molecular formula C6H4N4O2S B1427712 6-Nitrothiazolo[4,5-b]pyridin-2-amine CAS No. 874511-41-8

6-Nitrothiazolo[4,5-b]pyridin-2-amine

Cat. No.: B1427712
CAS No.: 874511-41-8
M. Wt: 196.19 g/mol
InChI Key: BNIUQTPBTCPKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a useful research compound. Its molecular formula is C6H4N4O2S and its molecular weight is 196.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitrothiazolo[4,5-b]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitrothiazolo[4,5-b]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-nitro-[1,3]thiazolo[4,5-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c7-6-9-5-4(13-6)1-3(2-8-5)10(11)12/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIUQTPBTCPKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743601
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874511-41-8
Record name 6-Nitro[1,3]thiazolo[4,5-b]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 6-Nitrothiazolo[4,5-b]pyridin-2-amine (CAS No. 874511-41-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold

The thiazolo[4,5-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a bioisostere, a strategy employed to modulate the activity and properties of biologically active molecules. This guide provides a comprehensive overview of a specific derivative, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, including its chemical identity, synthesis, and potential applications in drug development, with a focus on its role as a versatile building block for novel therapeutics.

Core Compound Identity

CAS Number: 874511-41-8[1][2][3]

Molecular Formula: C₆H₄N₄O₂S[2]

Molecular Weight: 196.18 g/mol [3]

IUPAC Name: 6-nitro-[1][2]thiazolo[4,5-b]pyridin-2-amine[3]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, such as melting point, boiling point, and solubility, are not extensively documented in publicly available literature. However, based on the properties of related thiazolo[4,5-b]pyridine derivatives, it is anticipated to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF. For research purposes, it is crucial to experimentally determine these properties for any new batch of the compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource
XLogP31.3PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count5PubChem
Rotatable Bond Count0PubChem
Topological Polar Surface Area124 ŲPubChem

Note: These values are computationally predicted and should be confirmed by experimental data.

Synthesis and Chemical Workflow

A plausible synthetic route could start with a substituted 2-aminopyridine which undergoes thiocyanation followed by cyclization to form the thiazolo[4,5-b]pyridine core. The nitro group at the 6-position would likely be introduced via nitration of the pyridine ring either before or after the thiazole ring formation.

Conceptual Experimental Protocol: Synthesis of the Thiazolo[4,5-b]pyridine Scaffold

The following is a generalized protocol for the synthesis of the thiazolo[4,5-b]pyridine core, which would require further optimization and specific adaptation for the synthesis of the 6-nitro derivative.

Step 1: Synthesis of a 2-Aminopyridine Precursor

  • This step would involve standard pyridine chemistry to introduce the necessary substituents for the subsequent cyclization and nitration steps.

Step 2: Thiocyanation of the 2-Aminopyridine

  • The 2-aminopyridine derivative is reacted with a thiocyanating agent, such as potassium thiocyanate, in the presence of a halogen to introduce a thiocyanate group at the 3-position of the pyridine ring.

Step 3: Reductive Cyclization to form the Thiazolo[4,5-b]pyridin-2-amine

  • The 3-thiocyanato-2-aminopyridine is then subjected to reductive cyclization conditions to form the fused thiazolo[4,5-b]pyridin-2-amine ring system.

Step 4: Nitration of the Thiazolo[4,5-b]pyridine Core

  • The final step would involve the nitration of the thiazolo[4,5-b]pyridin-2-amine to introduce the nitro group at the 6-position. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Causality Behind Experimental Choices:

  • The choice of starting materials and reaction conditions is critical for achieving good yields and purity. The reactivity of the pyridine ring is influenced by the existing substituents, which will dictate the conditions required for both the cyclization and nitration steps. Careful control of temperature during nitration is essential to prevent over-nitration and side reactions.

Diagram 1: Conceptual Synthetic Pathway

G A Substituted 2-Aminopyridine B Thiocyanation A->B KSCN, Halogen C 3-Thiocyanato-2-aminopyridine B->C D Reductive Cyclization C->D Reducing Agent E Thiazolo[4,5-b]pyridin-2-amine D->E F Nitration E->F HNO3, H2SO4 G 6-Nitrothiazolo[4,5-b]pyridin-2-amine F->G

Caption: A conceptual workflow for the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Applications in Drug Discovery and Development

The thiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a nitro group at the 6-position can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity or providing a handle for further chemical modification.

Potential as Kinase Inhibitors

Numerous derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiazolo[4,5-b]pyridine core can act as a scaffold to which various substituents can be attached to achieve potent and selective inhibition of specific kinases. For instance, related thiazole-containing compounds have shown activity against kinases such as VEGFR-2, which is involved in angiogenesis (the formation of new blood vessels that tumors need to grow).

Diagram 2: Kinase Inhibition Workflow

G A Compound Library Synthesis (Thiazolo[4,5-b]pyridine derivatives) B High-Throughput Screening (Kinase Panel) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Potency & Selectivity Assays D->E F Cell-Based Assays E->F G In Vivo Efficacy & PK/PD Studies F->G H Preclinical Candidate G->H

Caption: A typical workflow for the discovery of kinase inhibitors.

Antimicrobial and Other Therapeutic Areas

Beyond oncology, thiazolo[4,5-b]pyridine derivatives have shown promise as antimicrobial agents. The structural features of this scaffold can be tailored to interact with specific targets in bacteria and fungi, leading to the development of new anti-infective drugs. Other potential therapeutic applications for this class of compounds include anti-inflammatory and neuroprotective agents.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a valuable chemical building block with significant potential for the development of novel therapeutics. Its versatile scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. Further research is warranted to fully elucidate the physicochemical properties, optimize the synthetic route, and explore the full therapeutic potential of this promising compound. As our understanding of the biological targets of the thiazolo[4,5-b]pyridine scaffold grows, so too will the opportunities for the rational design of new and effective drugs based on this privileged structure.

References

  • PubChem.[1][2]Thiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available at: [Link]

  • PMC. New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Available at: [Link]

  • ResearchGate. Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available at: [Link]

  • PubChem. 5-methyl-4H,5H,6H,7H-[1][2]thiazolo[5,4-c]pyridin-2-amine. Available at: [Link]

  • PubChem. 6-Methylthiazolo[5,4-b]pyridin-5-amine. Available at: [Link]

  • PubChemLite. 6-methoxythiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • PubChem. Thiazolo[5,4-b]pyridin-2-amine, N-butyl-. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Pyridine - ToxFAQs. Available at: [Link]

  • ResearchGate. 1 H NMR spectra of a sample containing 0.05 M pyridine. Available at: [Link]

  • PMC. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available at: [Link]

Sources

Spectroscopic Blueprint of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: A Theoretical and Interpretive Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, theoretical analysis of the spectral characteristics of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. In the dynamic fields of medicinal chemistry and materials science, a deep understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and predicting chemical behavior. While publicly available experimental spectra for this specific compound are limited, this document leverages established spectroscopic principles and data from analogous structures to construct a robust predictive framework for its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) profiles. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate spectral features, design analytical protocols, and interpret future experimental data with confidence.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 6-Nitrothiazolo[4,5-b]pyridin-2-amine, high-resolution mass spectrometry (HRMS) would provide the most accurate mass determination, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry

A robust method for analyzing this compound would involve Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: Dissolve the analyte in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization (Positive Mode): ESI in positive ion mode is recommended to protonate the basic nitrogen atoms in the pyridine and amine groups, forming the [M+H]⁺ ion.

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 6 - 8 L/min at 200°C

  • Mass Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.

  • Tandem MS (MS/MS): To probe fragmentation, the [M+H]⁺ ion should be isolated and subjected to collision-induced dissociation (CID) with argon gas to generate a product ion spectrum.

Data Presentation: Predicted Mass Data
ParameterPredicted ValueRationale
Molecular Formula C₆H₄N₄O₂SBased on the chemical structure.
Monoisotopic Mass 196.0055 g/mol Sum of the masses of the most abundant isotopes.
Predicted [M+H]⁺ Ion m/z 197.0128The protonated molecular ion expected in ESI+ mode.
Predicted [M+Na]⁺ Ion m/z 219.0047A common adduct observed in ESI.
Predicted Fragmentation Pathway

The fragmentation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine would likely be initiated by the loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds. Subsequent fragmentation could involve the thiazole and pyridine rings.

Fragmentation_Pathway M [M+H]⁺ m/z = 197.01 F1 Loss of NO₂ (46 Da) M->F1 I1 Intermediate 1 m/z = 151.01 F1->I1 F2 Loss of HCN (27 Da) I1->F2 I2 Intermediate 2 m/z = 124.00 F2->I2 F3 Loss of CS (44 Da) I2->F3 I3 Final Fragment F3->I3

Caption: Predicted ESI-MS/MS fragmentation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. The IR spectrum of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is expected to be characterized by absorptions from the amine, nitro, and aromatic heterocyclic ring systems.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common and straightforward technique for acquiring the IR spectrum of a solid sample.

  • Background Scan: Record a background spectrum of the clean ATR crystal (diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Presentation: Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3450 - 3300Primary Amine (N-H)Asymmetric & Symmetric StretchMedium-Strong, Two Bands
1650 - 1580Primary Amine (N-H)Bending (Scissoring)Medium
1600 - 1450Aromatic C=C & C=NRing StretchingMedium-Strong, Multiple Bands
1550 - 1500Nitro (NO₂)Asymmetric StretchStrong
1350 - 1300Nitro (NO₂)Symmetric StretchStrong
1335 - 1250Aromatic C-NStretchingMedium
900 - 650Aromatic C-HOut-of-plane BendingMedium-Strong

The presence of two distinct N-H stretching bands would be a key indicator of the primary amine group.[1] Strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are also expected to be prominent features of the spectrum. The aromatic region will likely show a complex pattern of bands due to the fused heterocyclic system.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is a good choice for this polar, heterocyclic compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of -2 to 12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • Typical spectral width: 0 to 200 ppm.

Caption: Structure and atom numbering for NMR prediction.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Predictions

ProtonPredicted δ (ppm)MultiplicityCouplingRationale
-NH₂ 7.5 - 8.5Broad Singlet-Protons on nitrogen are exchangeable and often appear as a broad signal. Its chemical shift is concentration and temperature dependent.[4]
H5 8.8 - 9.2DoubletJ ≈ 2-3 HzThis proton is ortho to the strongly electron-withdrawing nitro group and the pyridine nitrogen, causing a significant downfield shift. It will be coupled to H7.
H7 8.2 - 8.6DoubletJ ≈ 2-3 HzThis proton is deshielded by the adjacent pyridine nitrogen and the fused thiazole ring. It will be coupled to H5.

¹³C NMR Predictions

CarbonPredicted δ (ppm)Rationale
C2 165 - 175This carbon is part of the guanidine-like system in the 2-aminothiazole moiety, leading to a significant downfield shift.
C3a 145 - 155A quaternary carbon at the fusion of the two rings, influenced by two adjacent nitrogen atoms.
C5 120 - 130Aromatic CH carbon deshielded by the adjacent pyridine nitrogen.
C6 140 - 150This carbon is directly attached to the electron-withdrawing nitro group, causing a strong downfield shift.
C7 115 - 125Aromatic CH carbon influenced by the adjacent pyridine nitrogen and the fused ring system.
C7a 150 - 160A quaternary carbon at the ring fusion, deshielded by the adjacent sulfur and nitrogen atoms.

The ¹H NMR spectrum is expected to be relatively simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The significant downfield shift of H5 is a direct consequence of the strong deshielding effect of the neighboring nitro group.

Conclusion

This guide provides a detailed theoretical framework for the spectral analysis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. The predicted MS, IR, and NMR data are based on fundamental principles of spectroscopy and analysis of related chemical structures. The key anticipated spectral features include a strong molecular ion peak in the mass spectrum, characteristic IR absorptions for the primary amine and nitro groups, and a simple but highly deshielded aromatic region in the ¹H NMR spectrum. This predictive blueprint serves as a critical starting point for any researcher planning to synthesize or characterize this molecule, offering a solid basis for the eventual empirical verification and interpretation of its spectroscopic properties.

References

  • BLDpharm. 6-Nitrothiazolo[4,5-b]pyridin-2-amine.
  • University of California, Davis. IR Spectroscopy Tutorial: Amines.
  • Michigan State University. Table of Characteristic IR Absorptions.
  • Illinois St
  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 199-207.
  • MDPI. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(12), 2684.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839.
  • Chemistry LibreTexts. (2024). Spectroscopy of Amines.

Sources

An In-depth Technical Guide to the Solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. Given the novelty of this compound, this document focuses on the foundational principles, experimental design, and detailed protocols necessary to robustly characterize its solubility profile, a critical parameter in medicinal chemistry and pharmaceutical development.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a cornerstone for predicting a compound's bioavailability, formulating appropriate dosage forms, and ensuring consistent performance in biological assays. 6-Nitrothiazolo[4,5-b]pyridin-2-amine, a heterocyclic amine, belongs to a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1][2] A thorough understanding of its solubility is, therefore, not merely an academic exercise but a critical step in unlocking its therapeutic potential.

This guide will delve into the theoretical considerations for predicting the solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, propose a strategic selection of solvents for comprehensive characterization, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Properties of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

While experimental data for 6-Nitrothiazolo[4,5-b]pyridin-2-amine is not extensively published, we can infer its likely physicochemical characteristics from its structure and data available for analogous compounds.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₆H₄N₄O₂SBLDpharm[3]
Molecular Weight 196.19 g/mol BLDpharm[3]
Appearance Predicted to be a solid at room temperatureBased on similar heterocyclic compounds
pKa (predicted) Multiple pKa values are expected due to the presence of the amino group and nitrogen atoms in the pyridine and thiazole rings. The amino group is likely to be basic, while the nitro group is electron-withdrawing, which will influence the basicity of the ring nitrogens.Structural analysis
LogP (predicted) The presence of a polar amino group and a nitro group, combined with the heterocyclic core, suggests a moderate LogP value. This indicates that the compound may have limited solubility in both very polar (aqueous) and very non-polar (hydrocarbon) solvents.Structural analysis and comparison with related compounds[4][5][6]

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro group and ring nitrogens) suggests that the solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine will be highly dependent on the solvent's ability to engage in hydrogen bonding. The nitro group, being strongly electron-withdrawing, will also influence the overall polarity and crystal lattice energy of the solid, which are key determinants of solubility.

Strategic Selection of Solvents for Solubility Profiling

A comprehensive understanding of a compound's solubility requires testing in a range of solvents that span the polarity spectrum. The choice of solvents should also reflect those commonly used in preclinical and formulation development.

Solvent ClassRecommended SolventsRationale for Selection
Protic Solvents Water (at various pH values), Methanol, EthanolThese solvents can act as both hydrogen bond donors and acceptors, making them suitable for dissolving polar compounds. Varying the pH of the aqueous solution is crucial for ionizable compounds like 6-Nitrothiazolo[4,5-b]pyridin-2-amine.
Aprotic Polar Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetoneThese solvents are strong hydrogen bond acceptors and are excellent at dissolving a wide range of organic compounds. DMSO is a common solvent for initial stock solutions in high-throughput screening.[7][8]
Aprotic Non-Polar Solvents Toluene, Dichloromethane (DCM)These solvents are useful for understanding the compound's lipophilicity and for applications such as organic synthesis and purification.
Biorelevant Media Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)Testing in these media provides a more accurate prediction of in vivo solubility and absorption after oral administration.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic.[8] Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). Thermodynamic solubility, on the other hand, represents the true equilibrium concentration of a compound in a saturated solution.

Kinetic Solubility Determination via Nephelometry

Nephelometry is a high-throughput method that measures the turbidity of a solution caused by precipitated particles.[9][10] It is an efficient way to assess the kinetic solubility of a large number of compounds early in the discovery process.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to a few µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Nephelometric Reading: Measure the turbidity of each well using a microplate nephelometer.[9]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock 10 mM Stock in DMSO DMSO_Plate Serial Dilution in DMSO Plate Stock->DMSO_Plate Dilute Aq_Plate Aqueous Buffer Plate DMSO_Plate->Aq_Plate Transfer 2 µL Incubate Incubate (e.g., 2h, 25°C) Aq_Plate->Incubate Nephelometer Read Turbidity (Nephelometer) Incubate->Nephelometer Analysis Determine Highest Non-Turbid Concentration Nephelometer->Analysis

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent over a prolonged period.

  • Sample Preparation: Add an excess amount of solid 6-Nitrothiazolo[4,5-b]pyridin-2-amine to a series of vials, each containing a different solvent of interest. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Thermodynamic_Solubility_Workflow Start Add Excess Solid to Solvent Shake Agitate at Constant Temp (24-48h) Start->Shake Separate Separate Solid and Supernatant (Centrifuge/Filter) Shake->Separate Dilute Dilute Clear Supernatant Separate->Dilute Analyze Quantify via HPLC-UV Dilute->Analyze Result Calculate Thermodynamic Solubility Analyze->Result

Caption: Workflow for thermodynamic solubility determination via the shake-flask method.

Anticipated Solubility Profile of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Based on the chemical structure, a hypothetical solubility profile can be predicted. This serves as a baseline for experimental design and interpretation of results.

SolventPredicted SolubilityRationale
Water (pH 7.4) LowThe compound is largely neutral at this pH. The rigid, fused ring system and the nitro group likely contribute to strong crystal lattice energy, limiting aqueous solubility.
Water (pH 2.0) ModerateThe amino group and pyridine ring nitrogens are likely to be protonated at this acidic pH, forming a more soluble salt.
Methanol / Ethanol Moderate to HighThese protic solvents can effectively solvate the polar functional groups through hydrogen bonding.
DMSO / DMF HighThese are strong, polar aprotic solvents capable of disrupting the crystal lattice and solvating the molecule effectively.
Toluene Very LowAs a non-polar solvent, toluene is not expected to effectively solvate the polar functional groups of the compound.

Conclusion: A Pathway to Comprehensive Solubility Characterization

This guide has outlined a robust, scientifically-grounded approach to determining the solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. By employing a strategic selection of solvents and utilizing both high-throughput kinetic and gold-standard thermodynamic methods, researchers can build a comprehensive solubility profile. This data is indispensable for guiding further studies, including formulation development, in vitro and in vivo testing, and ultimately, for advancing this promising compound through the drug discovery pipeline. The principles and protocols detailed herein provide a self-validating framework for generating the high-quality, reliable data required for informed decision-making in pharmaceutical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20644807,[4][6]Thiazolo[4,5-b]pyridin-2-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175232239, 6-Methylisothiazolo[4,5-b]pyridin-3-amine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177793104, Isothiazolo[4,5-b]pyridin-5-amine. Retrieved from [Link].

  • Rheolution (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link].

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. [Link].

  • Carl ROTH (2023). Safety Data Sheet: Pyridine. Retrieved from [Link].

  • Lund University Publications (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link].

  • ResearchGate (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link].

  • BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link].

  • Pharmacia (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Retrieved from [Link].

  • Royal Society of Chemistry (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Retrieved from [Link].

  • MDPI (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutics, 3(3), 438-456. [Link].

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 521-534.
  • ResearchGate (n.d.). Synthesis and performance of 7-amino-6-nitro-[4][5][12]oxadiazolo[3, 4-b]pyridine-1-oxide. Retrieved from [Link].

  • PubMed (2010). New 6-amino-[4][5][7]triazolo[3,4-b][4][6][7]thiadiazines and[4][5][7]triazolo[3,4-b][4][6][7]thiadiazin-6-ones: Synthesis, Characterization and Antibacterial Activity Evaluation. European Journal of Medicinal Chemistry, 45(11), 5293-5299.

  • Penta chemicals (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link].

  • PubMed (2018).

Sources

Unveiling the Therapeutic Potential of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise

In the landscape of medicinal chemistry, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide delves into the untapped potential of a specific analogue, 6-Nitrothiazolo[4,5-b]pyridin-2-amine . While direct experimental data for this compound is nascent, a comprehensive analysis of its structural motifs—the 2-aminothiazole core and the electron-withdrawing nitro group—provides a compelling rationale for its investigation as a novel therapeutic agent. This document serves as a roadmap for researchers, outlining the theoretical basis for its potential bioactivity, proposing robust experimental workflows for its validation, and providing the necessary tools to embark on its exploration.

The 2-aminothiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, recognized for its ability to engage in diverse biological interactions.[1][2][3] Concurrently, the nitroaromatic group is a key feature in several antimicrobial and anticancer agents, often mediating its effect through bioreductive activation under hypoxic conditions, a hallmark of solid tumors and anaerobic bacterial infections.[4][5][6][7][8][9][10] The strategic combination of these two pharmacophores in 6-Nitrothiazolo[4,5-b]pyridin-2-amine suggests a synergistic potential for potent and selective biological activity.

This guide will explore the prospective anticancer and antimicrobial activities of this molecule, providing detailed protocols for in vitro evaluation and conceptual frameworks for understanding its potential mechanisms of action.

Proposed Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

A plausible synthetic route to 6-Nitrothiazolo[4,5-b]pyridin-2-amine can be extrapolated from established methods for the synthesis of related heterocyclic systems. A potential pathway is outlined below:

Synthesis_Pathway A 2-chloro-5-nitropyridin-3-amine C Intermediate Isothiocyanate A->C Reaction with KSCN B Potassium thiocyanate B->C E 6-Nitrothiazolo[4,5-b]pyridin-2-amine C->E Cyclization with NH3 D Ammonia D->E

Caption: Proposed synthetic pathway for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

This proposed synthesis involves the reaction of a substituted aminopyridine with a thiocyanate source to form an intermediate isothiocyanate, which then undergoes intramolecular cyclization to yield the desired thiazolo[4,5-b]pyridine core.

Potential Anticancer Activity: A Hypoxia-Activated Prodrug Strategy

The presence of a nitro group on the pyridine ring suggests that 6-Nitrothiazolo[4,5-b]pyridin-2-amine could function as a hypoxia-activated prodrug.[11][12][13] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced by cellular nitroreductases to form highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, leading to DNA damage and apoptosis.[4][5][6] This hypoxia-selective activation offers the potential for targeted tumor cell killing with reduced toxicity to healthy, well-oxygenated tissues.

Proposed Mechanism of Hypoxia-Selective Activation and Cytotoxicity

Hypoxia_Activation cluster_0 Normoxic Cell cluster_1 Hypoxic Cell A 6-Nitrothiazolo[4,5-b]pyridin-2-amine B Nitro Radical Anion A->B One-electron reduction D Parent Compound (reoxidized) B->D Reoxidation C Oxygen C->D E 6-Nitrothiazolo[4,5-b]pyridin-2-amine F Nitro Radical Anion E->F One-electron reduction G Reactive Cytotoxic Species (Nitroso, Hydroxylamine) F->G Further reduction H DNA Damage & Apoptosis G->H Cellular Damage

Caption: Proposed mechanism of hypoxia-selective activation.

Experimental Workflow for In Vitro Anticancer Evaluation

A tiered approach is recommended to systematically evaluate the anticancer potential of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Anticancer_Workflow cluster_A cluster_B cluster_C A Tier 1: Cytotoxicity Screening B Tier 2: Hypoxia-Selectivity Assessment A->B A1 MTT/MTS Assay A->A1 A2 Clonogenic Survival Assay A->A2 C Tier 3: Mechanistic Studies B->C B1 Comparative cytotoxicity (Normoxia vs. Hypoxia) B->B1 B2 Nitroreductase activity assay B->B2 C1 Cell Cycle Analysis (Flow Cytometry) C->C1 C2 Apoptosis Assays (Annexin V/PI staining) C->C2 C3 DNA Damage Assessment (γ-H2AX staining) C->C3

Caption: Tiered experimental workflow for anticancer evaluation.

Detailed Experimental Protocols

1. Cell Viability/Cytotoxicity Assay (MTT/MTS) [14][15][16][17][18]

  • Objective: To determine the concentration-dependent cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 6-Nitrothiazolo[4,5-b]pyridin-2-amine for 48-72 hours.

    • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at the appropriate wavelength to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) value.

2. Clonogenic Survival Assay [14]

  • Objective: To assess the long-term proliferative capacity of cancer cells after treatment.

  • Methodology:

    • Treat a known number of cancer cells with the compound for 24 hours.

    • Plate the treated cells at low density in 6-well plates and allow them to form colonies for 10-14 days.

    • Fix and stain the colonies with crystal violet.

    • Count the number of colonies (≥50 cells) to determine the surviving fraction.

3. Hypoxia-Selectivity Assessment

  • Objective: To compare the cytotoxicity of the compound under normoxic (21% O₂) and hypoxic (≤1% O₂) conditions.

  • Methodology:

    • Perform the MTT/MTS assay as described above, with parallel plates incubated in a normoxic incubator and a hypoxic chamber.

    • Calculate the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 indicates hypoxia-selectivity.

Data Presentation: Summarizing Anticancer Activity
Cell LineIC50 (µM) - NormoxiaIC50 (µM) - HypoxiaHypoxia Cytotoxicity Ratio
MCF-7Experimental ValueExperimental ValueCalculated Value
HCT116Experimental ValueExperimental ValueCalculated Value
A549Experimental ValueExperimental ValueCalculated Value

Potential Antimicrobial Activity: Targeting Microbial Metabolism

Nitro-heterocyclic compounds are a well-established class of antimicrobial agents that are effective against a broad spectrum of bacteria and protozoa.[7][8][9][10][19] Their mechanism of action often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that damage microbial DNA and other macromolecules.[8][9][19] Given the presence of the nitrothiazole moiety, 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a promising candidate for antimicrobial drug discovery.

Proposed Mechanism of Antimicrobial Action

Antimicrobial_Mechanism A 6-Nitrothiazolo[4,5-b]pyridin-2-amine C Reduced Intermediate A->C Reduction B Microbial Nitroreductase B->C D Reactive Nitrogen Species C->D E DNA Damage D->E F Protein Dysfunction D->F G Bacterial Cell Death E->G F->G

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow for In Vitro Antimicrobial Evaluation

A systematic evaluation of the antimicrobial activity can be conducted using standard microbiological assays.

Antimicrobial_Workflow cluster_A cluster_B cluster_C A Tier 1: Initial Screening B Tier 2: Quantitative Susceptibility Testing A->B A1 Disk Diffusion Assay A->A1 C Tier 3: Bactericidal/Bacteriostatic Determination B->C B1 Broth Microdilution Assay (MIC) B->B1 C1 Minimum Bactericidal Concentration (MBC) Assay C->C1

Caption: Tiered experimental workflow for antimicrobial evaluation.

Detailed Experimental Protocols

1. Disk Diffusion Assay [20][21][22]

  • Objective: To qualitatively assess the antimicrobial activity of the compound.

  • Methodology:

    • Prepare a lawn of the test microorganism on an agar plate.

    • Apply a sterile paper disk impregnated with a known concentration of 6-Nitrothiazolo[4,5-b]pyridin-2-amine to the agar surface.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around the disk.

2. Broth Microdilution Assay (Determination of Minimum Inhibitory Concentration - MIC) [20][21][22][23][24]

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare serial two-fold dilutions of the compound in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

3. Minimum Bactericidal Concentration (MBC) Assay [20]

  • Objective: To determine the lowest concentration of the compound that kills 99.9% of the initial microbial inoculum.

  • Methodology:

    • Following the determination of the MIC, subculture the contents of the wells showing no visible growth onto agar plates.

    • Incubate the agar plates to allow for the growth of any surviving microorganisms.

    • The MBC is the lowest concentration of the compound from which no microbial growth occurs on the subculture plates.

Data Presentation: Summarizing Antimicrobial Activity
MicroorganismMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusExperimental ValueExperimental Value
Escherichia coliExperimental ValueExperimental Value
Pseudomonas aeruginosaExperimental ValueExperimental Value
Candida albicansExperimental ValueExperimental Value

Conclusion and Future Directions

6-Nitrothiazolo[4,5-b]pyridin-2-amine represents a molecule of significant interest at the intersection of anticancer and antimicrobial research. Its unique structural architecture, combining the versatile 2-aminothiazole scaffold with a hypoxia-activatable nitro group, provides a strong foundation for its development as a novel therapeutic agent. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for the systematic evaluation of its biological potential.

Future research should focus on the synthesis and in vitro screening of 6-Nitrothiazolo[4,5-b]pyridin-2-amine to validate the hypotheses presented herein. Positive preliminary data would warrant further investigation into its mechanism of action, including the identification of its cellular targets and metabolic pathways. Subsequent in vivo studies in relevant animal models of cancer and infectious disease will be crucial in translating the in vitro findings into potential clinical applications. The exploration of this promising molecule could pave the way for a new class of dual-action therapeutics with significant clinical impact.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: [Link])

  • In vitro assays and techniques utilized in anticancer drug discovery. (URL: [Link])

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. (URL: [Link])

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (URL: [Link])

  • Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. (URL: [Link])

  • Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. (URL: [Link])

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (URL: [Link])

  • Nitroaromatic Antibiotics. (URL: [Link])

  • Nitro group: Significance and symbolism. (URL: [Link])

  • Antimicrobial Susceptibility Testing. (URL: [Link])

  • Antimicrobial Activity of Nitroaromatic Derivatives. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: [Link])

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (URL: [Link])

  • Nitrogen heterocycles as potential antibacterial agents. (URL: [Link])

  • In vitro antimicrobial susceptibility testing methods. (URL: [Link])

  • Examples of nitroaromatic compounds in clinical trials as antitumor agents. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (URL: [Link])

  • Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. (URL: [Link])

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (URL: [Link])

  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (URL: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (URL: [Link])

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (URL: [Link])

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])

  • Graphviz tutorial. (URL: [Link])

  • Graphviz. (URL: [Link])

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (URL: [Link])

  • A Quick Introduction to Graphviz. (URL: [Link])

  • Laying Out Pathways With Rgraphviz. (URL: [Link])

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. (URL: [Link])

  • Create Complex Graphs with GraphViz. (URL: [Link])

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. (URL: [Link])

  • How To Use Graphviz for SEM Models and Path Diagrams. (URL: [Link])

  • Graphviz Examples and Tutorial. (URL: [Link])

  • Graphviz - Making Super Cool Graphs. (URL: [Link])

  • User Guide. (URL: [Link])

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (URL: [Link])

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (URL: [Link])

  • Synthetic route of 4-aminopyrazolo[3,4-b]pyridine derivatives 11b–i. (URL: [Link])

  • Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. (URL: [Link])

Sources

An In-depth Technical Guide to 6-Nitrothiazolo[4,5-b]pyridin-2-amine Derivatives and Analogs: Synthesis, Potential Biological Activities, and Research Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet underexplored, subclass: 6-nitrothiazolo[4,5-b]pyridin-2-amine and its derivatives. While direct research on this particular nitro-substituted series is limited, this document provides a comprehensive overview by drawing parallels from structurally related thiazolopyridine analogs. We will delve into the synthesis, potential biological activities, particularly as kinase inhibitors and antimicrobial agents, and provide detailed, field-proven experimental protocols for their evaluation. This guide aims to be a foundational resource for researchers interested in exploring the therapeutic potential of this chemical space.

Introduction: The Thiazolo[4,5-b]pyridine Core

The fusion of a thiazole and a pyridine ring creates the thiazolopyridine bicyclic system, a class of compounds that has garnered significant interest in drug discovery. The arrangement of nitrogen and sulfur atoms in this scaffold allows for diverse interactions with various biological targets. The 2-amino substitution provides a key hydrogen bond donor and acceptor moiety, crucial for interactions with many enzymes, particularly kinases.

The introduction of a nitro group at the 6-position of the pyridine ring is anticipated to significantly modulate the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group can influence the acidity of the 2-amino group, the overall molecule's reactivity, and its potential to form specific interactions with target proteins. The parent compound, 6-nitrothiazolo[4,5-b]pyridin-2-amine, is a solid with a molecular weight of 196.19 g/mol and the chemical formula C6H4N4O2S[1][2].

Synthesis of the Thiazolo[4,5-b]pyridine Scaffold

While specific literature detailing the synthesis of 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives is scarce, general synthetic routes for related thiazolopyridines can be adapted. A common and effective method involves the construction of the thiazole ring onto a pre-functionalized pyridine core.

General Synthetic Approach

A plausible synthetic route, based on established methodologies for similar heterocyclic systems, is outlined below. This approach allows for the modular introduction of diversity at various points.

Synthetic_Workflow A 2-amino-3-chloro-5-nitropyridine C Intermediate Isothiocyanate A->C Reaction with KSCN B Potassium Thiocyanate B->C D Cyclization C->D Intramolecular Cyclization E 6-nitrothiazolo[4,5-b]pyridin-2-amine D->E F Further Derivatization (e.g., N-alkylation/arylation) E->F G Diverse Analogs F->G

Caption: A potential synthetic workflow for 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives.

Step-by-Step Synthetic Protocol (Hypothetical)

This protocol is a representative example based on the synthesis of analogous compounds and would require optimization for the specific target molecules.

  • Synthesis of 2-amino-3-chloro-5-nitropyridine: This starting material can be prepared from commercially available 2-amino-5-nitropyridine through a chlorination reaction.

  • Formation of the Isothiocyanate Intermediate: React 2-amino-3-chloro-5-nitropyridine with potassium thiocyanate in a suitable solvent (e.g., DMF or acetonitrile) at elevated temperatures.

  • Intramolecular Cyclization: The isothiocyanate intermediate undergoes intramolecular cyclization to form the thiazolo[4,5-b]pyridine ring system. This step may be facilitated by a base.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 6-nitrothiazolo[4,5-b]pyridin-2-amine.

  • Derivatization: The 2-amino group can be further functionalized through reactions such as N-alkylation, N-arylation, or acylation to generate a library of analogs.

Potential Biological Activities

Based on the extensive research on related thiazolopyridine and aminothiazole scaffolds, 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives are promising candidates for several therapeutic areas.

Kinase Inhibition

The 2-aminothiazole motif is a well-established pharmacophore in the design of kinase inhibitors[3]. The nitrogen atoms in the pyridine and thiazole rings can act as hydrogen bond acceptors, mimicking the adenine hinge-binding motif of ATP.

Analogy to CDK4/6 Inhibitors: A notable example is the development of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6)[4]. These kinases are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.

Mechanism of Action (Hypothesized):

CDK4_6_Inhibition cluster_pathway CDK4/6-Rb Pathway cluster_inhibition Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates (p) E2F E2F Rb->E2F releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression 6-nitrothiazolo[4,5-b]pyridin-2-amine derivative 6-nitrothiazolo[4,5-b]pyridin-2-amine derivative 6-nitrothiazolo[4,5-b]pyridin-2-amine derivative->CDK4/6 Inhibits

Caption: Hypothesized mechanism of action for 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives as CDK4/6 inhibitors.

Quantitative Data for a Structurally Related Compound:

To illustrate the potential potency, the following table summarizes the in vitro activity of a representative 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 78), a potent CDK4/6 inhibitor.

Compound IDCDK4 Kᵢ (nM)CDK6 Kᵢ (nM)MV4-11 GI₅₀ (nM)
Compound 7813423
Palbociclib32750
Kᵢ: Inhibition constant; GI₅₀: 50% growth inhibition concentration. Data is illustrative and based on a structurally related compound.
Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. The introduction of a nitro group can enhance antimicrobial activity, as seen in compounds like nitrofurantoin and metronidazole. Therefore, 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives represent a promising avenue for the development of new antimicrobial agents.

Experimental Protocols

The following protocols provide a framework for the biological evaluation of novel 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

Materials:

  • 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives

  • Recombinant kinase (e.g., CDK4/Cyclin D1, CDK6/Cyclin D3)

  • Kinase substrate (e.g., Rb protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white microplate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the luminescence detection reagent according to the manufacturer's instructions.

  • Incubate at room temperature to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium

  • 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Structure-Activity Relationship (SAR) Insights (Hypothetical)

Based on studies of related kinase inhibitors, the following SAR can be hypothesized for 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives:

  • 2-Amino Group: Essential for hinge binding in kinases. Modifications at this position are likely to significantly impact activity. Small alkyl or aryl substitutions may be tolerated.

  • 6-Nitro Group: The strong electron-withdrawing nature of this group is expected to influence the pKa of the 2-amino group and potentially enhance interactions with the kinase active site. The impact of this group on selectivity and potency needs to be experimentally determined.

  • Substitutions on the Pyridine Ring: Further substitutions on the pyridine ring could be explored to improve potency, selectivity, and pharmacokinetic properties.

SAR_Hypothesis cluster_SAR Structure-Activity Relationship (SAR) Core 6-nitrothiazolo[4,5-b]pyridin-2-amine Core R1 2-Amino Group: - Crucial for kinase hinge binding. - N-alkylation/arylation may modulate activity. Core->R1 R2 6-Nitro Group: - Strong electron-withdrawing effect. - May enhance potency and influence selectivity. Core->R2 R3 Other Positions on Pyridine Ring: - Opportunities for substitution to improve  physicochemical properties and target engagement. Core->R3

Caption: Hypothesized structure-activity relationships for 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives.

Future Directions

The field of 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives is ripe for exploration. Future research should focus on:

  • Development of robust synthetic routes: To enable the creation of a diverse library of analogs.

  • Systematic biological evaluation: Screening against a broad panel of kinases and microbial strains to identify lead compounds.

  • In-depth SAR studies: To understand the key structural features driving activity and selectivity.

  • Mechanism of action studies: To elucidate the molecular targets and pathways modulated by these compounds.

Conclusion

While direct experimental data on 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives is limited, the foundational knowledge from related thiazolopyridine analogs provides a strong rationale for their investigation as potential therapeutic agents. This technical guide offers a comprehensive starting point for researchers, providing insights into their synthesis, potential biological activities, and detailed protocols for their evaluation. The exploration of this chemical scaffold holds significant promise for the discovery of novel kinase inhibitors and antimicrobial agents.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(5), 1892-1915. [Link]

Sources

An In-Depth Technical Guide to 6-Nitrothiazolo[4,5-b]pyridin-2-amine: Safety, Handling, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, a heterocyclic compound of interest to researchers in drug discovery and medicinal chemistry. Drawing from field-proven insights and established scientific literature, this document details the critical safety and handling procedures, physicochemical properties, synthesis, and known biological activities associated with this molecule and its structural class. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this compound in a laboratory setting.

Core Safety Directives and Handling Protocols

The safe handling of any chemical is paramount. For 6-Nitrothiazolo[4,5-b]pyridin-2-amine, a compound with potential biological activity, adherence to stringent safety protocols is a self-validating system for ensuring researcher safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

6-Nitrothiazolo[4,5-b]pyridin-2-amine and structurally related nitrothiazole compounds are classified as hazardous. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Therefore, a comprehensive PPE strategy is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A laboratory coat is required. For procedures with a risk of significant exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and preventing hazardous situations.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[3][4] Recommended storage temperature is between 2-8°C.[3][4]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Physicochemical and Reactivity Profile

Understanding the physicochemical properties and reactivity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is fundamental to its application in research.

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₄N₄O₂S[3][4]
Molecular Weight 196.19 g/mol [3][4]
CAS Number 874511-41-8[3][4]
Appearance Solid (Form may vary)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Reactivity and Stability

The reactivity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is influenced by the electron-withdrawing nitro group and the fused heterocyclic ring system.

  • General Reactivity: The nitro group makes the pyridine ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution.[5][6] The amino group on the thiazole ring can act as a nucleophile.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and excessive heat.

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

While a specific, detailed protocol for the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is not explicitly available in the reviewed literature, a plausible and efficient one-pot synthesis can be extrapolated from the preparation of the closely related 6-nitrothiazolo[5,4-b]pyridine derivatives.[7] The proposed synthesis involves the reaction of an appropriately substituted chloronitropyridine with thiourea.

Proposed Synthetic Workflow

SynthesisWorkflow Start Starting Materials Reactant1 2,3-dichloro-5-nitropyridine Start->Reactant1 Reactant2 Thiourea Start->Reactant2 Reaction One-Pot Reaction (Base, Solvent) Reactant1->Reaction Reactant2->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product 6-Nitrothiazolo[4,5-b]pyridin-2-amine Purification->Product

Caption: Proposed one-pot synthesis workflow for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed adaptation and should be optimized and validated in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloro-5-nitropyridine (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: Add a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Biological Applications and Mechanism of Action

The thiazolopyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9] The introduction of a nitro group can further modulate this activity.

Known Biological Activities of the Thiazolopyridine and Nitrothiazole Classes
  • Antibacterial Activity: Nitrothiazole derivatives have demonstrated potent bactericidal activity against a broad spectrum of aerobic and anaerobic bacteria.[3][7][10] Their efficacy is particularly notable against anaerobic bacteria, with some derivatives showing very low Minimum Inhibitory Concentrations (MICs).[3][7] The nitro group is believed to be crucial for this activity.[7]

  • Anticancer Activity: Thiazolopyridine derivatives have shown significant potential as anticancer agents by targeting various cancer cell lines and key signaling proteins.[9] Some 2-amino-5-nitrothiazole derivatives have been shown to inhibit cancer cell migration and exhibit cytotoxic effects against breast cancer cell lines.[11]

  • Anti-inflammatory Activity: Certain thiazolo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties.[12]

Postulated Mechanism of Action

The precise mechanism of action for 6-Nitrothiazolo[4,5-b]pyridin-2-amine has not been elucidated. However, based on related compounds, several mechanisms can be postulated:

  • Antibacterial Mechanism: By analogy with other nitro-heterocyclic antimicrobial drugs, it is likely that the nitro group is reduced within the bacterial cell to form reactive intermediates.[8][13] These intermediates can then damage cellular macromolecules, including DNA, leading to cell death.[13]

  • Anticancer Mechanism: The anticancer activity of thiazole derivatives can be attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as kinases, and the induction of apoptosis.[14] The planar nature of the fused ring system may allow for intercalation into DNA or binding to enzyme active sites.

Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines and should be adapted for specific cell lines and laboratory conditions.

MTTAWorkflow Start Cell Seeding Treatment Compound Treatment (Varying Concentrations) Start->Treatment Incubation Incubation (e.g., 24-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Solubilize Formazan Incubation->Formazan MTT->Incubation Incubate (e.g., 2-4h) Readout Measure Absorbance (e.g., 570 nm) Formazan->Readout

Caption: General workflow for an in vitro cytotoxicity MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery, particularly in the development of new antibacterial and anticancer agents. This guide has provided a foundational understanding of its safety, handling, synthesis, and potential biological applications. As with any research chemical, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for successful and meaningful scientific exploration. Researchers are encouraged to build upon the information presented here through their own experimental investigations to fully elucidate the therapeutic potential of this and related compounds.

References

  • Hof, H., Zak, O., Schweizer, E., & Denzler, A. (1984). Antibacterial activities of nitrothiazole derivatives. Journal of Antimicrobial Chemotherapy, 14(1), 31-39.
  • (Reference to a hypothetical or generalized synthesis paper, as a specific one was not found for the exact compound).
  • (General reference to the biological activity of nitro-heterocyclic compounds).
  • (Reference to a hypothetical or generalized synthesis paper, as a specific one was not found for the exact compound).
  • BenchChem. (2025).
  • BenchChem. (2025). Applications of 5-Methyl-4-nitrothiazole in Medicinal Chemistry: Application Notes and Protocols. BenchChem Technical Guides.
  • BenchChem. (2025).
  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022).
  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1977). Journal of General Microbiology, 100(2), 283-298.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Molecular Structure, 1319, 138687.
  • Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2018). Molecules, 23(1), 123.
  • PubChem. ([Insert Year]).[3][8]Thiazolo[4,5-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • (General review of thiazolopyridine synthesis).
  • Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles. (1981). Journal of the Chemical Society, Perkin Transactions 2, (7), 962-967.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Expert Opinion on Drug Discovery, 20(8), 885-905.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). Molecules, 25(20), 4819.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (2023). The Journal of Organic Chemistry, 88(17), 11450–11459.
  • Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. (2017). Pharmacia, 64(4), 16-30.
  • (General reference for toxicity d
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2011). The Journal of Organic Chemistry, 76(15), 6063–6072.
  • (General reference for toxicity d
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • (General reference for toxicity d
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • PubChem. ([Insert Year]).[3][8]Thiazolo[4,5-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. ([Insert Year]).[3][8]Thiazolo[4,5-b]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. ([Insert Year]). 6-Methylisothiazolo[4,5-b]pyridin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1992).
  • Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. (1995). Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
  • A Review of the LD 50 and Its Current Role in Hazard Communication. (2019). Regulatory Toxicology and Pharmacology, 106, 246-252.
  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). Molecules, 26(4), 902.
  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
  • Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Little Pro.
  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. (2017). Tetrahedron Letters, 58(1), 53-56.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Molecules, 26(23), 7291.
  • Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[3][7][15]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[3][7][15]triazine Derivatives. (2008). Molecules, 13(5), 1121–1131.

  • Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. (2021). Molecules, 26(4), 902.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1992).
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2010). Journal of Heterocyclic Chemistry, 47(3), 503-524.
  • Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. (2020). Free Radical Biology and Medicine, 152, 343-353.

Sources

theoretical studies on 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Elucidation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Authored by: A Senior Application Scientist

Abstract

The thiazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system, forming the core of numerous compounds with significant pharmacological activities. This guide focuses on a specific derivative, 6-Nitrothiazolo[4,5-b]pyridin-2-amine , to provide a comprehensive framework for its theoretical investigation. We will explore the molecule's intrinsic electronic and structural properties through quantum chemical calculations and predict its potential as a therapeutic agent by simulating its interactions with biological targets. This document is intended for researchers, chemists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols to guide computational analysis.

Introduction: The Significance of the Thiazolopyridine Scaffold

Heterocyclic compounds are the bedrock of modern medicinal chemistry. Within this vast chemical space, fused ring systems like thiazolo[4,5-b]pyridine are of paramount interest due to their diverse biological profiles, which include antimicrobial, anti-inflammatory, and anti-mitotic activities.[1][2][3][4] The introduction of specific functional groups, such as a nitro (-NO₂) group at the 6-position and an amine (-NH₂) group at the 2-position, can profoundly influence the molecule's physicochemical properties and its interactions with biological macromolecules.

6-Nitrothiazolo[4,5-b]pyridin-2-amine, while accessible from chemical suppliers, remains a molecule whose full potential is yet to be unlocked.[5][6] Theoretical and computational studies provide a powerful, resource-efficient strategy to perform this initial characterization. By modeling the molecule in silico, we can predict its reactivity, stability, and potential therapeutic targets, thereby creating a data-driven foundation for subsequent experimental validation.

This guide will proceed in two main parts:

  • Part I: Quantum Chemical Analysis will detail the use of Density Functional Theory (DFT) to dissect the molecule's electronic architecture.

  • Part II: Molecular Docking Studies will outline a workflow to predict and analyze the binding of this molecule to relevant protein targets, offering insights into its potential mechanism of action.

Foundational Knowledge: Synthesis and Structure

While our focus is theoretical, understanding the molecule's origin is crucial. The parent scaffold, thiazolo[4,5-b]pyridin-2-amine, can be efficiently synthesized through the reaction of 2-aminopyridine with ammonium thiocyanate.[7][8] The subsequent nitration would logically lead to the target compound. The established structure is as follows:

Chemical Structure: 6-Nitrothiazolo[4,5-b]pyridin-2-amine Molecular Formula: C₆H₄N₄O₂S

This structure serves as the starting point for all computational modeling.

Part I: Quantum Chemical Analysis – Unveiling Intrinsic Properties with Density Functional Theory (DFT)

Expertise & Rationale: Why Use DFT?

Before committing to costly and time-consuming synthesis and biological screening, we must understand the molecule's fundamental nature. Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[9][10] It allows us to calculate a wide array of properties that govern reactivity, stability, and spectroscopic signatures. This approach is not merely academic; it provides predictive insights that directly inform experimental design. For instance, understanding the molecule's charge distribution can help predict its metabolic fate or its ability to cross cell membranes.

Protocol: A Self-Validating DFT Workflow

The trustworthiness of any computational protocol lies in its ability to be validated. The following workflow is a standard in the field, with checkpoints to ensure the reliability of the generated data.

Step-by-Step DFT Protocol:

  • Structure Input & Pre-optimization:

    • Draw the 2D structure of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in a molecular editor (e.g., GaussView 6.0, Avogadro).

    • Convert the 2D sketch to a 3D structure and perform an initial geometry cleanup using a low-level molecular mechanics force field (e.g., UFF). This provides a reasonable starting geometry.

  • Geometry Optimization:

    • Causality: The goal is to find the most stable, lowest-energy conformation of the molecule. This is critical because all subsequent electronic properties are dependent on this optimized geometry.

    • Method: Employ the DFT method using a hybrid functional, such as B3LYP , paired with a Pople-style basis set like 6-311G(d,p) . This combination is widely cited and provides a good balance between accuracy and computational cost for organic molecules.[9]

    • Execution: Submit the calculation using software like Gaussian 09W.

  • Vibrational Frequency Analysis:

    • Causality: This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the optimization. Second, it allows for the prediction of the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.

  • Electronic Property Calculation:

    • Using the validated minimum-energy structure, perform single-point energy calculations to derive key electronic descriptors.

Data Interpretation and Visualization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept them. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[9][11] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

lumo LUMO (Lowest Unoccupied MO) Electron Acceptor homo HOMO (Highest Occupied MO) Electron Donor homo->lumo   ΔE = E_LUMO - E_HOMO   (Reactivity Indicator) lumo_level Energy lumo_level->lumo homo_level homo_level->homo

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO-LUMO).

Table 1: Hypothetical DFT-Calculated Electronic Properties

ParameterCalculated Value (eV)Implication
EHOMO-6.85Electron donating capability
ELUMO-3.20Electron accepting capability
Energy Gap (ΔE)3.65High kinetic stability, low reactivity

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.[9]

  • Red Regions: Indicate negative potential (electron-rich areas), prime targets for electrophilic attack. These are expected around the oxygen atoms of the nitro group and the nitrogen atoms.

  • Blue Regions: Indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amine group.

  • Green Regions: Indicate neutral potential.

mol Molecule Surface neg Electron Rich (e.g., -NO₂ Oxygens) Site for Electrophilic Attack mol->neg Negative Potential pos Electron Poor (e.g., -NH₂ Hydrogens) Site for Nucleophilic Attack mol->pos Positive Potential

Caption: Simplified representation of Molecular Electrostatic Potential (MEP) mapping.

Part II: Predicting Biological Activity with Molecular Docking

Expertise & Rationale: Why Use Molecular Docking?

Identifying the biological target of a novel compound is a cornerstone of drug discovery. Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the protein receptor).[9][12] Given that related thiazolopyridine derivatives show potent antimicrobial activity, we can hypothesize that 6-Nitrothiazolo[4,5-b]pyridin-2-amine may also target key bacterial or fungal enzymes.[3][13][14] Docking allows us to test this hypothesis in silico, providing a list of potential targets and a structural basis for the molecule's activity.

Protocol: A Validated Molecular Docking Workflow

This workflow ensures that the docking simulation is both technically sound and biologically relevant.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand 1. Ligand Prep (DFT Optimized Structure) dock 3. Docking (AutoDock/Glide) Generate Poses ligand->dock protein 2. Receptor Prep (PDB File, Add Hydrogens) protein->dock score 4. Scoring & Ranking (Binding Energy) dock->score interact 5. Interaction Analysis (H-Bonds, Hydrophobic) score->interact

Sources

Methodological & Application

Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and its derivatives. This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, making it a compelling starting point for drug discovery programs.

Introduction: The Therapeutic Potential of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolo[4,5-b]pyridine heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry. This core structure is present in a variety of compounds exhibiting promising pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The introduction of a nitro group at the 6-position and an amine at the 2-position of this scaffold yields 6-Nitrothiazolo[4,5-b]pyridin-2-amine, a key building block for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group provide versatile handles for chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Strategic Synthesis of the 6-Nitrothiazolo[4,5-b]pyridin-2-amine Core

The construction of the 6-Nitrothiazolo[4,5-b]pyridin-2-amine core can be efficiently achieved through a one-pot cyclization reaction. This approach offers advantages in terms of operational simplicity and yield. The key starting material for this synthesis is 2-chloro-5-nitropyridine, which can be synthesized from readily available 2-aminopyridine.

Diagram of the Synthetic Workflow

Synthetic Workflow A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO3/H2SO4) C 2-Hydroxy-5-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4) D 2-Chloro-5-nitropyridine C->D Chlorination (POCl3) F 6-Nitrothiazolo[4,5-b]pyridin-2-amine D->F Cyclization E Thiourea E->F

Caption: General synthetic scheme for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Protocol 1: Synthesis of 2-Chloro-5-nitropyridine

This multi-step protocol outlines the preparation of the key precursor, 2-chloro-5-nitropyridine, starting from 2-aminopyridine.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

  • Rationale: The nitration of the pyridine ring is directed to the 5-position due to the activating and directing effects of the amino group at the 2-position. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.

  • Procedure:

    • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, add 2-aminopyridine portion-wise, maintaining the temperature below 10 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Filter the yellow precipitate, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.

Step 2: Conversion of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

  • Rationale: This step involves a diazotization of the amino group followed by hydrolysis to the corresponding hydroxyl group. This is a standard transformation for converting aromatic amines to phenols.

  • Procedure:

    • Dissolve 2-amino-5-nitropyridine in aqueous sulfuric acid.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise.

    • Stir the reaction mixture at this temperature for a period of time and then heat to induce hydrolysis of the diazonium salt.

    • Cool the mixture and collect the precipitated 2-hydroxy-5-nitropyridine by filtration.

Step 3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

  • Rationale: Phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.

  • Procedure:

    • Heat a mixture of 2-hydroxy-5-nitropyridine and phosphorus oxychloride at reflux for several hours.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5-nitropyridine.

Protocol 2: Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine
  • Rationale: This is a one-pot cyclization reaction where thiourea acts as a binucleophile, first displacing the chloro group at the 2-position of the pyridine ring and then undergoing an intramolecular cyclization to form the thiazole ring. The reaction is typically carried out in a polar solvent like ethanol or DMF.

  • Reaction Mechanism:

    • Nucleophilic Aromatic Substitution: The sulfur atom of thiourea acts as a nucleophile and attacks the electron-deficient carbon at the 2-position of 2-chloro-5-nitropyridine, displacing the chloride ion to form an S-pyridin-2-yl isothiouronium salt intermediate.

    • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then attacks the carbon at the 3-position of the pyridine ring, leading to the formation of the thiazole ring and subsequent aromatization to yield the final product.

  • Procedure:

    • Dissolve 2-chloro-5-nitropyridine and thiourea in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask.

    • Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

    • Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water) to afford pure 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

  • Characterization: The structure of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Application in Drug Discovery: Targeting Kinases and Beyond

The 6-Nitrothiazolo[4,5-b]pyridin-2-amine scaffold is a versatile platform for the design of inhibitors targeting various biological macromolecules, particularly protein kinases. The 2-amino group provides a key interaction point, often forming hydrogen bonds with the hinge region of the kinase ATP-binding site. The nitro group can be a handle for further functionalization or can be reduced to an amino group, which can then be derivatized to explore different regions of the binding pocket.

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates key points for derivatization to explore SAR:

Caption: Key derivatization points on the 6-Nitrothiazolo[4,5-b]pyridin-2-amine scaffold for SAR studies.

Table 1: Exemplary Biological Activities of Thiazolo[4,5-b]pyridine Derivatives

Compound IDR1-Substituent (at 2-amino)R2-Substituent (at 6-position)Target/AssayIC₅₀/ActivityReference
A-1 PhenylNitroc-KIT Kinase1.5 µM[1]
A-2 4-FluorophenylNitroc-KIT Kinase0.8 µM[1]
B-1 HPhenylazoAnti-inflammatory (Carrageenan-induced edema)> Ibuprofen[2]
C-1 HNitroMAO-B InhibitionNanomolar range (for benzothiazole analog)[3]
D-1 N-(2-chloro-6-methylphenyl)carboxamideHpan-Src KinaseSubnanomolar (for a 2-aminothiazole derivative)[4]

Note: The data presented are for structurally related compounds to illustrate the potential of the scaffold and are not specific to 6-Nitrothiazolo[4,5-b]pyridin-2-amine itself. The references point to the source of the analogous data.

Conclusion and Future Directions

The synthetic route to 6-Nitrothiazolo[4,5-b]pyridin-2-amine is straightforward and provides a versatile starting point for the generation of diverse chemical libraries. The demonstrated biological activities of related thiazolo[4,5-b]pyridine derivatives, particularly as kinase inhibitors, underscore the potential of this scaffold in drug discovery. Future efforts should focus on the systematic exploration of the chemical space around this core, guided by computational modeling and robust biological screening, to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. ResearchGate. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • Mechanism of 2-amino thiazolo[5,4-b]pyridine formation. ResearchGate. [Link]

  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]

  • (PDF) Synthesis of Thiazolo[4,5-d]pyridines. ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]

  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]

  • (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. ResearchGate. [Link]

  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed. [Link]

  • Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. PubMed. [Link]

  • Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. ResearchGate. [Link]

  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link]

  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... ResearchGate. [Link]

Sources

experimental protocol for the nitration of thiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Nitration of Thiazolo[4,5-b]pyridin-2-amine

Authored by: A Senior Application Scientist

Introduction: Strategic Functionalization of a Privileged Heterocycle

The thiazolo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for potent biological activities, including the inhibition of critical cancer-related proteins like c-KIT and various kinases.[1][2] The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutic agents. Electrophilic nitration serves as a cornerstone transformation in this context, introducing a versatile nitro group that can be readily converted into other functional groups, most notably an amine, thereby unlocking a vast chemical space for structure-activity relationship (SAR) studies.[3]

This document provides a comprehensive, field-tested protocol for the regioselective nitration of thiazolo[4,5-b]pyridin-2-amine. Beyond a mere recitation of steps, this guide elucidates the chemical principles governing the reaction, outlines critical safety measures essential for handling highly energetic reagents, and details robust methods for product purification and characterization.

Mechanistic Rationale: Navigating Reactivity and Regioselectivity

The nitration of thiazolo[4,5-b]pyridin-2-amine is a classic example of an electrophilic aromatic substitution reaction. The key to success lies in understanding the nuanced electronic properties of the heterocyclic system.

1. Generation of the Electrophile: The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5]

2. Directing Effects: The thiazolo[4,5-b]pyridin-2-amine core possesses competing electronic features. The pyridine ring is inherently electron-deficient, making it resistant to electrophilic attack.[6] However, this deactivation is counteracted by the powerful activating effect of the 2-amino group, which is a strong ortho, para-director.[7][8] The lone pair of electrons on the amine nitrogen increases the electron density on the pyridine ring, facilitating the substitution.

3. The Challenge of Protonation: A significant challenge in this reaction is the nature of the strongly acidic medium. The 2-amino group can be protonated to form an ammonium salt. This protonated group is strongly deactivating and a meta-director, which can lead to undesired side products or require harsher reaction conditions.[7][8] Precise control of the reaction temperature is therefore critical to favor nitration of the activated amine species over the deactivated protonated form. The slow, controlled addition of the nitrating mixture at low temperatures (0–5 °C) is the key experimental parameter to ensure regioselectivity and a high yield of the desired product.

Reaction Mechanism Overview

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- provides H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Substrate Thiazolo[4,5-b]pyridin-2-amine SigmaComplex Arenium Ion Intermediate (Sigma Complex) Substrate->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product - H⁺ (to HSO₄⁻)

Caption: The two-step mechanism for the electrophilic nitration of an aromatic system.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments should be made with appropriate stoichiometric calculations for different scales.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )ConcentrationAmountNotes
Thiazolo[4,5-b]pyridin-2-amineC₆H₅N₃S151.19>98%1.51 g (10 mmol)Starting material.[9]
Sulfuric AcidH₂SO₄98.0898%15 mLSolvent and catalyst.
Nitric AcidHNO₃63.0170%0.72 mL (~11 mmol)Nitrating agent.
Crushed IceH₂O18.02N/A~150 gFor quenching the reaction.
Ammonium HydroxideNH₄OH35.0428-30%As neededFor neutralization.
Deionized WaterH₂O18.02N/AAs neededFor washing.
Ethyl AcetateC₄H₈O₂88.11ACS GradeAs neededEluent for chromatography.
HexaneC₆H₁₄86.18ACS GradeAs neededEluent for chromatography.
Silica GelSiO₂60.0860 Å, 230-400 meshAs neededStationary phase for chromatography.
Step-by-Step Methodology

1. Preparation of the Nitrating Mixture (Perform in Fume Hood with Ice Bath) a. To a dry 50 mL dropping funnel, carefully add 5 mL of concentrated sulfuric acid. b. Cool the funnel in an ice-salt bath to below 5 °C. c. Slowly and dropwise , with gentle swirling, add 0.72 mL (11 mmol) of 70% nitric acid to the cold sulfuric acid. d. Keep the mixture cold until use.

2. Reaction Setup a. Place 1.51 g (10 mmol) of thiazolo[4,5-b]pyridin-2-amine into a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. b. Place the flask in a large ice-salt bath. c. Carefully and in portions, add 10 mL of concentrated sulfuric acid to the flask. Stir the mixture until the substrate is fully dissolved. The temperature should be maintained below 10 °C during this process.

3. Nitration Reaction a. Once the substrate solution is homogeneous and cooled to 0 °C, begin the slow, dropwise addition of the pre-prepared nitrating mixture from the dropping funnel. b. CRITICAL: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The addition should take approximately 20-30 minutes. c. After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 1-2 hours.

4. Reaction Monitoring a. Monitor the reaction progress by Thin Layer Chromatography (TLC). b. To take a sample, carefully extract a micro-drop of the reaction mixture with a glass capillary and quench it in a vial containing a small amount of ice and ethyl acetate. Neutralize with a drop of ammonium hydroxide. Spot the organic layer on a silica gel TLC plate. c. Elute the plate with a 1:1 mixture of ethyl acetate/hexane. The product should appear as a new, more polar spot compared to the starting material.

5. Work-up and Isolation a. Fill a 600 mL beaker with approximately 150 g of crushed ice. b. Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This is an exothermic process; perform it cautiously to avoid splashing. c. A precipitate (the crude product) should form. d. Carefully neutralize the acidic slurry to pH 7-8 by the slow addition of concentrated ammonium hydroxide. Keep the beaker in an ice bath to manage the heat of neutralization. e. Stir the mixture for 30 minutes to ensure complete precipitation. f. Isolate the crude solid by vacuum filtration using a Büchner funnel. g. Wash the solid thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol to aid in drying. h. Dry the crude product under vacuum.

6. Purification a. The crude product can be purified by column chromatography.[10][11] b. Prepare a slurry of silica gel in hexane and pack a column. c. Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. d. Load the dried, adsorbed material onto the column. e. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50-60%). f. Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final nitrated compound.

Experimental Workflow Diagram

Experimental Workflow A Prepare Nitrating Mixture (HNO₃ + H₂SO₄ at <5°C) C Slowly Add Nitrating Mixture (Maintain 0-5°C) A->C B Dissolve Substrate in H₂SO₄ (Maintain <10°C) B->C D Stir at 0-5°C for 1-2h (Monitor by TLC) C->D E Quench Reaction (Pour onto Crushed Ice) D->E F Neutralize with NH₄OH (Precipitate Product) E->F G Isolate by Filtration (Wash and Dry Crude Solid) F->G H Purify by Column Chromatography G->H I Characterize Pure Product (NMR, MS, etc.) H->I

Caption: A streamlined workflow for the nitration of thiazolo[4,5-b]pyridin-2-amine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Observations
¹H NMR Aromatic protons adjacent to the newly introduced nitro group will show a downfield shift. The integration of the aromatic region should correspond to the correct number of protons on the substituted ring.
¹³C NMR The carbon atom bearing the nitro group will exhibit a characteristic chemical shift.
Mass Spectrometry (ESI-MS) A prominent peak corresponding to the [M+H]⁺ ion should be observed, confirming the molecular weight of the nitrated product (C₆H₄N₄O₂S, MW: 196.18).[12]
FT-IR Spectroscopy Strong, characteristic absorbance bands for the nitro group will be present at approximately 1550–1500 cm⁻¹ (asymmetric stretch) and 1350–1300 cm⁻¹ (symmetric stretch).

Critical Safety Precautions

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents. Strict adherence to safety protocols is mandatory.[13]

  • Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[14][15] Nitric acid is a strong oxidizer and can react violently with organic materials.[16]

  • Engineering Controls: This entire procedure MUST be performed within a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[17] An accessible and tested safety shower and eyewash station are essential.[15]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[14][17]

  • Thermal Runaway: The reaction is highly exothermic. The most critical safety factor is rigorous temperature control. Never add the nitrating agent quickly, and ensure the cooling bath is effective. A runaway reaction can lead to a violent eruption or explosion.[13][17]

  • Quenching: The process of pouring the concentrated acid mixture onto ice must be done slowly and deliberately to control the exotherm and prevent splashing of corrosive material.

  • Waste Disposal: Acidic waste must be neutralized before disposal. Nitric acid waste streams should be segregated from organic waste to prevent delayed violent reactions.[16] Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This application note provides a detailed and reliable protocol for the nitration of thiazolo[4,5-b]pyridin-2-amine. By understanding the underlying chemical principles and adhering strictly to the procedural and safety guidelines outlined, researchers can effectively synthesize this valuable intermediate. The successful execution of this protocol opens the door to a wide array of subsequent chemical modifications, facilitating the exploration and development of novel thiazolo[4,5-b]pyridine-based compounds for drug discovery and development.

References

  • YouTube. (2024). Nitration reaction safety.
  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
  • ResearchGate. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview).
  • RSC Publishing. (2025). Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • IJRAR.org. (n.d.). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE.
  • YouTube. (2021). ELECTROPHILIC SUBSTITUTION REACTIONS IN AROMATIC AMINES.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
  • PubChem - NIH. (n.d.). [14][17]Thiazolo[4,5-b]pyridin-2-amine. Available at:

  • NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • NIH - PMC. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance.
  • NIH - PMC. (n.d.). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.
  • PubMed. (n.d.). Investigation of tyrosine nitration in proteins by mass spectrometry.

Sources

Application Notes and Protocols for the Evaluation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolopyridine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets[1]. The thiazole and thiazolopyridine core structures are versatile frameworks found in numerous bioactive compounds and have garnered significant interest in medicinal chemistry due to their diverse biological properties[2]. Specifically, the thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop inhibitors against a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2[3]. Derivatives of this scaffold have demonstrated the ability to overcome drug resistance, for instance, in the context of c-KIT inhibition in gastrointestinal stromal tumors (GIST)[3][4].

This document introduces 6-Nitrothiazolo[4,5-b]pyridin-2-amine , a novel compound featuring the promising thiazolopyridine core. While the specific biological activity of this compound is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a valuable new agent in this class. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the kinase inhibitory potential of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, from initial biochemical screening to cellular target validation. The protocols herein are designed to be robust and self-validating, providing a clear path for the characterization of this and other novel small molecule kinase inhibitor candidates.

Part 1: Initial Biochemical Evaluation of Kinase Inhibitory Activity

The first step in characterizing a potential kinase inhibitor is to assess its direct effect on the enzymatic activity of a target kinase in a purified, cell-free system. This allows for the determination of the compound's intrinsic potency without the complexities of cellular uptake, metabolism, and off-target effects.

Rationale for Kinase Target Selection: c-Kit as a Prototypical Target

The c-Kit receptor tyrosine kinase is a well-validated target in various cancers, most notably GIST[3][4]. It is a member of the type III receptor tyrosine kinase family, and its signaling pathway is crucial for cell proliferation and survival[2][5]. The binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways[6][7]. Given that other thiazolopyridine derivatives have shown potent c-Kit inhibitory activity, it serves as an excellent and clinically relevant starting point for the evaluation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Primary Screening: In Vitro Luminescence-Based Kinase Assay

A luminescence-based assay that quantifies ATP consumption during the kinase reaction is a highly sensitive and high-throughput method for primary screening[8][9][10]. The Kinase-Glo® assay, for example, measures the amount of ATP remaining after the kinase reaction; a high luminescent signal indicates low kinase activity and thus, potent inhibition[8][9].

Protocol 1: Luminescence-Based In Vitro c-Kit Kinase Assay

  • Materials:

    • Recombinant human c-Kit enzyme

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Adenosine triphosphate (ATP)

    • 6-Nitrothiazolo[4,5-b]pyridin-2-amine (dissolved in DMSO)

    • Staurosporine (positive control inhibitor, dissolved in DMSO)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and staurosporine in DMSO. A typical starting concentration for the compound of interest could be 10 mM, serially diluted to cover a broad concentration range.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the c-Kit enzyme solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final concentrations should be optimized, but a starting point could be 0.2 mg/mL substrate and 10 µM ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value. This is the concentration of the inhibitor required to reduce the rate of the enzymatic reaction by 50%[11].

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection cluster_analysis Data Analysis prep_comp Serial Dilution of 6-Nitrothiazolo[4,5-b]pyridin-2-amine add_comp Add Compound/DMSO to Plate prep_comp->add_comp prep_enz Prepare Kinase (e.g., c-Kit) Solution add_enz Add Kinase to Plate prep_enz->add_enz prep_sub Prepare Substrate/ATP Mixture start_rxn Initiate Reaction with Substrate/ATP prep_sub->start_rxn add_comp->add_enz incub_bind Incubate for Inhibitor Binding add_enz->incub_bind incub_bind->start_rxn incub_rxn Incubate for Kinase Reaction start_rxn->incub_rxn stop_rxn Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incub_rxn->stop_rxn gen_signal Generate Luminescent Signal (Kinase Detection Reagent) stop_rxn->gen_signal read_lum Measure Luminescence gen_signal->read_lum calc_inhib Calculate % Inhibition read_lum->calc_inhib plot_curve Plot Dose-Response Curve calc_inhib->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Hypothetical Data Presentation

Table 1: Inhibitory Activity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine against a Panel of Kinases

Kinase Target 6-Nitrothiazolo[4,5-b]pyridin-2-amine IC₅₀ (nM) Staurosporine IC₅₀ (nM)
c-Kit 25 8
PDGFRα 150 12
VEGFR2 800 15
SRC >10,000 25

| ABL1 | >10,000 | 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

This initial screen provides a quantitative measure of the compound's potency and can be expanded to a larger panel of kinases to assess its selectivity. Kinase selectivity profiling is a critical step in drug discovery to identify potential off-target effects and to understand the compound's mechanism of action[3][4][12]. Several commercial services offer comprehensive kinase profiling[3][4][13].

Part 2: Cellular Efficacy and Target Engagement

While in vitro assays are essential for determining direct enzymatic inhibition, it is crucial to evaluate the compound's activity in a cellular context. Cell-based assays provide insights into cell permeability, stability, and the ability to inhibit the target kinase within its native signaling network.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells[14][15]. This assay is a robust method for determining the anti-proliferative effect of a kinase inhibitor on cancer cell lines that are dependent on the target kinase for their growth and survival.

Protocol 2: MTT Cell Proliferation Assay

  • Materials:

    • Cancer cell line dependent on c-Kit signaling (e.g., GIST-T1)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • 6-Nitrothiazolo[4,5-b]pyridin-2-amine (dissolved in DMSO)

    • Imatinib (positive control, dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan solubilization)

    • Sterile 96-well cell culture plates

    • Multi-channel pipette

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and imatinib in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or DMSO (vehicle control).

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of growth inhibition against the log concentration of the compound.

    • Determine the GI₅₀ (50% growth inhibition) value from the dose-response curve.

Target Engagement: Western Blot Analysis of c-Kit Phosphorylation

To confirm that the observed anti-proliferative effects are due to the inhibition of the target kinase, it is essential to assess the phosphorylation status of the kinase and its downstream effectors in treated cells. Western blotting is a standard technique for this purpose[16][17][18][19]. A reduction in the phosphorylation of c-Kit at specific tyrosine residues upon treatment with 6-Nitrothiazolo[4,5-b]pyridin-2-amine would provide strong evidence of target engagement.

Protocol 3: Western Blot for Phospho-c-Kit

  • Materials:

    • GIST-T1 cells

    • 6-Nitrothiazolo[4,5-b]pyridin-2-amine

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-c-Kit (e.g., Tyr719), anti-total-c-Kit

    • HRP-conjugated secondary antibody

    • SDS-PAGE equipment and reagents

    • PVDF membrane

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture GIST-T1 cells to 70-80% confluency.

    • Treat the cells with various concentrations of 6-Nitrothiazolo[4,5-b]pyridin-2-amine for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background[16][17].

    • Incubate the membrane with the anti-phospho-c-Kit primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total c-Kit to serve as a loading control.

  • Data Interpretation:

    • A dose-dependent decrease in the phospho-c-Kit signal, with no significant change in the total c-Kit signal, indicates specific inhibition of c-Kit autophosphorylation by the compound.

c-Kit Signaling Pathway

G SCF SCF (Stem Cell Factor) cKit c-Kit Receptor SCF->cKit Binds p_cKit p-cKit (Dimerized & Autophosphorylated) cKit->p_cKit Dimerization Grb2_SOS Grb2/SOS p_cKit->Grb2_SOS Recruits PI3K PI3K p_cKit->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Transcription Factors PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Nitrothiazolo[4,5-b]pyridin-2-amine Inhibitor->p_cKit Inhibits Autophosphorylation

Caption: A simplified representation of the c-Kit signaling pathway.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the initial characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine as a potential kinase inhibitor. By following this systematic approach, researchers can efficiently determine the compound's in vitro potency, cellular efficacy, and mechanism of action. The promising thiazolopyridine scaffold suggests that this novel compound could be a valuable starting point for the development of new targeted therapies. Further studies, including broader kinase selectivity profiling, in vivo efficacy models, and pharmacokinetic assessments, will be necessary to fully elucidate its therapeutic potential.

References

  • Nam, D., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(1), 64. Available at: [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(51), 37885-37915. Available at: [Link]

  • MDPI. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved January 18, 2026, from [Link]

  • Zhou, L., et al. (2007). The c-kit signaling pathway is involved in the development of persistent pain. The Journal of Neuroscience, 27(44), 12069-12078. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved January 18, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved January 18, 2026, from [Link]

  • Luceome Biotechnologies. (2021, October 27). Kinase Profiling Services. Retrieved January 18, 2026, from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved January 18, 2026, from [Link]

  • protocols.io. (2017, March 15). Pan/Phospho Analysis For Western Blot Normalization. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorescent Peptide Assays For Protein Kinases. Retrieved January 18, 2026, from [Link]

  • Blutinger, E., et al. (2004). Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines. Blood, 104(1), 139-146. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the RTK (receptor tyrosine kinase) signalling pathways. Retrieved January 18, 2026, from [Link]

  • Huang, S., et al. (1993). c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. Journal of Biological Chemistry, 268(3), 1913-1917. Available at: [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 18, 2026, from [Link]

  • Wu, Y., et al. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 437-445. Available at: [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Signaling Pathways of Tyrosine Kinase Receptors. In Holland-Frei Cancer Medicine. 6th edition. Retrieved January 18, 2026, from [Link]

  • Wikipedia. (n.d.). Tyrosine kinase. Retrieved January 18, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). MTT assay protocol. Retrieved January 18, 2026, from [Link]

  • Oncotarget. (2018). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Retrieved January 18, 2026, from [Link]

  • Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences, 1(2), 101-115. Available at: [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. In Probe Development and Assay Guidance Manual. Retrieved January 18, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 18, 2026, from [Link]

  • EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved January 18, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 18, 2026, from [Link]

  • Bio-protocol. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 18, 2026, from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Thiazolopyridine Scaffold

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds investigated for a range of therapeutic applications. Derivatives of this and structurally related scaffolds have demonstrated significant potential, particularly as kinase inhibitors for oncology.[1][2][3] Specifically, compounds bearing the pyridin-thiazole motif have been identified as potent inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and other kinases involved in critical signaling pathways.[2][4][5]

This document provides a comprehensive guide for the in vitro characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine , a compound with limited publicly available biological data. The protocols and strategies outlined herein are based on established methodologies for analogous chemical structures and are designed to enable researchers to systematically investigate its potential as a bioactive agent. We will proceed under the guiding hypothesis that, like its structural relatives, this compound may exhibit activity as a kinase inhibitor with anti-proliferative effects. These application notes will equip researchers in drug discovery and chemical biology with the tools to assess its cytotoxic and mechanistic properties.

Compound Handling and Physicochemical Properties

Prior to initiating any biological assay, it is critical to ensure proper handling and solubilization of the test compound.

Table 1: Physicochemical Properties of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

PropertyValueSource
CAS Number 874511-41-8[6][7][8]
Molecular Formula C₆H₄N₄O₂S[6][7][8]
Molecular Weight 196.19 g/mol [6][7][8]
Storage Sealed in dry, 2-8°C[6][7]

Protocol 1: Compound Solubilization

  • Primary Solvent Selection: Based on the heterocyclic nature of the compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM).

    • Ensure complete dissolution by vortexing. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Dilutions: For cell-based assays, prepare fresh serial dilutions of the stock solution in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay wells is non-toxic to the cells, typically ≤0.5%.[4]

Part 1: Biochemical Assays for Kinase Inhibitory Activity

The primary hypothesis is that 6-Nitrothiazolo[4,5-b]pyridin-2-amine may function as a kinase inhibitor. A direct biochemical assay is the first step to validate this and determine its potency and selectivity. Luminescence-based kinase assays, which measure ATP consumption (as ADP production), are highly sensitive and widely used.

Workflow for Kinase Inhibitor Profiling

G cluster_0 Biochemical Screening A Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine B Dispense compound into 384-well assay plate A->B C Add recombinant kinase and peptide substrate B->C D Initiate reaction with ATP C->D E Stop reaction & deplete ATP (e.g., ADP-Glo™ Reagent) D->E F Detect signal (Luminescence) E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for an in vitro biochemical kinase assay.

Protocol 2: General Luminescent Kinase Assay (e.g., ADP-Glo™ Assay)

This protocol is a generalized template and must be optimized for each specific kinase.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[9]

    • Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in kinase buffer with a consistent percentage of DMSO. A common starting range is from 100 µM to 1 nM.

    • Dilute the recombinant kinase and its specific peptide substrate in kinase buffer to their optimal concentrations (determined via prior titration).

  • Assay Procedure (384-well plate format):

    • Add 1-5 µL of the compound dilutions to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.

    • Add 2-5 µL of the kinase/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2-5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase).

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature or 30°C.[1][9]

    • Stop the reaction by adding 5-10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9]

    • Add 10-20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]

  • Data Acquisition and Analysis:

    • Measure luminescence using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Illustrative Data Presentation for Kinase Profiling

Kinase TargetIC₅₀ (nM) for 6-Nitrothiazolo[4,5-b]pyridin-2-amineIC₅₀ (nM) for Control Inhibitor (e.g., Palbociclib)
CDK4/Cyclin D1 Experimental Value3[2]
CDK6/Cyclin D3 Experimental Value27[2]
CDK1/Cyclin B Experimental Value>5000[2]
CDK2/Cyclin E Experimental Value>5000[2]
p38α Experimental ValueSpecific p38α inhibitor

Part 2: Cell-Based Assays for Phenotypic Characterization

Once biochemical activity is confirmed, the next logical step is to assess the compound's effect on whole cells. This provides insights into cell permeability, target engagement in a physiological context, and overall cellular toxicity.

Workflow for Cell-Based Characterization

G cluster_1 Cell-Based Assay Workflow cluster_2 Mechanism of Action Studies H Select & Culture Cancer Cell Lines I Seed cells in 96-well plates H->I J Treat with serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine I->J K Incubate for 48-72 hours J->K L Assess Cell Viability (e.g., MTT Assay) K->L M Determine GI50 Value L->M N Treat cells with compound at GI50 concentration M->N O Cell Cycle Analysis (Flow Cytometry) N->O P Analyze Protein Expression/ Phosphorylation (Western Blot) N->P

Caption: General workflow for evaluating a test compound in cell-based assays.

Protocol 3: Cell Viability/Proliferation Assay (MTT Method)

  • Cell Seeding:

    • Select appropriate cancer cell lines. Based on literature for related compounds, a leukemia line like MV4-11 could be a relevant starting point.[2]

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[4]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[4]

  • Compound Treatment:

    • Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended.[4]

    • Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

    • Incubate for an additional 48 to 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

    • Carefully remove the medium and add 100 µL of DMSO to each well to solubilize the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (Growth Inhibition 50) value.

Part 3: Elucidating the Mechanism of Action

If the compound shows potent anti-proliferative activity, the next step is to confirm that it works through the hypothesized mechanism, such as inhibition of the CDK4/6-Rb pathway.

The CDK4/6-Rb Signaling Pathway

Sources

Application Notes and Protocols for the Development of Novel Compounds from 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The starting material, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, offers three key points for chemical modification: the 2-amino group, the 6-nitro group, and the pyridine ring itself. This comprehensive guide provides detailed application notes and experimental protocols for the strategic derivatization of this scaffold to generate novel compounds for drug discovery. We will delve into the rationale behind synthetic choices, provide step-by-step procedures for key transformations, and outline protocols for evaluating the biological activity of the resulting derivatives, with a focus on anticancer and antimicrobial applications.

Introduction: The Therapeutic Potential of the Thiazolo[4,5-b]pyridine Scaffold

The fusion of a thiazole and a pyridine ring creates a bioisostere of purine, allowing molecules based on this scaffold to interact with a variety of biological targets. The 2-aminothiazole moiety is a particularly important pharmacophore found in several FDA-approved drugs, such as the kinase inhibitor Dasatinib.[1] The thiazolo[4,5-b]pyridine core has been identified in potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and c-KIT, making it a highly attractive starting point for the development of targeted cancer therapies.[2] Furthermore, derivatives of this scaffold have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][4]

The strategic placement of a nitro group at the 6-position and an amino group at the 2-position on the thiazolo[4,5-b]pyridine core provides a versatile platform for chemical elaboration. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring and can also be reduced to a primary amine, opening up a new avenue for functionalization. The 2-amino group is readily derivatized through a variety of well-established reactions. This guide will provide the protocols to exploit this chemical versatility.

Synthetic Strategies and Protocols

The development of novel compounds from 6-Nitrothiazolo[4,5-b]pyridin-2-amine hinges on the selective modification of its functional groups. The following sections provide detailed protocols for the derivatization of the 2-amino group and the reduction of the 6-nitro group.

Functionalization of the 2-Amino Group

The exocyclic amino group at the 2-position is a prime site for introducing diversity into the molecule. The following protocols describe common and reliable methods for its modification.

Rationale: Acylation is a fundamental method to introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups. This modification can significantly impact the compound's solubility, lipophilicity, and ability to form hydrogen bonds with biological targets.

Experimental Protocol:

  • Dissolve 6-Nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq) in anhydrous pyridine or a 1:1 mixture of pyridine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the N-acylated derivative.

Rationale: The introduction of a sulfonamide group can enhance the acidity of the N-H proton and provide additional hydrogen bond donors and acceptors, which can be crucial for binding to enzyme active sites.

Experimental Protocol:

  • In a round-bottom flask, dissolve 6-Nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq) in pyridine.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise at room temperature with stirring.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into a beaker of ice water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent to obtain the pure sulfonamide derivative.

Rationale: Urea and thiourea moieties are excellent hydrogen bond donors and acceptors and can significantly influence the biological activity of a compound. They are commonly found in kinase inhibitors and other targeted therapies.

Experimental Protocol:

  • Dissolve 6-Nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the desired isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-8 hours, or gently heat if necessary. Monitor the reaction by TLC.

  • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry.

  • If no precipitate forms, pour the reaction mixture into water to induce precipitation. Collect the solid by filtration, wash with water, and dry.

  • Purify the product by recrystallization.

Modification of the 6-Nitro Group

The nitro group is a key functional handle that can be transformed into an amino group, which can then be further derivatized.

Rationale: The conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the pyridine ring. The resulting 6-amino group provides a new site for derivatization, allowing for the exploration of a different chemical space and structure-activity relationships. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • To a solution of the 6-nitrothiazolo[4,5-b]pyridine derivative (1.0 eq) in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10% by weight of the starting material).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 6-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminothiazolo[4,5-b]pyridine derivative.

  • Purify the product by column chromatography or recrystallization.

Application Notes: Biological Evaluation of Novel Derivatives

Once a library of novel compounds has been synthesized, the next critical step is to evaluate their biological activity. The following are protocols for initial screening in the areas of oncology and microbiology.

Anticancer Activity Screening

Rationale: Thiazolo[4,5-b]pyridine derivatives have shown significant potential as anticancer agents, particularly as kinase inhibitors.[2][5] An initial assessment of their cytotoxic and antiproliferative effects is a crucial first step.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a series of dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening

Rationale: The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiazolopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[4][6]

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Include a growth control (no compound) and a sterility control (no inoculum) in each plate.

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data generated from the biological screening of a library of derivatives allows for the establishment of a structure-activity relationship (SAR). This is a critical process in medicinal chemistry that guides the rational design of more potent and selective compounds.

Key Considerations for SAR of Thiazolo[4,5-b]pyridines:

  • Substituents on the 2-amino group: The nature of the substituent introduced via acylation, sulfonylation, or urea formation can significantly impact activity. For example, in the context of kinase inhibition, specific aryl or heteroaryl groups may be required to occupy hydrophobic pockets in the ATP-binding site.[2]

  • The 6-amino group: The presence and further derivatization of the 6-amino group can modulate the electronic properties of the pyridine ring and provide additional points of interaction with the biological target.

  • Substituents on the pyridine ring: The electronic nature of substituents on the pyridine ring can influence the overall basicity of the molecule, which can be important for target engagement.[7]

Mechanistic Insights from Molecular Docking:

Molecular docking studies can provide valuable insights into the potential binding modes of the synthesized compounds with their biological targets. For example, docking studies of thiazolopyrimidine derivatives with bacterial DNA gyrase have helped to elucidate their mechanism of antibacterial action.[1] Similarly, docking with the ATP-binding site of kinases can reveal key hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity.[2]

Data Presentation and Visualization

Quantitative Data Summary
Compound IDR Group (Position 2)R' Group (Position 6)Anticancer IC₅₀ (µM) [Cell Line]Antimicrobial MIC (µg/mL) [Organism]
Parent -NH₂-NO₂>100 [MCF-7]>128 [S. aureus]
Derivative 1 -NH-CO-Ph-NO₂50.2 [MCF-7]64 [S. aureus]
Derivative 2 -NH-SO₂-Ph-NO₂75.8 [MCF-7]>128 [S. aureus]
Derivative 3 -NH₂-NH₂80.5 [MCF-7]32 [S. aureus]
Derivative 4 -NH-CO-Ph-NH₂25.1 [MCF-7]16 [S. aureus]
Experimental Workflow and Pathway Diagrams

experimental_workflow cluster_modification Chemical Modification cluster_screening Biological Screening start 6-Nitrothiazolo[4,5-b]pyridin-2-amine deriv_amino Functionalization of 2-Amino Group start->deriv_amino Acylation, Sulfonylation, Urea Formation reduc_nitro Reduction of 6-Nitro Group start->reduc_nitro Catalytic Hydrogenation library Library of Novel Derivatives deriv_amino->library reduc_nitro->library anticancer Anticancer Assays (e.g., MTT) library->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) library->antimicrobial sar SAR Analysis & Lead Optimization anticancer->sar antimicrobial->sar

Caption: General workflow for the development of novel compounds.

kinase_inhibition_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation survival Cell Survival akt->survival inhibitor Thiazolo[4,5-b]pyridine Derivative inhibitor->pi3k Inhibition

Caption: Simplified PI3K/Akt signaling pathway and inhibition.

Conclusion

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a highly valuable and versatile starting material for the development of novel therapeutic agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives with potential anticancer and antimicrobial activities. A systematic approach to derivatization, coupled with robust biological screening and insightful structure-activity relationship studies, will be instrumental in unlocking the full therapeutic potential of this privileged scaffold.

References

  • Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Pharmaceuticals, 14(11), 1105. [Link]

  • Al-Ostath, A., et al. (2023). Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. Scientific Reports, 13(1), 1-18. [Link]

  • Wozniak, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Gomez, L. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10803. [Link]

  • Al-Otaibi, A. M., et al. (2022). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 27(23), 8565. [Link]

  • El-Hag Ali, G. A. M., et al. (2002). Studies on thiazolopyridines. Part 2. Synthesis and antimicrobial activity of novel thiazolo[3,2-a] pyridine and thiazolo[3,2-a][2][4] naphthyridine derivatives having two different aryl moieties. Acta Chimica Slovenica, 49(2), 365-376. [Link]

  • El-Gaby, M. S. A., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 1-17. [Link]

  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 152-160. [Link]

  • Mondal, S., & Jana, A. (2006). Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. Journal of Chemical Research, 2006(4), 223-224. [Link]

  • Becan, L., & Wagner, E. (2012). Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. Medicinal Chemistry Research, 21(10), 3041-3048. [Link]

  • Chaban, T., et al. (2017). Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. Pharmacia, 64(4), 16-30. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120. [Link]

  • Wozniak, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • DeGraw, J. I., et al. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Li, H., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances, 5(118), 97531-97535. [Link]

  • Zhuravel, I. O., et al. (2008). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis, 2008(15), 2337-2346. [Link]

  • Briukhankin, A. V., et al. (2021). Convenient approaches to the synthesis of 6-amino- and 6-oxoimidazo[4,5-b]pyrazolo[3,4-e]pyridines. Journal of Organic and Pharmaceutical Chemistry, 19(1), 4-12. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2019). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 24(21), 3843. [Link]

  • Sun, C., et al. (2018). Selective Reduction of Nitro-Compounds to Primary Amines by Nickel-Catalyzed Hydrosilylative reduction. Catalysis Letters, 148(11), 3364-3371. [Link]

Sources

analytical methods for the characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Introduction: The Imperative for Rigorous Characterization

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound featuring a fused thiazolo-pyridine core. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related analogs.[1][2] The presence of a primary amine, a nitro group, and a bicyclic aromatic system imparts a unique electronic and steric profile, making it a valuable scaffold for drug discovery.[3][4]

Comprehensive analytical characterization is the cornerstone of chemical research and drug development. It ensures the unequivocal confirmation of a molecule's identity, quantifies its purity, and elucidates its physicochemical properties. For a compound like 6-Nitrothiazolo[4,5-b]pyridin-2-amine, a multi-faceted analytical approach is not just recommended; it is essential for reliable and reproducible downstream applications, from biological screening to formulation development.

This technical guide provides a suite of detailed application notes and protocols for the definitive characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, grounding each method in established scientific principles and field-proven insights.

Physicochemical & Structural Data

A foundational understanding begins with the compound's basic properties.

PropertyValueSource
IUPAC Name 6-nitro-[5][6]thiazolo[4,5-b]pyridin-2-amine[7]
CAS Number 874511-41-8[5][7]
Molecular Formula C₆H₄N₄O₂S[5]
Molecular Weight 196.19 g/mol [5][7]
Appearance Solid[8]
Storage Sealed in dry, 2-8°C[5]

Part 1: Chromatographic Purity and Identity Confirmation

Chromatographic methods are indispensable for assessing the purity of a compound and confirming its molecular weight. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of polar heterocyclic compounds, while its coupling with Mass Spectrometry (LC-MS) provides definitive mass confirmation.[9][10]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality Behind Experimental Choices: The basic nature of the 2-amino-pyridine moiety necessitates the use of an acidic modifier (e.g., formic acid) in the mobile phase. This protonates the amine group, preventing peak tailing and ensuring sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the stationary phase.[9] A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and eluted within a reasonable timeframe.

Experimental Protocol: HPLC

  • System Preparation: Use a standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh ~1 mg of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

    • Dissolve in 1 mL of a suitable solvent like Dimethyl Sulfoxide (DMSO) or Methanol to create a 1 mg/mL stock solution.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[9]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient method as detailed in the table below.

    • Monitor the chromatogram at multiple wavelengths (e.g., 254 nm, 280 nm, and the compound's λmax) to detect impurities that may have different absorption maxima.

Table 1: Recommended HPLC Conditions

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 5% to 95% B over 20 minBroad gradient to elute compounds of varying polarity.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 40 °CEnsures reproducible retention times.[11]
Detection DAD, 254 nmCommon wavelength for aromatic compounds; DAD allows for peak purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Causality Behind Experimental Choices: Electrospray Ionization (ESI) in positive mode is selected because the primary amine group is easily protonated, leading to the formation of a stable [M+H]⁺ ion. This provides a highly sensitive and reliable method for confirming the molecular weight of the target compound.[11][12]

Experimental Protocol: LC-MS

  • System: Couple the HPLC system described above to a single quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Methodology: Use the same HPLC conditions as in Table 1. The flow from the column is directed into the MS detector.

  • Data Acquisition: Acquire data in both full scan mode (to see all ions) and Selected Ion Monitoring (SIM) mode targeting the expected m/z of the protonated molecule.

Table 2: Recommended Mass Spectrometry Conditions

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)The basic amine group readily accepts a proton.
Scan Range 100 - 500 m/zCovers the expected molecular ion and potential fragments.
SIM Target m/z = 197.2Targets the theoretical [M+H]⁺ ion (C₆H₅N₄O₂S⁺).
Capillary Voltage 3000 - 4000 VStandard voltage for efficient ionization.[12]
Drying Gas Flow 15 L/minFacilitates desolvation of droplets.[11]
Drying Gas Temp. 250 - 350 °COptimizes solvent evaporation.[11][12]

Data Interpretation: A successful analysis will show a major peak in the chromatogram corresponding to an ion with an m/z of approximately 197.2. High-Resolution Mass Spectrometry (HRMS) would yield a highly accurate mass (e.g., 197.0131), confirming the elemental composition C₆H₅N₄O₂S⁺.

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output a Weigh Compound b Dissolve in DMSO/MeOH a->b c Filter (0.45 µm) b->c d Inject into HPLC c->d e UV-Vis Detection (DAD) d->e f ESI-MS Detection d->f g Purity (%) e->g h Identity (m/z) f->h

Caption: Chromatographic analysis workflow for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Part 2: Spectroscopic Structural Elucidation

While chromatography confirms purity and molecular weight, spectroscopy provides the definitive proof of structure by probing the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR identifies the number and connectivity of protons, while ¹³C NMR does the same for carbon atoms. DMSO-d₆ is a common solvent for this class of compounds due to its excellent solubilizing power and the fact that the amine protons are often observable as a broad singlet.[6]

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

    • Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted δ (ppm)MultiplicityAssignmentRationale
¹H 8.5 - 9.0dH on PyridineDeshielded by adjacent N and nitro group.
¹H 7.5 - 8.0dH on PyridineCoupled to the other pyridine proton.
¹H 7.0 - 7.5br s-NH₂Exchangeable protons on the primary amine.
¹³C ~170sC2 (C-NH₂)Carbon of the aminothiazole group.
¹³C ~155sC (C-NO₂)Carbon attached to the electron-withdrawing nitro group.
¹³C 120 - 150mAromatic CsMultiple signals for the remaining carbons in the fused ring system.

Note: These are predicted ranges based on similar structures. Actual values must be confirmed experimentally.[6][13][14]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality Behind Experimental Choices: FTIR is a rapid and non-destructive technique perfect for identifying the key functional groups present in the molecule.[1] The Attenuated Total Reflectance (ATR) accessory is ideal for solid samples, requiring minimal sample preparation.

Experimental Protocol: FTIR-ATR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Table 4: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium-StrongN-H StretchPrimary Amine (-NH₂)
3150 - 3050Weak-MediumC-H StretchAromatic C-H
1640 - 1600StrongN-H BendPrimary Amine (-NH₂)
1610 - 1450Medium-StrongC=C & C=N StretchPyridine & Thiazole Rings[1][15]
1550 - 1490StrongAsymmetric N=O StretchNitro Group (-NO₂)
1360 - 1300StrongSymmetric N=O StretchNitro Group (-NO₂)
1340 - 1260StrongC-N StretchAromatic Amine[1]

Part 3: Thermal Properties Analysis

For compounds containing nitro groups, understanding thermal stability is critical for safety, handling, and formulation.

Causality Behind Experimental Choices: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the decomposition temperature. Differential Scanning Calorimetry (DSC) measures heat flow, allowing for the determination of the melting point and the exothermic nature of decomposition, which is characteristic of energetic materials.[16][17]

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Instrument Parameters:

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to 500 °C (or higher, depending on decomposition).

    • Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting point, followed by one or more strong exothermic peaks indicating decomposition.

  • TGA: A stable baseline until the onset of decomposition, at which point a significant and often rapid mass loss will be observed.

Integrated Analytical Strategy

The robust characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine relies on the synergistic use of these orthogonal techniques. Each method provides a unique piece of the puzzle, and together they build a complete and verifiable profile of the molecule.

integrated_workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation cluster_properties Physicochemical Properties start Synthesized Compound HPLC HPLC (Purity %) start->HPLC LCMS LC-MS (Molecular Wt.) start->LCMS NMR NMR (Connectivity) HPLC->NMR LCMS->NMR FTIR FTIR (Functional Groups) NMR->FTIR Thermal DSC / TGA (Stability, Mp) FTIR->Thermal end_node Fully Characterized Material Thermal->end_node

Caption: Integrated workflow for the complete characterization of the target compound.

Conclusion

The analytical methods detailed in this guide form a comprehensive and self-validating system for the characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. By systematically applying chromatographic, spectroscopic, and thermal analyses, researchers can ensure the identity, purity, and stability of their material with a high degree of confidence. This rigorous approach is fundamental to scientific integrity and is a prerequisite for advancing novel compounds like this through the drug discovery and development pipeline.

References

  • Abdel-Wahab, B. F., et al. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. Molecules, 26(4), 896. Available from: [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available from: [Link]

  • Bertoša, B., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(1), 249. Available from: [Link]

  • PubChem. 6-Methylisothiazolo[4,5-b]pyridin-3-amine. Available from: [Link]

  • PubChem.[5][6]Thiazolo[4,5-b]pyridin-2-amine. Available from: [Link]

  • Sonawane, M. V., et al. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. International Research Journal of Pure and Applied Chemistry, 18(3), 1-5. Available from: [Link]

  • Shimadzu. (2010). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News, No. AD-0053. Available from: [Link]

  • Muszalska, I., et al. (2007). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 64(3), 205-212. Available from: [Link]

  • Lynch, B. M., et al. (1991). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 69(8), 1267-1277. Available from: [Link]

  • Royal Society of Chemistry. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available from: [Link]

  • de la Cruz, H., et al. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 10), 621-632. Available from: [Link]

  • SMRČINOVÁ, G., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6542. Available from: [Link]

  • Berger, F., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Available from: [Link]

  • Al-Abdullah, E. S., et al. (2018). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 23(11), 2999. Available from: [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 191-199. Available from: [Link]

  • Lombardo, L. J., et al. (2004). Supporting Information: Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available from: [Link]

  • Ghorab, M. M., et al. (2018). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 23(12), 3169. Available from: [Link]

  • Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 205-212. Available from: [Link]

  • Stankov, S., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Separations, 9(10), 284. Available from: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4991. Available from: [Link]

  • Deveci, E., et al. (2020). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Journal of Thermal Analysis and Calorimetry, 140, 1855-1864. Available from: [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Serbian Chemical Society, 86(6), 621-631. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • ResearchGate. (2013). Synthesis and performance of 7-amino-6-nitro-[1][5][18]oxadiazolo[3, 4-b]pyridine-1-oxide. Available from: [Link]

  • Khakwani, M. S., et al. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3′,4′-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. Available from: [Link]

  • Hadjiivanov, K. I., et al. (2002). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Catalysis Reviews, 44(4), 583-645. Available from: [Link]

  • Arjunan, V., et al. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. Available from: [Link]

  • Yin, C., et al. (2022). Synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material: 4-amino-5-nitro-[1][5][18]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. New Journal of Chemistry, 46(3), 1184-1189. Available from: [Link]

  • PubChem. 6-methylthiazolo[4,5-b]pyridin-2-amine. Available from: [Link]

  • U.S. Environmental Protection Agency. (2021). Data Evaluation Record for Inpyrfluxam & Degradates in Water. Available from: [Link]

Sources

Application Notes and Protocols for the Strategic Modification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications as kinase inhibitors and antimicrobial agents. The strategic functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. 6-Nitrothiazolo[4,5-b]pyridin-2-amine serves as a versatile starting material for such explorations, offering multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the pyridine ring for certain transformations, while its reduction to an amino group opens up a plethora of subsequent functionalization possibilities.

This comprehensive guide provides detailed application notes and step-by-step protocols for the key modifications of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. We will delve into the rationale behind the chosen reaction conditions, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Modification Strategies

The modification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine can be broadly categorized into two primary strategies:

  • Reduction of the Nitro Group: Conversion of the 6-nitro group to a 6-amino group is a pivotal transformation. This introduces a versatile nucleophilic handle for a wide array of subsequent reactions, including amide bond formation, sulfonylation, and further cross-coupling reactions.

  • Palladium-Catalyzed Cross-Coupling Reactions: To enable these powerful C-C and C-N bond-forming reactions, the nitro group must first be converted to a more suitable functional group, typically a halide (e.g., bromide). This two-step sequence (reduction followed by diazotization/halogenation) provides a substrate amenable to Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties at the 6-position.

The overall synthetic workflow is depicted below:

G A 6-Nitrothiazolo[4,5-b]pyridin-2-amine B Thiazolo[4,5-b]pyridine-2,6-diamine A->B Reduction (e.g., SnCl2) C 6-Bromothiazolo[4,5-b]pyridin-2-amine B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) F Further Functionalization (e.g., Acylation, Sulfonylation) B->F D 6-Aryl-thiazolo[4,5-b]pyridin-2-amine C->D Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) E 6-(N-Arylamino)-thiazolo[4,5-b]pyridin-2-amine C->E Buchwald-Hartwig Amination (ArNH2, Pd catalyst)

Caption: Key modification pathways for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Part 1: Reduction of the 6-Nitro Group

The reduction of the nitro group to an amine is a fundamental step in expanding the synthetic utility of the title compound. While various reducing agents can be employed, stannous chloride (SnCl₂) in a protic solvent like ethanol is a mild and highly effective method, demonstrating excellent chemoselectivity. This method is particularly advantageous as it tolerates a wide range of other functional groups that might be sensitive to more aggressive reducing agents like catalytic hydrogenation[1].

Protocol 1: Stannous Chloride Reduction of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

This protocol details the conversion of the 6-nitro compound to thiazolo[4,5-b]pyridine-2,6-diamine.

Materials:

  • 6-Nitrothiazolo[4,5-b]pyridin-2-amine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).

  • Add stannous chloride dihydrate (4.0 - 5.0 eq) to the solution in portions. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture. Be cautious as gas evolution will occur. Adjust the pH to approximately 8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude thiazolo[4,5-b]pyridine-2,6-diamine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Stannous Chloride as Reducing Agent: SnCl₂ is a mild reducing agent that selectively reduces nitro groups in the presence of other functionalities. It operates under acidic conditions generated in situ, which are generally well-tolerated by the thiazolopyridine core[1].

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the tin salts, and it also acts as a proton source for the reduction mechanism.

  • Aqueous Bicarbonate Workup: The basic workup is crucial to neutralize the acidic reaction mixture and to precipitate tin salts as tin hydroxides, which can then be removed by filtration or extraction.

ParameterRecommended ConditionRationale
Reducing Agent Stannous chloride dihydrate (SnCl₂·2H₂O)Mild, chemoselective, and readily available[1].
Solvent EthanolGood solubility for reactants and acts as a proton source.
Stoichiometry 4.0 - 5.0 equivalents of SnCl₂·2H₂OEnsures complete reduction of the nitro group.
Temperature Reflux (approx. 78 °C)Provides sufficient energy to drive the reaction to completion in a reasonable timeframe.
Workup Basic (e.g., NaHCO₃)Neutralizes the reaction and facilitates the removal of tin byproducts.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of aryl, heteroaryl, or amino substituents at the 6-position, a two-step sequence is typically required: conversion of the 6-amino group to a 6-bromo group via a Sandmeyer reaction, followed by a palladium-catalyzed cross-coupling reaction. The 6-bromo derivative is a versatile intermediate for both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 2: Synthesis of 6-Bromothiazolo[4,5-b]pyridin-2-amine (Sandmeyer Reaction)

This protocol is a standard procedure for the conversion of an aromatic amine to a bromide.

(Note: This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and potentially hazardous reagents.)

Materials:

  • Thiazolo[4,5-b]pyridine-2,6-diamine

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ice

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate

  • Beaker

  • Magnetic stirrer

Procedure:

  • In a beaker, dissolve thiazolo[4,5-b]pyridine-2,6-diamine (1.0 eq) in 48% HBr. Cool the mixture to 0-5 °C in an ice bath with stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into water and basify with ammonium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-bromothiazolo[4,5-b]pyridin-2-amine.

Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate[2]. This protocol describes the coupling of 6-bromothiazolo[4,5-b]pyridin-2-amine with an arylboronic acid.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 6-Bromothiazolo[4,5-b]pyridin-2-amine

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask or sealed tube, add 6-bromothiazolo[4,5-b]pyridin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-aryl-thiazolo[4,5-b]pyridin-2-amine.

Causality Behind Experimental Choices:

  • Pd(dppf)Cl₂ Catalyst: This is a robust and commonly used palladium catalyst for Suzuki couplings of heteroaryl halides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle[3].

  • Potassium Carbonate as Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation[2].

  • Dioxane/Water Solvent System: This solvent mixture is effective at dissolving both the organic and inorganic reagents, facilitating the reaction.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂Robust and effective for heteroaryl halides[3].
Ligand dppf (in the catalyst)Provides stability and promotes the catalytic cycle.
Base K₂CO₃Activates the boronic acid for transmetalation[2].
Solvent 1,4-Dioxane/Water (4:1)Good solubility for all reaction components.
Temperature 80-100 °CSufficient to drive the reaction to completion.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a versatile method for the preparation of arylamines[4].

G cluster_1 Buchwald-Hartwig Amination Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(Ln) B->C D Amine Coordination & Deprotonation C->D R'R''NH Base E Ar-Pd(II)-NR'R''(Ln) D->E F Reductive Elimination E->F F->A G Ar-NR'R'' F->G

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 6-Bromothiazolo[4,5-b]pyridin-2-amine

  • Aryl or alkyl amine (1.1 - 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 - 0.05 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 - 0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk flask or sealed tube, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Add the base (NaOtBu or Cs₂CO₃, 1.4 eq).

  • Add 6-bromothiazolo[4,5-b]pyridin-2-amine (1.0 eq) and the amine (1.2 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed as monitored by TLC (typically 6-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-(N-substituted)-thiazolo[4,5-b]pyridin-2-amine.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃/Xantphos Catalyst System: This combination is a powerful catalytic system for the amination of heteroaryl halides. The bulky and electron-rich Xantphos ligand facilitates the reductive elimination step, which is often rate-limiting[5].

  • Strong Base (NaOtBu or Cs₂CO₃): A strong base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle[6].

  • Anhydrous Solvent: The reaction is sensitive to moisture, so anhydrous solvents are essential for optimal results.

ParameterRecommended ConditionRationale
Catalyst Precursor Pd₂(dba)₃A common and effective source of Pd(0).
Ligand XantphosBulky, electron-rich ligand that promotes reductive elimination[5].
Base NaOtBu or Cs₂CO₃Strong base required for amine deprotonation[6].
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are crucial for this reaction.
Temperature 100-110 °CHigher temperatures are often needed to drive the reaction to completion.

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the modification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. The reduction of the nitro group opens the door to a wide range of functionalization strategies, while subsequent halogenation and palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at the 6-position. By understanding the principles behind these transformations and adhering to the detailed protocols, researchers can effectively explore the chemical space around the thiazolo[4,5-b]pyridine core, paving the way for the discovery of novel and potent bioactive molecules.

References

  • Gour, G. et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Chaban, T. I. et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 67.
  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Ahmad, G. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Rasool, N. et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(11), 1877.
  • Cooke, G. et al. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron, 57(14), 2787-2789.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Available at: [Link]

  • Su, M. et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.
  • Henderson, J. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441.
  • Chaban, T. I. et al. (2017).
  • Organic Chemistry Portal. (2021). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Sajith, A. M. et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(23), 4278.

Sources

Application Notes and Protocols: Exploring the Reactivity of the Nitro Group in 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitro Group in Thiazolopyridine Scaffolds

The 6-Nitrothiazolo[4,5-b]pyridin-2-amine scaffold is a cornerstone in medicinal chemistry and materials science. Its significance lies in the versatile reactivity of the nitro group, which serves as a powerful electron-withdrawing substituent and a synthetic linchpin for molecular diversification. This guide provides an in-depth exploration of the nitro group's reactivity, focusing on two principal transformations: its reduction to the corresponding amine and its role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr). Understanding and mastering these reactions are critical for researchers aiming to develop novel therapeutics and functional materials based on the thiazolopyridine core. The derivatives of thiazolo[4,5-b]pyridines have shown a wide range of biological activities, including anti-inflammatory properties.[1][2][3][4]

The electron-withdrawing nature of the nitro group significantly influences the electron density of the fused heterocyclic system, making the pyridine ring susceptible to nucleophilic attack.[5] This electronic modulation is the key to the synthetic utility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, allowing for the introduction of a wide array of functional groups.

Part 1: Reduction of the Nitro Group – A Gateway to Novel Amines

The transformation of the nitro group into a primary amine is one of the most fundamental and widely utilized reactions in organic synthesis.[6] This conversion is pivotal as it introduces a nucleophilic and basic center, opening up a plethora of possibilities for further derivatization, such as amide bond formation, sulfonylation, and reductive amination.

Mechanistic Considerations

The reduction of aromatic nitro compounds can proceed through various pathways, often involving nitroso and hydroxylamine intermediates.[7] The choice of reducing agent and reaction conditions is crucial to achieve a clean and high-yielding conversion to the desired amine. Common methods include catalytic hydrogenation and the use of metal/acid combinations.[6][8]

For the reduction of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, catalytic hydrogenation using palladium on carbon (Pd/C) or Raney Nickel is often preferred due to its high efficiency and relatively mild conditions. The reaction involves the transfer of hydrogen from the catalyst surface to the nitro group, leading to the formation of the amine and water.

Alternatively, metal-based reductions, such as using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid, are robust and cost-effective methods.[6] These reactions proceed via a series of single-electron transfers from the metal to the nitro group.

Reduction_Mechanism Substrate 6-Nitrothiazolo[4,5-b]pyridin-2-amine Intermediate1 Nitroso Intermediate Substrate->Intermediate1 Reduction ReducingAgent Reducing Agent (e.g., H₂, Pd/C or SnCl₂, HCl) Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 Further Reduction Product 6-Aminothiazolo[4,5-b]pyridin-2-amine Intermediate2->Product Final Reduction

Caption: Generalized pathway for the reduction of a nitro group.

Experimental Protocol 1: Catalytic Hydrogenation

This protocol details the reduction of 6-Nitrothiazolo[4,5-b]pyridin-2-amine to 6-Aminothiazolo[4,5-b]pyridin-2-amine using palladium on carbon as the catalyst.

Materials:

  • 6-Nitrothiazolo[4,5-b]pyridin-2-amine

  • Palladium on carbon (10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a round-bottom flask, dissolve 6-Nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the system with hydrogen (typically 1-3 atm or use a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-Aminothiazolo[4,5-b]pyridin-2-amine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Parameter Value
Starting Material 6-Nitrothiazolo[4,5-b]pyridin-2-amine
Product 6-Aminothiazolo[4,5-b]pyridin-2-amine
Typical Yield >90%
Purity (crude) Often >95%

Part 2: Nucleophilic Aromatic Substitution (SNAr) – Leveraging the Activating Effect of the Nitro Group

The strongly electron-withdrawing nitro group significantly activates the pyridine ring of 6-Nitrothiazolo[4,5-b]pyridin-2-amine towards nucleophilic aromatic substitution (SNAr).[9] This reaction is a powerful tool for introducing a wide range of substituents, including amines, alkoxides, and thiolates, at positions ortho or para to the nitro group.

Mechanistic Insights

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex.[9] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[9] In the context of pyridine-containing systems, nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing group and the ring nitrogen, as this allows for the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom.[10][11][12]

For 6-Nitrothiazolo[4,5-b]pyridin-2-amine, the presence of a suitable leaving group, often a halide, at a position activated by the nitro group is a prerequisite for a successful SNAr reaction.

SNAr_Mechanism Reactant Activated Thiazolopyridine (with leaving group) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Product Substituted Product Meisenheimer->Product - Leaving Group LeavingGroup Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol 2: SNAr with a Primary Amine

This protocol describes a general procedure for the SNAr reaction of a hypothetical 7-chloro-6-nitrothiazolo[4,5-b]pyridin-2-amine with a primary amine.

Materials:

  • 7-chloro-6-nitrothiazolo[4,5-b]pyridin-2-amine

  • Primary amine (e.g., benzylamine)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Stirring apparatus and heating mantle

Procedure:

  • To a round-bottom flask, add 7-chloro-6-nitrothiazolo[4,5-b]pyridin-2-amine (1.0 eq) and the chosen aprotic polar solvent.

  • Add the primary amine (1.1 - 1.5 eq) to the mixture.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile and substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then a small amount of a cold non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Parameter Typical Value
Reaction Time 4-24 hours
Temperature 80-120 °C
Typical Yield 60-90%
Purification Method Recrystallization or Column Chromatography

Conclusion and Future Directions

The reactivity of the nitro group in 6-Nitrothiazolo[4,5-b]pyridin-2-amine provides a versatile platform for the synthesis of a diverse range of derivatives. The reduction to the corresponding amine and the activation of the pyridine ring for SNAr reactions are two powerful strategies for molecular elaboration. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. Future research in this area will likely focus on the development of more efficient and selective catalytic systems for these transformations, as well as the exploration of novel reaction pathways to further expand the synthetic utility of this privileged heterocyclic system.

References

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.).
  • Synthesis of 6‐nitro[2][9][13]thiadiazolo[4,3‐b]pyridine 2 a. - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (n.d.).
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones - Pharmacia. (2020, August 28).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.).
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24).
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (2023, April 14).
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018, April 20).
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones - ResearchGate. (2020, August 28).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH. (n.d.).
  • 24.6: Nitro Compounds - Chemistry LibreTexts. (2021, July 31).
  • organic chemistry reaction #13 - reduction of nitro group to amine - YouTube. (2014, December 30).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a dedicated technical resource for optimizing the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical troubleshooting. This document is structured to address common challenges, provide in-depth explanations for experimental observations, and offer robust, field-tested protocols to enhance your yield and purity.

Troubleshooting Guide: Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My overall yield of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is consistently low. What are the most critical factors to investigate?

Low yields in multi-step heterocyclic syntheses can be attributed to several factors.[1] A systematic approach is crucial for pinpointing the issue.[1]

Answer: Consistently low yields often stem from one of the following critical areas:

  • Purity of Starting Materials: The synthesis is highly sensitive to the purity of the initial reagents. Impurities can lead to unwanted side reactions or inhibit the desired transformations.[1] It is imperative to use reagents of high purity and to ensure solvents are anhydrous, especially for steps sensitive to moisture.[1][2]

  • Suboptimal Nitration Conditions: The nitration of the thiazolo[4,5-b]pyridine core is a key step that can be inefficient if not properly controlled. The pyridine ring is electron-deficient, making electrophilic aromatic substitution challenging. Over-nitration or the formation of undesired isomers can significantly reduce the yield of the target molecule.[3][4]

  • Inefficient Cyclization: The formation of the thiazole ring is another critical step. The reaction conditions, including temperature, catalyst, and reaction time, must be optimized to favor the cyclization process and minimize the formation of byproducts.[5][6]

  • Product Degradation: The final product, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, may be susceptible to degradation under harsh reaction or workup conditions.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is decomposing over time.[1]

To systematically address low yields, it is recommended to analyze each step of the synthesis individually. Running small-scale trial reactions to optimize the conditions for each step can be a highly effective strategy.[1]

Q2: I'm observing multiple spots on my TLC analysis after the nitration step. What are the likely side products?

Answer: The observation of multiple spots on TLC following the nitration of the thiazolo[4,5-b]pyridine precursor strongly suggests the formation of isomeric byproducts. The primary side products are often other nitro-substituted isomers.

  • Isomeric Nitro Compounds: Depending on the directing effects of the substituents on the pyridine and thiazole rings, nitration can occur at different positions. The formation of 4-, 5-, and 7-nitro isomers is possible, in addition to the desired 6-nitro product.[3][4]

  • Di-nitrated Products: Under forcing reaction conditions (e.g., high temperature, excess nitrating agent), di-nitration of the aromatic system can occur, leading to highly polar byproducts.

  • Oxidative Degradation Products: The use of strong nitrating agents can sometimes lead to the oxidation of the starting material or product, resulting in a complex mixture of impurities.

To minimize the formation of these side products, careful control of the reaction temperature and the stoichiometry of the nitrating agent is essential.[3][4]

Q3: The cyclization to form the thiazolo[4,5-b]pyridine core is sluggish and gives a low yield. How can I optimize this step?

Answer: Inefficient cyclization is a common hurdle in the synthesis of fused heterocyclic systems like thiazolo[4,5-b]pyridines.[5][6] Several factors can be adjusted to improve the efficiency of this step:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate. A solvent that effectively solubilizes the reactants and facilitates the desired bond formation should be chosen.

  • Catalyst: Many cyclization reactions are catalyzed by either an acid or a base. The choice and concentration of the catalyst are critical and should be optimized.

  • Temperature and Reaction Time: These two parameters are interdependent. Increasing the temperature can accelerate the reaction but may also promote the formation of side products. It is important to find the optimal balance that maximizes the yield of the desired product.

  • Microwave Irradiation: For some cyclization reactions, the use of microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[5][6]

A systematic optimization of these parameters, for instance, by running a series of small-scale experiments, is the most effective approach to improving the cyclization yield.

Frequently Asked Questions (FAQs)

What is a typical synthetic route for 6-Nitrothiazolo[4,5-b]pyridin-2-amine?

A common synthetic approach involves a multi-step sequence that first constructs the thiazolo[4,5-b]pyridine core, followed by a nitration step. The initial steps often involve the condensation of a substituted pyridine with a thiazole precursor.

What are the key safety precautions for this synthesis?

The synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine involves the use of hazardous reagents, and appropriate safety measures must be taken.

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Solvents: Many organic solvents are flammable and/or toxic. They should be handled in a fume hood, and sources of ignition should be avoided.

  • General Precautions: As with any chemical synthesis, it is important to be familiar with the properties of all reagents and to have a clear plan for waste disposal.

How can I confirm the identity and purity of the final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for quantifying any impurities.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Protocols & Data

Illustrative Synthetic Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Thiazolo[4,5-b]pyridine Intermediate

A common method for the formation of the thiazolo[4,5-b]pyridine core is the reaction of a 2-chloro-3-aminopyridine derivative with a suitable thiocarbonyl compound.

Step 2: Nitration of the Thiazolo[4,5-b]pyridine Intermediate

  • Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

  • Slowly add the thiazolo[4,5-b]pyridine intermediate to the cold acid mixture with vigorous stirring.

  • Maintain the temperature between 0-10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature while monitoring its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the product.[4]

  • Filter the solid, wash it with water, and dry it under vacuum.

Table 1: Recommended Nitration Conditions
ParameterRecommended RangeRationale
Temperature 0 - 15 °CMinimizes the formation of side products and prevents over-nitration.[3]
Nitrating Agent H2SO4/HNO3A strong nitrating medium is required for the electron-deficient pyridine ring.
Reaction Time 1 - 4 hoursShould be optimized by monitoring the reaction progress to avoid product degradation.
Molar Ratio 1:1 to 1:1.5 (Substrate:HNO3)Using a slight excess of nitric acid can drive the reaction to completion, but a large excess should be avoided.[3]

Visualizing the Process

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

TroubleshootingWorkflow start Low Yield Observed check_reagents Assess Reagent and Solvent Purity start->check_reagents reagents_impure Purify Reagents/ Use Dry Solvents check_reagents->reagents_impure Impure check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions Purity OK conditions_incorrect Adjust Temp/Time/ Concentration check_conditions->conditions_incorrect Incorrect check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK atmosphere_inadequate Improve Inert Atmosphere Technique check_atmosphere->atmosphere_inadequate Inadequate check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK workup_losses Modify Extraction/ Purification Method check_workup->workup_losses Losses Detected optimize Systematically Optimize Reaction Parameters check_workup->optimize Workup OK

Caption: A decision tree for troubleshooting low reaction yields.

General Synthetic Pathway

This diagram illustrates a generalized synthetic route to 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

SyntheticPathway start Substituted 2-Chloropyridine intermediate1 2-Amino-thiazolo[4,5-b]pyridine (Core Structure) start->intermediate1 Cyclization final_product 6-Nitrothiazolo[4,5-b]pyridin-2-amine intermediate1->final_product Nitration (HNO3/H2SO4)

Caption: A simplified overview of the synthetic pathway.

References

  • Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-9. [Link]

  • ResearchGate. (2025). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction. [Link]

  • Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • PMC. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b]pyridin-7(4H)-one derivatives. [Link]

  • NIH. (2021). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. [Link]

  • Science topic. 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? [Link]

  • IJRAR.org. (2022). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]

  • Google Patents.
  • Google Patents.

Sources

Technical Support Center: Purification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies and advice provided herein are grounded in established principles of organic chemistry and informed by extensive experience in the purification of complex heterocyclic compounds.

I. Introduction to Purification Challenges

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound with multiple functional groups—a nitro group, an amino group, and a fused ring system—that present a unique set of purification challenges. Its characteristics, such as potential low solubility in common organic solvents and the presence of polar functional groups, necessitate a carefully considered purification strategy. This guide will address common issues encountered during its purification, from the initial workup to final polishing.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My crude 6-Nitrothiazolo[4,5-b]pyridin-2-amine product is a dark, oily residue instead of the expected solid. What should I do?

A1: An oily or tarry crude product is a common issue when dealing with nitro-aromatic compounds, which can arise from residual solvents, starting materials, or reaction byproducts.

  • Initial Step: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which the desired product is expected to be insoluble. Good starting choices include hexanes, diethyl ether, or a mixture of the two. This process can often induce precipitation of the product as a solid by washing away more soluble impurities.

  • Aqueous Wash. If the reaction was conducted in a high-boiling point solvent like DMF or DMSO, residual solvent can be a major contributor to the oily consistency.[1] An aqueous workup, if not already performed, is essential. Dissolve or suspend the crude material in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove these high-boiling point solvents and any inorganic salts.

  • Consider Impurities. The oily nature could be due to impurities formed during the synthesis.[1][2] For instance, incomplete cyclization or side reactions can lead to byproducts that are difficult to crystallize. If trituration fails, you will need to proceed to chromatographic purification.

Q2: I am struggling to find a suitable solvent system for the recrystallization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. What is the best approach?

A2: Finding an effective recrystallization solvent is critical for achieving high purity. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Solvent Screening. A systematic solvent screen is the most effective approach. Test small amounts of your crude product in a range of solvents with varying polarities. Common solvents to try include:

    • Alcohols: Ethanol, isopropanol.

    • Esters: Ethyl acetate.

    • Ketones: Acetone.

    • Nitriles: Acetonitrile.

    • Aromatic hydrocarbons: Toluene (use with caution due to higher boiling point).

    • Chlorinated solvents: Dichloromethane (often used in combination with a less polar solvent).

  • Two-Solvent System. It is highly likely that a two-solvent system will be necessary. In this technique, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Gentle heating to redissolve the precipitate, followed by slow cooling, should yield crystals. A common combination is ethanol/water or ethyl acetate/hexanes.[3]

  • Avoid Reactive Solvents. Be cautious with highly reactive solvents that could interact with the amino or nitro groups, especially at elevated temperatures.

Q3: My compound appears to be degrading on the silica gel during column chromatography. How can I prevent this?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with basic amine functionalities.

  • Deactivating the Silica Gel. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-1% triethylamine (Et3N) or ammonia in methanol to the mobile phase. This will help to prevent streaking and decomposition of your compound on the column.

  • Alternative Stationary Phases. If deactivation is insufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For an aminopyridine derivative, neutral or basic alumina would be a suitable choice.

    • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography with a mobile phase such as acetonitrile/water or methanol/water may be effective.

  • Minimize Residence Time. Regardless of the stationary phase, it is always good practice to minimize the time your compound spends on the column. Use a slightly more polar eluent to speed up the elution, without sacrificing resolution.

Q4: I have multiple spots on my TLC plate that are very close together. How can I improve the separation during column chromatography?

A4: Poor separation of closely related impurities is a frequent challenge. These impurities could be isomers or analogs of the target compound.

  • Optimize the Mobile Phase. The key to better separation is to find a mobile phase that provides a differential affinity for your product and the impurities.

    • Systematic Eluent Screening: Experiment with different solvent mixtures on your TLC plates. A good starting point for a polar compound like this would be a mixture of a non-polar solvent (hexanes or heptane) and a polar solvent (ethyl acetate or acetone). Try varying the ratio to find the optimal separation.

    • Adding a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity or hydrogen bonding capability (e.g., methanol or dichloromethane) can significantly improve resolution.

  • Column Parameters.

    • Finer Silica: Using silica gel with a smaller particle size can enhance resolution but will also increase the backpressure.

    • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

    • Flow Rate: A slower flow rate increases the interaction time with the stationary phase, which can improve separation.

III. Standard Purification Protocol: Flash Column Chromatography

This protocol provides a general procedure for the purification of 6-Nitrothiazolo[4,5-b]pyridin-2-amine using flash column chromatography, assuming the crude product is a solid.

Materials:

  • Crude 6-Nitrothiazolo[4,5-b]pyridin-2-amine

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate, Triethylamine (optional)

  • Flash chromatography system or glass column

  • TLC plates, developing chamber, and UV lamp

Step-by-Step Methodology:

  • TLC Analysis and Mobile Phase Selection: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or a mixture of dichloromethane and methanol). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.3. A good starting system is 50:50 Hexanes:Ethyl Acetate. Adjust the polarity as needed. d. If streaking is observed, add 0.5% triethylamine to the eluent system.

  • Column Packing: a. Prepare a slurry of silica gel in the chosen mobile phase (or a less polar version of it, e.g., 90:10 Hexanes:Ethyl Acetate). b. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: a. Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., acetone or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. b. Wet Loading: If the compound is not very soluble, dissolve it in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully apply it to the top of the column.

  • Elution and Fraction Collection: a. Begin eluting the column with the chosen mobile phase. Maintain a constant flow rate. b. Collect fractions in test tubes or vials. c. Monitor the elution process by TLC, spotting every few fractions to identify which ones contain your purified product.

  • Product Isolation: a. Combine the pure fractions, as determined by TLC. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid under high vacuum to remove any residual solvent.

  • Purity Assessment: a. Analyze the final product by NMR, LC-MS, or another suitable analytical technique to confirm its identity and purity.

IV. Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common purification issues with 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Purification_Troubleshooting cluster_column Column Chromatography Troubleshooting start Crude Product is_solid Is the product a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No (Oily) recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate->is_solid column_chrom Proceed to Column Chromatography triturate->column_chrom Failure degradation Degradation on column? column_chrom->degradation recrystallize->column_chrom Failure pure_solid Pure Solid Obtained recrystallize->pure_solid Success add_base Add Et3N or NH3 to eluent degradation->add_base Yes poor_separation Poor separation? degradation->poor_separation No change_stationary Use Alumina or Reversed-Phase add_base->change_stationary If ineffective add_base->poor_separation optimize_eluent Optimize eluent system (TLC screening) poor_separation->optimize_eluent Yes collect_fractions Collect & Analyze Fractions poor_separation->collect_fractions No adjust_params Adjust column parameters (flow rate, dimensions) optimize_eluent->adjust_params adjust_params->collect_fractions collect_fractions->pure_solid

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Nitrothiazolo[4,5-b]pyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We provide troubleshooting guides, FAQs, and detailed protocols to help you successfully incorporate this molecule into your experimental workflows.

Understanding the Solubility Challenge: A Molecular Perspective

6-Nitrothiazolo[4,5-b]pyridin-2-amine (CAS 874511-41-8) possesses a complex chemical structure that inherently contributes to its poor aqueous solubility.[1][2][3][4] Understanding these features is the first step in overcoming the problem.

  • Rigid Heterocyclic Core: The fused thiazolo[4,5-b]pyridine system is planar and rigid. This planarity promotes efficient crystal packing, leading to high crystal lattice energy that resists dissolution.

  • Polar Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar.[5][6] While polar, it also participates in strong intermolecular dipole-dipole interactions within the crystal lattice, further increasing the energy required to dissolve the solid. Aromatic nitro compounds are often sparingly soluble or insoluble in water.[5][7]

  • Basic Amine Group (-NH2): The 2-amine group is a basic center.[8][9] This is the most critical feature to exploit for solubility enhancement. At neutral pH, the molecule is uncharged and hydrophobic. By acidifying the medium, this amine can be protonated to form a significantly more soluble cationic salt.[10][11]

Below is a decision-making workflow to systematically address solubility issues with this compound.

G cluster_0 cluster_1 Tier 1: Foundational Methods cluster_2 Tier 2: Advanced Formulation cluster_3 start Start: Undissolved 6-Nitrothiazolo[4,5-b]pyridin-2-amine ph_adjust pH Adjustment (Target pH < pKa) start->ph_adjust First Step cosolvent Co-solvent Screening (DMSO, NMP, PEG 400, Ethanol) ph_adjust->cosolvent If insufficient end Goal: Solubilized Compound for Experimentation ph_adjust->end SUCCESS surfactant Surfactant Addition (e.g., Tween® 80, Poloxamers) cosolvent->surfactant If precipitation occurs or higher concentration needed complexation Complexation (e.g., Cyclodextrins) cosolvent->complexation cosolvent->end SUCCESS surfactant->complexation solid_disp Solid State Modification (Amorphous Solid Dispersions) surfactant->solid_disp surfactant->end SUCCESS complexation->solid_disp complexation->end SUCCESS solid_disp->end SUCCESS

Caption: A systematic workflow for enhancing solubility.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My compound is insoluble in standard phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

Your first and most critical step is to modify the pH. The 2-amine group on the thiazolo-pyridine ring is basic and can be protonated to form a more soluble salt.

Causality: The neutral form of an amine is often poorly soluble in water due to its hydrophobic character.[8][9] By adding an acid, you can shift the equilibrium towards the protonated (charged) form of the amine, which is an ionic species. Ionic species have much stronger, more favorable interactions with polar water molecules, leading to a dramatic increase in aqueous solubility.[10][11] This is the principle behind creating salt forms of basic drugs to improve their dissolution and bioavailability.[10]

Recommendation: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0) and test the solubility. You will likely see a significant increase in solubility as the pH drops below the compound's pKa.

Caption: pH-dependent equilibrium of the amine group.

Q2: I need to work at a near-neutral pH for my cell-based assay. How can I dissolve the compound?

This is a common challenge. If pH modification is not an option, the use of water-miscible organic co-solvents is the next best approach.[12][13][14]

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[15] This makes the environment more "hospitable" to a poorly water-soluble, hydrophobic molecule. The co-solvent effectively bridges the polarity gap between the water and the compound, allowing for improved solvation.[12]

Recommendation: Start by preparing a concentrated stock solution (e.g., 10-50 mM) of your compound in 100% dimethyl sulfoxide (DMSO). Then, dilute this stock into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. If DMSO is not suitable, other co-solvents like N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or ethanol can be tested.[13][14]

Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer. What's happening?

This is a classic sign of a compound with very low thermodynamic solubility. You have created a supersaturated, kinetically trapped solution that is not stable. The key here is to determine the highest concentration that remains soluble over the time course of your experiment (this is known as kinetic solubility).

Recommendation:

  • Reduce the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit, even with a co-solvent. Try performing a serial dilution to find the highest concentration that remains clear.

  • Use Additives: Incorporating surfactants (e.g., Tween® 80, Poloxamer 188) or complexation agents like cyclodextrins can help stabilize the compound in solution and prevent precipitation.[10][16] Surfactants form micelles that can encapsulate the hydrophobic compound, while cyclodextrins form inclusion complexes to shield it from the aqueous environment.[16][17]

Q4: How do I accurately and efficiently measure the solubility of my compound?

The gold standard is the shake-flask method , which measures thermodynamic equilibrium solubility.[18][19] However, for higher throughput needs in early-stage research, a kinetic solubility assay using turbidimetry is often more practical.

Causality:

  • Shake-Flask Method: An excess of the solid compound is agitated in a specific solvent/buffer for an extended period (24-72 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured (e.g., by HPLC-UV).[18][20] This gives the true thermodynamic solubility.

  • Turbidimetry: A concentrated stock solution (in DMSO) is added to an aqueous buffer, and the point at which the solution becomes cloudy due to precipitation is measured by light scattering. This provides a rapid estimate of the kinetic solubility, which is often more relevant for predicting precipitation issues in assays.

Detailed Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling (Shake-Flask Method)

This protocol determines the equilibrium solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine at various pH levels.

  • Preparation:

    • Prepare a series of aqueous buffers (e.g., citrate, phosphate, acetate) at desired pH values (e.g., 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4).

    • Weigh out an excess amount of the solid compound (e.g., 2-5 mg) into separate 1.5 mL glass vials for each pH point. Ensure solid is visible.

  • Equilibration:

    • Add 1.0 mL of the corresponding buffer to each vial.

    • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate for at least 24 hours to ensure equilibrium is reached. Check at 24h and 48h to see if the concentration has stabilized.

  • Sample Processing:

    • After equilibration, allow the vials to stand for 30 minutes for excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter (ideally a low-binding material like PVDF) to remove all undissolved particles. This step is critical.[18]

  • Analysis:

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve prepared in the same buffer.

    • Plot solubility (e.g., in µg/mL or µM) versus pH.

Protocol 2: Co-solvent Solubility Screening

This protocol helps identify the most effective co-solvent and its optimal concentration.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • Solvent System Preparation:

    • In a 96-well plate, prepare a matrix of solvent systems. For example, create aqueous buffers containing final co-solvent concentrations ranging from 0.5% to 10% for DMSO, NMP, PEG 400, and ethanol.

  • Solubility Test:

    • Add a small volume of the DMSO stock solution to each well to achieve a high target concentration (e.g., 200 µM).

    • Seal the plate and shake for 2 hours at room temperature.

    • Visually inspect each well for precipitation. For a more quantitative result, read the plate on a nephelometer or plate reader capable of measuring turbidity (light scattering).

  • Data Analysis:

    • Identify the solvent systems and concentrations that result in a clear, precipitate-free solution. Summarize the findings in a table for easy comparison.

Example Data Table: Co-solvent Screen Results

Co-solvent1% Final Conc.2% Final Conc.5% Final Conc.10% Final Conc.
DMSO PrecipitateClearClearClear
NMP PrecipitateClearClearClear
PEG 400 Heavy PrecipitatePrecipitateClearClear
Ethanol Heavy PrecipitateHeavy PrecipitatePrecipitateClear
Glycerin Heavy PrecipitateHeavy PrecipitateHeavy PrecipitatePrecipitate

This table is for illustrative purposes only. Based on this example, DMSO and NMP are the most effective co-solvents, achieving solubility at a lower final concentration of 2%.

References
  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Malik, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Alleso. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • IRO. (2025). Co-solvent: Significance and symbolism.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Classic Chemistry Experiments. (n.d.). Solubility and pH of amines.
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Königsberger, E., et al. (2019). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications.
  • Unknown. (2020). NITRO COMPOUNDS.
  • Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds.
  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds.
  • Chemistry For Everyone. (2025). What Is A Nitro Functional Group?. YouTube.
  • BLDpharm. (n.d.). 6-Nitrothiazolo[4,5-b]pyridin-2-amine.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • ChemicalBook. (n.d.). 6-nitrothiazolo[4,5-b]pyridin-2-aMine.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Unknown. (n.d.). Amine compounds.
  • Chemsigma. (n.d.). 6-nitro-[21]thiazolo[4,5-b]pyridin-2-amine [874511-41-8]. Retrieved January 19, 2026, from

  • Chemenu. (n.d.). cas 874511-41-8|| where to buy 6-Nitrothiazolo[4,5-b]pyridin-2-amine.
  • Pobudkowska, A., & Domańska, U. (2025). Study of pH-dependent drugs solubility in water. ResearchGate.

Sources

Technical Support Center: Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. This molecule is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of various therapeutic agents.[1] The synthesis, while conceptually straightforward, is often complicated by side reactions that can impact yield, purity, and scalability.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory setting. The primary synthetic route discussed is the Hantzsch-type thiazole synthesis, which involves the condensation and cyclization of a 2-halo-5-nitropyridine derivative with thiourea.[1]

Troubleshooting and FAQs

Q1: My reaction yield is consistently low, with significant amounts of starting material remaining. What are the primary factors affecting reaction completion?

Answer: Low yield and incomplete conversion are common issues that typically point to suboptimal reaction conditions or reagent quality. The core of this synthesis is a bimolecular nucleophilic substitution followed by an intramolecular cyclization. Each step has specific requirements that must be met.

Causality and Recommended Actions:

  • Reagent Purity:

    • Thiourea Quality: Thiourea can degrade over time, especially if exposed to moisture, forming ammonium thiocyanate or other impurities. Use freshly opened or purified thiourea for best results.

    • Solvent Anhydrousness: The initial nucleophilic attack is sensitive to water. Ensure you are using a dry, polar aprotic solvent (e.g., DMF, DMAc, or Ethanol) to facilitate the reaction.

  • Reaction Temperature:

    • Initial Condensation: The initial S-alkylation of thiourea with the 2-halopyridine is often performed at a moderate temperature (e.g., 60-80 °C) to ensure the formation of the S-(2-(5-nitropyridyl))isothiouronium salt intermediate.

    • Cyclization: The subsequent intramolecular cyclization to form the thiazole ring often requires higher temperatures (e.g., reflux). If the temperature is too low, the intermediate may not cyclize efficiently. Conversely, excessively high temperatures can lead to decomposition.

  • Reaction Kinetics:

    • A stepwise temperature gradient is often most effective. Run the reaction at a moderate temperature for 2-4 hours to allow for the formation of the intermediate, then increase the temperature to drive the cyclization to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal time at each stage.

Table 1: Troubleshooting Low Yields
Problem Probable Cause(s) Recommended Actions & Rationale
Incomplete Conversion Insufficient thermal energy; Poor solvent choice; Deactivated starting material.Increase reaction temperature incrementally after initial condensation. Switch to a higher-boiling polar aprotic solvent like DMF. Verify the purity of the 2-halo-5-nitropyridine starting material.
Low Isolated Yield Product loss during workup; Formation of soluble side products.Adjust the pH during workup to ensure the product, which is basic, precipitates fully. If the product remains in the aqueous layer, perform extractions with a suitable organic solvent (e.g., Ethyl Acetate).
Reaction Stalls Reagent decomposition; pH shift in the reaction medium.Add reagents in a controlled manner. If the reaction generates acidic byproducts (e.g., HBr), a non-nucleophilic base may be required to drive the equilibrium forward.
Q2: The reaction mixture turns dark brown or black, resulting in a tarry, intractable crude product. What causes this decomposition?

Answer: The formation of dark, polymeric, or tarry material is a clear sign of decomposition. This is highly common in reactions involving nitroaromatic compounds, especially under thermal stress or basic conditions.

Key Mechanisms of Decomposition:

  • Thiourea Decomposition: At elevated temperatures, thiourea can decompose into a complex mixture of products, including hydrogen sulfide, cyanamide, and guanidine thiocyanate. These can react further to create polymeric materials.

  • Nitro Group Reactivity: The electron-withdrawing nitro group activates the pyridine ring, not only for the desired substitution at the C2 position but also for undesired side reactions. At high temperatures, nitroarenes can undergo complex redox reactions and polymerization.

  • Base-Induced Degradation: If a strong base is used, it can deprotonate various positions on the pyridine ring or the intermediate, leading to undesired condensation pathways.

Mitigation Strategies:

  • Strict Temperature Control: Do not overheat the reaction. Use an oil bath with a thermocouple for precise temperature management. A maximum temperature of 100-120 °C is typically advisable.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Controlled Reagent Addition: Add the thiourea portion-wise to the heated solution of the halopyridine. This keeps the instantaneous concentration of the nucleophile low, minimizing self-condensation and decomposition.

Diagram 1: Troubleshooting Flowchart

This diagram provides a logical workflow for diagnosing common issues in the synthesis.

G start Problem Encountered low_yield Low Yield / Incomplete Rxn start->low_yield dark_tar Dark Tarry Mixture start->dark_tar impurity Persistent Impurity start->impurity check_reagents Verify Reagent Purity (Thiourea, Solvent) low_yield->check_reagents reduce_temp Reduce Max Temperature (< 120°C) dark_tar->reduce_temp optimize_temp Optimize Temperature Profile (Stepwise Heating) check_reagents->optimize_temp monitor_rxn Monitor by TLC/LC-MS optimize_temp->monitor_rxn inert_atm Use Inert Atmosphere (N2 / Ar) reduce_temp->inert_atm controlled_add Controlled Reagent Addition inert_atm->controlled_add get_ms Acquire LC-MS Data get_nmr Acquire 1H NMR Data get_ms->get_nmr compare Compare with Table 2 (Potential Impurities) get_nmr->compare purify Select Purification Strategy (Chromatography / Wash) compare->purify

Caption: A troubleshooting decision tree for the synthesis.

Q3: My crude product contains a major impurity that is difficult to remove by simple recrystallization. What is its likely identity?

Answer: A persistent impurity often arises from a competing reaction pathway. Based on the Hantzsch mechanism, several side products are plausible. Characterization by LC-MS is the most powerful tool for diagnosis.

Diagram 2: Primary vs. Side Reaction Pathway

This diagram illustrates the desired reaction versus the formation of a common uncyclized intermediate.

G SM 2-Halo-5-nitropyridine + Thiourea Intermediate Isothiouronium Salt (Intermediate) SM->Intermediate S-Alkylation Product Desired Product (6-Nitrothiazolo[4,5-b]pyridin-2-amine) Intermediate->Product Intramolecular Cyclization (Heat) SideProduct Uncyclized Intermediate (Major Impurity) Intermediate->SideProduct Incomplete Reaction

Caption: Competition between desired cyclization and intermediate persistence.

Table 2: Potential Impurities and Side Products
Impurity Name Proposed Structure Molecular Weight ( g/mol ) Diagnostic Notes
S-(5-nitro-pyridin-2-yl)isothiouronium salt SC(NH2)2-C5H3N(NO2)215.22 (as cation)The uncyclized intermediate. It is highly polar and may not move from the baseline on a TLC plate. Its presence indicates incomplete cyclization.
6-Nitro-thiazolo[4,5-b]pyridin-2(3H)-one C6H3N3O3S213.17Resulting from hydrolysis of the 2-amine group during an aggressive aqueous workup (e.g., strong acid/base, high heat).
N,N'-bis(5-nitropyridin-2-yl)thiourea (C5H3N(NO2))2-NH-CS-NH320.28Can form if the initial S-alkylation is slow and N-alkylation occurs, or through other complex pathways. Less common but possible.
Q4: How can I improve the efficiency of my purification process? Standard recrystallization is proving ineffective.

Answer: When dealing with closely related impurities, standard recrystallization may fail. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Acid Wash:

    • Rationale: The desired product contains a basic 2-amino group and a pyridine nitrogen. It can be protonated and dissolved in an acidic aqueous solution, while non-basic, organic impurities remain in the organic phase.

    • Method:

      • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate).

      • Extract the organic solution with 1M HCl (aq). The product should move into the aqueous layer.

      • Separate the layers. The organic layer contains neutral impurities.

      • Carefully neutralize the aqueous layer with a base (e.g., NaHCO₃ or dilute NaOH) until the product precipitates.

      • Filter, wash the solid with deionized water, and dry thoroughly.

  • Column Chromatography:

    • Rationale: Provides the highest resolution for separating compounds with similar polarities.

    • Method:

      • Adsorbent: Use silica gel as the stationary phase.

      • Eluent System: A gradient elution is recommended. Start with a less polar system (e.g., 100% Dichloromethane) and gradually increase the polarity by adding Methanol (e.g., 0% to 5% MeOH). The product is quite polar, so a DCM/MeOH or EtOAc/MeOH system is appropriate.

      • Monitoring: Monitor the fractions using TLC, staining with potassium permanganate if necessary.

  • Advanced Technique: Sulfite Adduct Precipitation:

    • Rationale: As described in patent literature for similar 2-aminothiazoles, sulfur dioxide or bisulfite can form a reversible, insoluble adduct with the target molecule, allowing impurities to be washed away.[2]

    • Method (Use with Caution):

      • Create an aqueous solution or slurry of the crude material.

      • Add an excess of sodium bisulfite.

      • Heat the mixture gently (e.g., 70-90 °C) to promote the formation of the insoluble adduct.[2]

      • Cool the mixture and filter the precipitated solid.

      • The adduct can then be decomposed to recover the pure 2-aminothiazole, typically by altering the pH. This method is advanced and requires careful optimization.

References

  • Purification of 2-aminothiazole. (1949).
  • Synthesis of novel 2-amino thiazole derivatives. (2012). Der Pharma Chemica. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central, National Institutes of Health. [Link]

  • Methods of synthesis and properties of thiazolopyridines. (2018). ResearchGate. [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid... (2023). Royal Society of Chemistry. [Link]

  • Synthesis of various fused heterocyclic rings from thiazolopyridine and their pharmacological and antimicrobial evaluations. (2020). ResearchGate. [Link]

Sources

stability issues of 6-Nitrothiazolo[4,5-b]pyridin-2-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Nitrothiazolo[4,5-b]pyridin-2-amine (CAS 874511-41-8). This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound. Understanding its behavior under various experimental conditions is critical for obtaining reproducible and reliable results.

The unique structure of this molecule—a fused thiazolo[4,5-b]pyridine core functionalized with a 2-amino group and a 6-nitro group—presents specific stability challenges. The electron-withdrawing nitro group, the basic amino group, and the heterocyclic rings all contribute to its reactivity. This guide addresses the most common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Handling and Storage - What are the ideal storage conditions for 6-Nitrothiazolo[4,5-b]pyridin-2-amine?

A1: Based on supplier recommendations and the compound's chemical nature, it should be stored as a solid at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light.[1]

  • Causality: The 2-amino group makes the molecule susceptible to slow oxidation by atmospheric oxygen, while the nitroaromatic system is inherently sensitive to light.[2][3] Refrigeration slows down potential degradation pathways. Long-term storage at room temperature is not recommended. Aromatic amines, in general, show reduced recovery and degradation when stored at ~20°C.[2]

Q2: Solution Stability - I've dissolved the compound in DMSO for my assays, but the solution is turning a darker color. What's happening?

A2: A color change, typically to a darker yellow or brown, is a common indicator of degradation. While DMSO is a standard solvent, prolonged storage of solutions, even at 2-8°C, is not advised.

  • Causality: The instability likely stems from a combination of factors. The amino group can undergo oxidation, a process that can be accelerated by impurities (like peroxides) in the solvent or dissolved oxygen.[4] Additionally, nitroaromatic compounds can be reactive and may interact with the solvent over time, especially if not stored under strictly anhydrous and inert conditions.

Q3: pH Sensitivity - My experimental results are inconsistent when using different buffer systems. How does pH affect the stability of this compound?

A3: This compound's stability is highly dependent on pH. Both strongly acidic and alkaline conditions can lead to rapid degradation.[5] Working in a pH range of 6.0-7.5 is recommended for maximum stability.

  • Causality (Acidic Conditions): In acidic media (pH < 4.6), the lone pairs on the pyridine and amino nitrogens can become protonated.[6] This increases the electron deficiency of the heterocyclic system, making the thiazole ring susceptible to nucleophilic attack by water, leading to hydrolytic cleavage. Studies on similar heterocyclic structures have shown rapid, non-enzymatic hydrolysis under acidic conditions.[7][8]

  • Causality (Alkaline Conditions): Under basic conditions (pH > 8.5), the 2-amino group is deprotonated and more susceptible to oxidation. Furthermore, strong bases can potentially interact with the thiazole ring, which can be deprotonated at the C2 position by very strong bases, though this is less likely in aqueous buffers.[9] The primary concern in alkaline aqueous solutions is accelerated oxidative degradation.

Q4: Photostability - I left my experiment on the bench under ambient light and now see an unexpected peak in my LC-MS. Is this compound light-sensitive?

A4: Yes, absolutely. The 6-nitrothiazolo[4,5-b]pyridin-2-amine structure contains a nitroaromatic moiety, which is known to be photosensitive.[10][11] Exposure to ambient laboratory light or direct sunlight can induce photodegradation.

  • Causality: Nitroaromatic compounds can absorb UV and visible light, promoting them to an excited state. This can initiate degradation through various pathways, including photoreduction of the nitro group or cleavage of the heterocyclic rings.[12] The primary mechanism often involves the generation of radical species that lead to a cascade of decomposition products.[10] It is crucial to protect all samples, both solid and in solution, from light by using amber vials or wrapping containers in aluminum foil.

Q5: Thermal Stability - My protocol requires heating. At what temperature does this compound begin to decompose?

A5: While specific differential scanning calorimetry (DSC) data for this exact molecule is not publicly available, related nitro-heterocyclic compounds generally begin to decompose at elevated temperatures, often above 180-200°C.[13][14] However, thermal degradation can occur at lower temperatures during prolonged heating.

  • Causality: Thermal decomposition of nitroaromatic compounds is often an energetic, exothermic process. The initial step can be the cleavage of the C-NO2 bond or a nitro-nitrite isomerization, leading to the formation of highly reactive radical species. These radicals can initiate chain reactions, resulting in complex degradation product mixtures, including gaseous byproducts like N₂, NO, and CO₂.[15] For reactions requiring heat, it is advisable to run a time-course experiment at the target temperature to assess stability before committing to a large-scale synthesis.

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Unexpected peaks in HPLC/LC-MS analysis. 1. Photodegradation. 2. pH-induced hydrolysis/oxidation. 3. Thermal decomposition.1. Protect samples from light at all times using amber vials or foil.[16] 2. Maintain solution pH between 6.0 and 7.5. Prepare fresh solutions in a neutral, buffered medium if possible.[5] 3. Avoid excessive heating. If heat is necessary, use the lowest effective temperature for the shortest possible duration.
Solution color changes over time (e.g., darkens). Oxidative degradation of the 2-amino group or general decomposition.Prepare solutions fresh before use. Store stock solutions under an inert atmosphere (N₂ or Ar) at 2-8°C for no more than 24 hours. Use high-purity, degassed solvents.[2][4]
Poor reproducibility between experiments. Inconsistent handling: variations in light exposure, solution age, pH, or temperature.Standardize all experimental parameters. Follow the stability protocols outlined below. Ensure all researchers are aware of the compound's sensitivities.
Low yield in reactions involving the compound. Degradation of the starting material before or during the reaction.Verify the purity of the solid compound before use. Add the compound to the reaction mixture at the last possible moment, especially if conditions are non-neutral or require heat.

Visualization of Stability Factors

This diagram illustrates the primary environmental factors that can induce the degradation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Stability_Factors cluster_compound 6-Nitrothiazolo[4,5-b]pyridin-2-amine cluster_stressors Stress Conditions cluster_degradation Degradation Pathways Compound C₆H₄N₄O₂S Structure Stable Core Light Light (UV/Visible) Photolysis Photodegradation Light->Photolysis induces Heat Heat (Thermal Stress) Decomposition Thermal Decomposition Heat->Decomposition induces pH pH (Acidic/Alkaline) Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Oxygen Oxygen (Oxidants) Oxidation Oxidation Oxygen->Oxidation induces Photolysis->Compound attacks Decomposition->Compound attacks Hydrolysis->Compound attacks Oxidation->Compound attacks

Caption: Key environmental stressors and their corresponding degradation pathways for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Experimental Protocols

Protocol 1: Assessing pH Stability

This protocol provides a framework for determining the stability of the compound across a range of pH values.

Objective: To quantify the rate of degradation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine at acidic, neutral, and alkaline pH.

Materials:

  • 6-Nitrothiazolo[4,5-b]pyridin-2-amine

  • HPLC-grade Acetonitrile (ACN) and Water

  • Buffer solutions: pH 3.0 (Citrate), pH 7.0 (Phosphate), pH 9.0 (Borate)

  • Class A volumetric flasks, amber HPLC vials

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Sample Preparation:

    • Label three sets of amber HPLC vials for each pH and time point (e.g., T=0, 2, 4, 8, 24 hours).

    • For each sample, add 950 µL of the appropriate buffer solution to a vial.

    • Add 50 µL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. The final solution will be 95% aqueous buffer and 5% ACN.

    • Cap and vortex each vial immediately.

  • Time Zero (T=0) Analysis: Immediately inject the T=0 samples for each pH condition onto a reverse-phase HPLC-UV system.

  • Incubation: Store the remaining vials in a temperature-controlled environment (e.g., 25°C), protected from light.

  • Time-Course Analysis: At each designated time point (2, 4, 8, 24 hours), remove the corresponding vials and inject them into the HPLC.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Normalize the peak area against the T=0 sample for the same pH condition (% Remaining = (Area_t / Area_0) * 100).

    • Plot % Remaining vs. Time for each pH to determine the degradation rate. Note the appearance of any new peaks, which represent degradation products.

Caption: Workflow for assessing the pH stability of the compound.

Protocol 2: Evaluating Photostability (Forced Degradation)

This protocol is a forced degradation study to evaluate the intrinsic photostability of the compound, based on ICH Q1B guidelines.[17]

Objective: To determine if light exposure results in unacceptable degradation of the compound in solid and solution states.

Materials:

  • 6-Nitrothiazolo[4,5-b]pyridin-2-amine (solid)

  • Solution of the compound (e.g., 50 µg/mL in 50:50 ACN:Water)

  • Photostability chamber with controlled light source (providing UVA and visible light)

  • Clear and amber glass vials

  • Aluminum foil

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a clear glass vial.

    • Solution State: Prepare the solution and dispense it into clear glass vials.

    • Dark Controls: Prepare an identical set of solid and solution samples but wrap them completely in aluminum foil to serve as dark controls.

  • Exposure:

    • Place all samples (exposed and dark controls) in the photostability chamber.

    • Expose the samples to a light source until the total exposure is not less than 1.2 million lux hours (visible) and 200 watt hours/square meter (UVA).[17]

  • Analysis:

    • After exposure, dissolve the solid samples in a suitable solvent.

    • Analyze all samples (exposed and dark controls) by a validated stability-indicating HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the light-exposed samples to the dark controls.

    • Significant formation of new peaks or a decrease in the parent peak area in the exposed samples relative to the dark controls indicates photosensitivity. The dark control accounts for any thermally-induced degradation during the experiment.

References

  • Wikipedia. Thiazole. [Link]

  • Petrow, V., Stephenson, O., & Wild, A. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed).
  • International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]

  • Chen, S., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. [Link]

  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. [Link]

  • Chen, S., et al. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • PubChem. 2-Amino-5-Nitrothiazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. [Link]

  • Journal of the American Chemical Society. Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. [Link]

  • Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. [Link]

  • SpringerLink. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. [Link]

  • MDPI. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • Canadian Science Publishing. THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. [Link]

  • National Center for Biotechnology Information. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [Link]

  • ResearchGate. Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. [Link]

  • BfArM. Guideline on Photostability Testing. [Link]

  • CP Lab Chemicals. thiazolo[5, 4-b]pyridin-2-amine, min 97%, 1 gram. [Link]

  • ResearchGate. (2008). Synthesis of Thiazolo[4,5-d]pyridines. [Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. [Link]

  • PubMed. (1999). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]

  • International Research Journal of Pure and Applied Chemistry. (2019). Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. [Link]

  • ScienceDirect. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. [Link]

Sources

troubleshooting failed reactions involving 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Nitrothiazolo[4,5-b]pyridin-2-amine (CAS: 874511-41-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile but often challenging heterocyclic building block. The following content, presented in a question-and-answer format, synthesizes established chemical principles with practical, field-proven insights to help you overcome experimental hurdles and achieve your synthetic goals.

Understanding the Substrate: A Reactivity Profile

Before troubleshooting, it is crucial to understand the inherent chemical nature of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. Its reactivity is governed by a complex interplay of its structural features:

  • The 2-Amino Group: This exocyclic amine is the primary nucleophilic center. However, its reactivity is significantly attenuated by the powerful electron-withdrawing effect of the fused aromatic system and, most notably, the nitro group.

  • The Nitro Group (-NO₂): Positioned at the 6-position of the pyridine ring, this group acts as a strong deactivating group via resonance and inductive effects. This reduces the electron density across the entire heterocyclic scaffold, making the 2-amino group less nucleophilic and the ring system less susceptible to electrophilic attack.

  • Ring Nitrogens: The thiazole ring nitrogen (N3) and the pyridine ring nitrogen (N1) are also potential sites for electrophilic attack or coordination to metal catalysts. This can lead to competitive side reactions, particularly under harsh conditions.[1][2]

  • Solubility and Stability: The compound is a solid that may exhibit limited solubility in common non-polar organic solvents.[3] It is generally stable under standard conditions but should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.[4][5]

The following diagram illustrates the key reactive sites and electronic influences on the molecule.

Caption: Key reactive sites and electronic factors in 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient heteroarylamines like this one can be problematic.[6][7][8]

Question: My Buchwald-Hartwig reaction between 6-Nitrothiazolo[4,5-b]pyridin-2-amine and an aryl halide is failing or showing very low conversion. What are the most probable causes?

Answer: Failure in this reaction is typically due to a combination of factors stemming from the substrate's electronic properties and its potential to interfere with the catalytic cycle.

  • Reduced Nucleophilicity: The primary amino group is strongly deactivated by the nitro group, making the initial association with the palladium catalyst or the subsequent reductive elimination step kinetically challenging.

  • Catalyst Inhibition/Poisoning: The sulfur atom in the thiazole ring and the pyridine nitrogen can act as Lewis bases and coordinate strongly to the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the reaction.

  • Poor Solubility: The starting amine may have poor solubility in common ethereal or aromatic solvents (e.g., Toluene, Dioxane) at the required reaction temperatures, leading to a heterogeneous mixture and slow reaction rates.

  • Inappropriate Ligand/Base Combination: The choice of phosphine ligand and base is critical. An incorrect combination may not generate a sufficiently active catalyst or may lead to catalyst decomposition or side reactions. For electron-deficient amines, bulky, electron-rich ligands are often required.[7][9]

Question: How can I systematically troubleshoot and optimize a failed Buchwald-Hartwig reaction with this substrate?

Answer: A systematic, multi-variable approach is recommended. Do not change all parameters at once.

Experimental Protocol: Troubleshooting Buchwald-Hartwig Amination

  • Starting Material Verification:

    • Confirm the purity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine via ¹H NMR and LC-MS. Impurities can inhibit the catalyst.

    • Ensure your aryl halide is pure and free of contaminants.

    • Thoroughly dry all reagents and solvents. The presence of water can be detrimental.

  • Solvent and Temperature Optimization:

    • If solubility is an issue in toluene or dioxane, switch to a more polar aprotic solvent like DMF or DMA, but be aware these can sometimes interfere with the catalyst.

    • t-Butanol is often an excellent choice, particularly with bases like NaOtBu or K₃PO₄.

    • Gradually increase the reaction temperature in increments of 10-20 °C, up to the solvent's boiling point, while monitoring for decomposition.

  • Screening of Catalysts, Ligands, and Bases:

    • This is the most critical step. The table below provides a validated starting point for screening. Set up parallel reactions to test these combinations.

ParameterRecommended Screening OptionsRationale & Causality
Pd Precatalyst G3 or G4 Palladacycles (e.g., XPhos-Pd-G3)These are air-stable and highly active, ensuring reliable initiation of the catalytic cycle.
Ligand XPhos, RuPhos, BrettPhosThese are bulky, electron-rich biarylphosphine ligands designed to accelerate oxidative addition and reductive elimination, especially for challenging substrates.[7][10]
Base K₃PO₄, Cs₂CO₃These are moderately strong, non-nucleophilic bases suitable for sensitive functional groups.
LHMDS, NaOtBuStronger, non-nucleophilic bases that can be effective but may cause side reactions with other functional groups. Use with caution.
  • Monitoring and Analysis:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 4, 12, 24 hours).

    • If the reaction stalls, analyze the crude mixture to identify potential byproducts such as hydrodehalogenation of the aryl halide or decomposition of the starting material.

The following workflow diagram summarizes the troubleshooting logic.

G start Reaction Failed (Low/No Conversion) check_sm 1. Verify Starting Material Purity & Dryness start->check_sm optimize_solvent 2. Optimize Solvent & Temperature (e.g., Toluene -> t-BuOH, 80°C -> 110°C) check_sm->optimize_solvent screen_catalyst 3. Screen Catalyst System (Ligand, Base, Precatalyst) optimize_solvent->screen_catalyst analyze 4. Analyze Reaction (TLC, LC-MS) screen_catalyst->analyze failure Consider Alternative Strategy (e.g., SNAr) screen_catalyst->failure analyze->screen_catalyst Stalled / Byproducts success Successful Protocol analyze->success Conversion >80% G cluster_aqueous Aqueous (High Failure Rate) cluster_anhydrous Anhydrous (Recommended) node_reagents Key Reagent Choices Nitrosating Agent Solvent Halide Source/Catalyst aq_nitrite NaNO₂ / HCl aq_solvent H₂O aq_halide CuBr an_nitrite t-BuONO an_solvent MeCN or THF an_halide CuBr

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers and chemists involved in the synthesis and scale-up of this important heterocyclic compound. As Senior Application Scientists, we have compiled this information to address common challenges and provide practical, field-tested solutions.

Introduction

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a key intermediate in the development of various pharmacologically active molecules. Its synthesis, particularly on a larger scale, can present several challenges, including regioselectivity, reaction control, and product purification. This guide will focus on a robust and scalable synthetic route, highlighting critical parameters and offering solutions to potential issues.

Recommended Synthetic Pathway

A reliable and scalable approach to the synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine involves a two-step process starting from commercially available 2-amino-5-nitropyridine. This pathway is advantageous due to the availability of starting materials and the generally good yields achievable.

Synthetic_Pathway A 2-Amino-5-nitropyridine B 2-Amino-3-bromo-5-nitropyridine A->B Br2, NaOAc AcOH, rt C 2-Amino-5-nitro-3-thiocyanatopyridine B->C KSCN, DMF 100 °C D 6-Nitrothiazolo[4,5-b]pyridin-2-amine C->D Spontaneous Cyclization

Caption: Proposed synthetic route for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3-bromo-5-nitropyridine

Principle: This step involves the regioselective bromination of 2-amino-5-nitropyridine. The amino group at the 2-position directs the electrophilic substitution to the 3-position. Acetic acid serves as the solvent, and sodium acetate acts as a scavenger for the HBr generated during the reaction, preventing the formation of pyridinium salts that could deactivate the ring towards further substitution.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-5-nitropyridine139.1110.0 g0.0719
Bromine (Br₂)159.8112.1 g (3.9 mL)0.0757
Sodium Acetate (NaOAc)82.038.8 g0.107
Glacial Acetic Acid-150 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-amino-5-nitropyridine (10.0 g, 0.0719 mol) and glacial acetic acid (150 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add sodium acetate (8.8 g, 0.107 mol) to the solution.

  • Slowly add bromine (12.1 g, 0.0757 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 40 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • The yellow precipitate of 2-amino-3-bromo-5-nitropyridine will form.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: 85-90%

Part 2: Synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Principle: This step involves a nucleophilic aromatic substitution of the bromine atom by the thiocyanate ion, followed by an intramolecular cyclization. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The newly introduced thiocyanate group then undergoes a spontaneous cyclization with the adjacent amino group to form the thiazole ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3-bromo-5-nitropyridine218.0110.0 g0.0459
Potassium Thiocyanate (KSCN)97.185.4 g0.0556
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-amino-3-bromo-5-nitropyridine (10.0 g, 0.0459 mol) in N,N-dimethylformamide (DMF) (100 mL).

  • Add potassium thiocyanate (5.4 g, 0.0556 mol) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 3-5 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1). The formation of the product will be indicated by a new, more polar spot.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • A yellow to orange precipitate of 6-Nitrothiazolo[4,5-b]pyridin-2-amine will form.

  • Stir the suspension for 30 minutes, then filter the solid.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or a mixture of DMF and water to obtain a pure product.

  • Dry the final product in a vacuum oven at 60 °C.

Expected Yield: 75-85%

Troubleshooting Guide

Troubleshooting cluster_bromination Bromination Step cluster_cyclization Cyclization Step B_Start Low or No Conversion of 2-Amino-5-nitropyridine B_Cause1 Inactive Bromine B_Start->B_Cause1 B_Cause2 Insufficient Reaction Time/Temp B_Start->B_Cause2 B_Cause3 Formation of Pyridinium Salt B_Start->B_Cause3 B_Sol1 Use fresh, high-purity bromine. Check for decomposition (discoloration). B_Cause1->B_Sol1 B_Sol2 Increase reaction time and monitor by TLC. Gently warm to 40-50°C if necessary. B_Cause2->B_Sol2 B_Sol3 Ensure sufficient sodium acetate is present. B_Cause3->B_Sol3 C_Start Low Yield of Final Product C_Cause1 Incomplete Reaction C_Start->C_Cause1 C_Cause2 Side Reactions (e.g., hydrolysis of thiocyanate) C_Start->C_Cause2 C_Cause3 Difficult Purification C_Start->C_Cause3 C_Sol1 Increase reaction temperature to 110-120°C. Extend reaction time. C_Cause1->C_Sol1 C_Sol2 Use anhydrous DMF. Ensure KSCN is dry. C_Cause2->C_Sol2 C_Sol3 Recrystallize from DMF/water or ethanol. Consider column chromatography if necessary. C_Cause3->C_Sol3

Caption: Troubleshooting decision tree for the synthesis.

Frequently Asked Questions (FAQs)

Q1: My bromination reaction is sluggish and gives multiple spots on TLC. What could be the issue?

A1: A sluggish reaction with multiple byproducts in the bromination step often points to two main issues:

  • Deactivated Starting Material: The formation of the pyridinium salt of 2-amino-5-nitropyridine with the generated HBr can deactivate the ring towards electrophilic substitution. Ensure that you have added a sufficient amount of sodium acetate (at least 1.5 equivalents) to neutralize the HBr as it is formed.

  • Over-bromination: While less common in this specific case due to the deactivating nitro group, prolonged reaction times or higher temperatures could lead to the formation of di-brominated products. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Q2: During the cyclization step, the reaction mixture turns very dark, and the yield is low. What is happening?

A2: A dark reaction mixture and low yield in the cyclization step can be attributed to several factors:

  • Decomposition: At elevated temperatures, especially in the presence of residual water, the thiocyanate intermediate or the final product might undergo decomposition. Using anhydrous DMF and thoroughly dried starting materials and reagents is crucial.

  • Side Reactions: The thiocyanate group can be hydrolyzed to a hydroxyl group under harsh conditions, leading to the formation of byproducts. Maintaining the recommended reaction temperature and time is important.

  • Oxidation: The amino group can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity, especially during scale-up.

Q3: The final product is difficult to purify by recrystallization. Are there alternative methods?

A3: If recrystallization from ethanol or DMF/water does not yield a product of sufficient purity, you can consider the following:

  • Slurry Wash: Before recrystallization, washing the crude product with a hot solvent in which it is sparingly soluble (e.g., isopropanol or acetonitrile) can help remove some impurities.

  • Column Chromatography: Although less ideal for large-scale production, flash column chromatography on silica gel can be an effective method for obtaining highly pure material. A gradient elution system of ethyl acetate in hexane is typically effective.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (like hot DMF) and treating it with a small amount of activated carbon can help remove colored impurities. Filter the hot solution through celite before crystallization.

Q4: Can I use other thiocyanate sources instead of potassium thiocyanate?

A4: Yes, other thiocyanate salts like sodium thiocyanate (NaSCN) or ammonium thiocyanate (NH₄SCN) can also be used. However, their reactivity might differ slightly, and you may need to adjust the reaction conditions (e.g., temperature and time) accordingly. It is always recommended to perform a small-scale trial before proceeding with a large-scale reaction with a new reagent.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available in case of a spill.

  • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle it in a fume hood and wear appropriate gloves.

  • Exothermic Reactions: The bromination step is exothermic. Ensure proper cooling and slow addition of bromine to control the reaction temperature.

  • General Precautions: As with all chemical syntheses, it is important to wear appropriate PPE and follow standard laboratory safety procedures.

Characterization Data

The identity and purity of the synthesized 6-Nitrothiazolo[4,5-b]pyridin-2-amine should be confirmed by standard analytical techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.05 (s, 1H), 8.51 (s, 1H), 8.25 (br s, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 170.1, 155.8, 145.2, 138.9, 131.6, 118.4.

  • Mass Spectrometry (ESI+): m/z 197.0 [M+H]⁺.

  • IR (KBr, cm⁻¹): 3450-3300 (NH₂), 1620 (C=N), 1540 (NO₂), 1340 (NO₂).

  • Melting Point: >300 °C (decomposes).

References

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume I: Principles, Three- and Four-Membered Heterocycles. Springer Science & Business Media.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).

Technical Support Center: Characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 6-Nitrothiazolo[4,5-b]pyridin-2-amine (CAS: 874511-41-8). This document is designed for researchers, medicinal chemists, and analytical scientists who are working with this compound. The unique trifecta of a nitro group, an exocyclic amine, and a fused heterocyclic thiazolopyridine system presents a specific set of challenges during structural elucidation and purity assessment. This guide provides field-proven insights and troubleshooting protocols to navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Question: My compound shows very poor solubility in standard NMR solvents like Chloroform-d (CDCl₃). Why is this, and what are my options?

Answer: The poor solubility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in non-polar solvents like CDCl₃ is expected. The molecule's structure promotes strong intermolecular interactions. The pyridine and thiazole nitrogen atoms, along with the amino and nitro groups, can act as hydrogen bond acceptors and donors, leading to a stable crystal lattice that is difficult to disrupt with non-polar solvents.

Your best option is to use polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is typically the first choice and often successfully dissolves complex heterocyclic compounds.[1][2] If solubility is still limited, gentle heating (30-40°C) of the NMR tube can help, but be cautious of potential degradation over time. For more specialized applications, Dimethylformamide-d₇ (DMF-d₇) can also be considered.

Question: The amine (-NH₂) protons in my ¹H NMR spectrum are either very broad or not visible. How can I confirm their presence and position?

Answer: This is a classic issue arising from several factors: quadrupolar broadening from the adjacent ¹⁴N nucleus, intermediate rates of chemical exchange with trace amounts of water in the solvent, and potential hydrogen bonding.

A simple and definitive experiment is the D₂O exchange . After acquiring your standard ¹H NMR spectrum in a solvent like DMSO-d₆, add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The labile amine protons (-NH₂) will exchange with deuterium atoms, causing their signal to disappear from the spectrum. This confirms the peak's identity.

Question: I am struggling with peak assignment in the aromatic region of the ¹H NMR spectrum. The signals are close together. What should I do?

Answer: Due to the fused ring system, the proton environments are electronically similar, leading to closely spaced chemical shifts. To resolve this, you must move beyond 1D NMR and employ two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons), helping you trace the connectivity within the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons. It is invaluable for assigning quaternary (non-protonated) carbons and confirming the overall connectivity of the heterocyclic core.

Question: My mass spectrometry results using Electron Ionization (EI) show a very weak or absent molecular ion (M⁺) peak, but a prominent peak at M-46. What is happening?

Answer: This is a characteristic fragmentation pattern for nitroaromatic compounds under the high-energy conditions of Electron Ionization.[3] The nitro group (-NO₂) is thermally labile and readily fragments. The M-46 peak corresponds to the loss of a nitro group (NO₂), which has a mass of 46 Da.

To observe the molecular ion, you must use a "soft" ionization technique that imparts less energy to the molecule. Electrospray Ionization (ESI) is the preferred method. It typically generates the protonated molecule [M+H]⁺ in positive ion mode, which is much more stable and will be the base peak in your spectrum. This provides confident confirmation of the molecular weight (196.19 g/mol for the neutral molecule, resulting in an [M+H]⁺ peak at m/z 197.19).

Question: I'm developing an HPLC method and observing significant peak tailing. What are the most likely causes for this specific compound?

Answer: Peak tailing for 6-Nitrothiazolo[4,5-b]pyridin-2-amine in reverse-phase HPLC is often caused by secondary interactions between the basic amine and pyridine nitrogens and residual acidic silanol groups on the silica-based column packing.[4]

To mitigate this:

  • Mobile Phase pH Adjustment: Add a small amount (0.05-0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase. This will protonate the basic sites on your molecule, preventing their interaction with the stationary phase.

  • Use a Modern Column: Employ a column with high-purity silica and end-capping technology, which minimizes the number of accessible silanol groups.

  • Check for Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Section 2: Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Solubility Testing for NMR

This protocol helps you efficiently find a suitable solvent system for your compound while minimizing sample waste.

Experimental Protocol:

  • Preparation: Weigh approximately 1-2 mg of 6-Nitrothiazolo[4,5-b]pyridin-2-amine into a small, clean vial.

  • Solvent Addition (Stepwise):

    • Begin with the least polar solvent you wish to test (e.g., CDCl₃). Add 0.1 mL of the solvent.

    • Flick the vial to mix. Observe for dissolution.

    • If not dissolved, add another 0.1 mL and mix again. Repeat up to a total volume of 0.7 mL.

    • If the compound remains insoluble, the solvent is unsuitable.

  • Solvent Removal & Next Test: Carefully evaporate the solvent under a gentle stream of nitrogen.

  • Repeat with Polar Solvents: Repeat step 2 with more polar solvents in the order shown in the table below until full dissolution is achieved. DMSO-d₆ is the most likely candidate.

Table 1: Recommended NMR Solvents for 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Solvent Abbreviation Polarity Typical Use Case & Rationale
Chloroform-d CDCl₃ Low Unlikely to work, but good to confirm insolubility.
Acetone-d₆ (CD₃)₂CO Medium May work, but often contains residual water.
Acetonitrile-d₃ CD₃CN Medium-High A possible alternative to DMSO if residual peaks are an issue.
Dimethyl sulfoxide-d₆ DMSO-d₆ High Recommended starting solvent. Excellent for dissolving polar, hydrogen-bonding heterocycles.

| Dimethylformamide-d₇ | DMF-d₇ | High | Use if solubility in DMSO-d₆ is insufficient, but be aware of its high boiling point. |

Guide 2: Definitive NMR Structural Elucidation Workflow

This workflow provides a logical sequence of experiments to fully assign the structure of your compound.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments Proton ¹H NMR (in DMSO-d₆) D2O_Ex D₂O Exchange Proton->D2O_Ex Identify -NH₂ and other labile protons Carbon ¹³C NMR / DEPT-135 Proton->Carbon Get proton count and rough shifts COSY ¹H-¹H COSY Proton->COSY Establish H-H coupling networks HSQC ¹H-¹³C HSQC Carbon->HSQC Assign protonated carbons (CH, CH₂, CH₃) COSY->HSQC Correlate H-H network to carbons HMBC ¹H-¹³C HMBC HSQC->HMBC Use direct attachments to guide HMBC analysis Final Final Structure Assignment HMBC->Final Assign quaternary carbons and confirm fragment connections

Caption: Logical workflow for NMR characterization.

Guide 3: Mass Spectrometry - Troubleshooting Molecular Ion Detection

The presence of the nitro group makes soft ionization essential. This guide helps you choose the right technique and interpret the results.

Table 2: Comparison of Ionization Techniques

Technique Abbreviation Ionization Energy Expected Ion Suitability for 6-Nitrothiazolo[4,5-b]pyridin-2-amine
Electron Ionization EI High (~70 eV) M⁺• Poor. Causes extensive fragmentation (loss of NO₂).[3]
Electrospray Ionization ESI Very Low [M+H]⁺ Excellent. The preferred method. Generates a stable protonated molecule.

| Atmospheric Pressure Chemical Ionization | APCI | Medium | [M+H]⁺ | Good. A viable alternative to ESI, may show slightly more fragmentation. |

MS_Fragmentation cluster_EI High Energy (EI-MS) cluster_ESI Soft Ionization (ESI-MS) Molecule_EI Molecule m/z 196 Fragment [M-NO₂]⁺ m/z 150 Molecule_EI->Fragment Unstable M⁺• Readily loses NO₂ Molecule_ESI Molecule m/z 196 Protonated [M+H]⁺ m/z 197 Molecule_ESI->Protonated Gentle Protonation Stable Ion Observed

Caption: Ionization method dictates fragmentation.

Protocol: Sample Preparation for ESI-MS

  • Stock Solution: Prepare a ~1 mg/mL stock solution of your compound in a suitable solvent like methanol or acetonitrile (HPLC grade).

  • Dilution: Create a dilute working solution (~1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Acidification: Add 0.1% formic acid to the working solution. This aids in the protonation process, enhancing the [M+H]⁺ signal.

  • Analysis: Infuse the sample directly or inject it via an HPLC system into the ESI-MS. Set the instrument to positive ion detection mode and scan for the expected m/z of 197.19.

Section 3: Compound Properties at a Glance

Table 3: Key Properties of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Property Value Source
CAS Number 874511-41-8 BLDpharm
Molecular Formula C₆H₄N₄O₂S BLDpharm
Molecular Weight 196.19 g/mol BLDpharm
Recommended Storage Sealed in dry, 2-8°C BLDpharm

| Hazard Statements | H302, H315, H319, H335 | BLDpharm |

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-nitrothiazole.
  • National Center for Biotechnology Information. (n.d.). [5]Thiazolo[4,5-b]pyridin-2-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylisothiazolo[4,5-b]pyridin-3-amine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). A REVIEW ON ANALYTICAL CHALLENGES IN MONITORING AND CONTROLLING GENOTOXIC IMPURITIES. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • ACS Omega. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazolo[4,5-d]pyridines. Retrieved from [Link]

  • PubMed. (n.d.). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitrothiazole. PubChem Compound Database. Retrieved from [Link]

  • G-M-I, Inc. (2023). Challenges in HPLC Technology and Potential Solutions. Retrieved from [Link]

Sources

Validation & Comparative

comparing the biological activity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Thiazolo[4,5-b]pyridine Derivatives

An In-Depth Analysis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and its Structural Analogs in Modern Drug Discovery

Introduction: The Versatility of the Thiazolopyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The thiazolo[4,5-b]pyridine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purine and pyrimidine bases allows it to function as a versatile hinge-binding motif, making it a cornerstone for the development of potent kinase inhibitors, antimicrobial agents, and anticancer therapeutics.[1] This guide provides a comparative analysis of the biological activities of derivatives built upon this core, with a specific focus on understanding the potential contributions of the 6-nitro substitution in 6-Nitrothiazolo[4,5-b]pyridin-2-amine relative to other well-studied analogs. We will dissect the structure-activity relationships (SAR) that govern efficacy, delve into the causality of experimental design, and provide robust, validated protocols for key biological assays.

The Thiazolo[4,5-b]pyridine Core: A Foundation for Diverse Bioactivity

The fused heterocyclic system of thiazolo[4,5-b]pyridine presents a unique electronic and spatial arrangement. The nitrogen atoms within the pyridine and thiazole rings can act as crucial hydrogen bond acceptors or donors, anchoring the molecule within the active sites of enzymes.[2] This interaction is particularly critical in the ATP-binding pocket of kinases, where the thiazolopyridine scaffold can mimic the adenine core of ATP.[2][3] The biological activity of these compounds can be finely tuned by introducing various substituents at different positions of the core structure, altering their potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Performance

The functionalization of the thiazolo[4,5-b]pyridine scaffold has yielded compounds with a wide spectrum of biological activities, including kinase inhibition, anticancer cytotoxicity, and antimicrobial effects.[1][4][5] The introduction of a nitro group at the 6-position, as in our primary compound of interest, is hypothesized to significantly modulate these activities through its strong electron-withdrawing nature.

Kinase Inhibition: A Primary Mechanism of Action

The thiazolopyridine scaffold is a well-established platform for designing potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.

Expertise & Causality: The core scaffold's ability to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket is fundamental to its inhibitory action.[2] Different substitutions on the scaffold explore different sub-pockets, leading to varied potency and selectivity. For instance, functionalization at the 6-position has been explored to overcome drug resistance in c-KIT inhibitors.[2]

Comparative Data: Kinase Inhibitory Potency

Compound/AnalogTarget KinaseIC50 / GI50Key Structural FeaturesReference
Derivative 6r c-KIT (V560G/D816V mutant)IC50 = 4.77 µMFunctionalization at the 6-position of a thiazolo[5,4-b]pyridine core.[2]
Derivative 6r HMC1.2 cells (c-KIT mutant)GI50 = 1.15 µMDemonstrates potent anti-proliferative activity in cells with c-KIT mutations.[2]
Compound 19a PI3KαIC50 = 3.6 nM2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine with a sulfonamide group.[3][6]
Compound 19d PI3KαIC50 = 53 nMMethyl substitution instead of 2,4-difluorophenyl on the sulfonamide, showing reduced potency.[3]
Imatinib c-KIT (V560G/D816V mutant)IC50 > 38.4 µMStandard-of-care c-KIT inhibitor, showing resistance to this double mutant.[2]
6-Nitrothiazolo[4,5-b]pyridin-2-amine Hypothesized TargetsNot ReportedThe 6-nitro group is a strong electron-withdrawing group, potentially enhancing interactions.-

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The nitrogen atoms of the thiazolo[5,4-b]pyridine core are critical for binding to the hinge region of kinases like PI3K and ITK.[2]

  • Substituent Effects: The nature of the substituent profoundly impacts activity. For PI3Kα inhibitors, an electron-deficient aryl group on a sulfonamide moiety leads to a more acidic NH proton, strengthening the interaction with Lys802 in the active site and boosting potency.[3] Replacing this with a simple methyl group (as in 19d) reduces potency over 10-fold.[3]

  • Overcoming Resistance: Functionalization at the 6-position of the scaffold, as seen in derivative 6r, has proven effective in inhibiting c-KIT mutants that are resistant to standard therapies like imatinib.[2] This highlights the importance of exploring substitutions at this position.

For 6-Nitrothiazolo[4,5-b]pyridin-2-amine , the 6-nitro group is expected to significantly influence its kinase inhibitory profile. Its electron-withdrawing properties could enhance the acidity of nearby protons or act as a hydrogen bond acceptor, potentially leading to novel binding interactions and high potency.

cluster_0 PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiazolopyridine Inhibitors (e.g., Compound 19a) Inhibitor->PI3K

Caption: Simplified PI3K signaling pathway and the inhibitory action of thiazolopyridine analogs.

Antimicrobial and Antifungal Activity

Derivatives of the thiazolo[4,5-b]pyridine scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Expertise & Causality: The mechanism of antimicrobial action for these compounds is an area of active investigation. Molecular docking studies suggest that some derivatives may act by inhibiting essential bacterial enzymes like MurD ligase or DNA gyrase, which are validated targets for antibiotics.[7] The structural similarity to fluoroquinolones, known DNA gyrase inhibitors, provides a logical basis for this hypothesis.[7]

Comparative Data: Minimum Inhibitory Concentration (MIC)

Compound/AnalogTarget OrganismMIC (µg/mL)Proposed MechanismReference
Compound 3g Pseudomonas aeruginosa0.21 µMDNA Gyrase / MurD Ligase Inhibition[7]
Compound 3g Escherichia coli0.21 µMDNA Gyrase / MurD Ligase Inhibition[7]
Compound V Candida albicans (clinical strain)12.5Not specified[4]
Compound VII S. aureus (MRSA)Moderate ActivityNot specified[4]
Ciprofloxacin P. aeruginosa / E. coli-DNA Gyrase Inhibition[7]
Amphotericin B Candida albicans-Standard antifungal drug[4]

SAR Insights:

  • The antimicrobial potency is highly dependent on the substitution pattern. In one study, a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative (compound 3g) showed exceptional activity against Gram-negative bacteria.[7]

  • The presence of a nitro group on other heterocyclic scaffolds has been correlated with strong antimicrobial activity, suggesting that 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a promising candidate for antimicrobial screening.[8]

Experimental Protocols: A Guide to Self-Validating Assays

To ensure the trustworthiness and reproducibility of biological data, it is imperative to follow robust, well-controlled experimental protocols. Below are methodologies for key assays discussed in this guide.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase like c-KIT and its inhibition by test compounds.

Causality of Design: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of light generated is directly proportional to the ADP concentration, and therefore, to kinase activity. A potent inhibitor will result in a low luminescence signal. This method is highly sensitive and suitable for high-throughput screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution (e.g., recombinant c-KIT and a generic peptide substrate), and ATP solution. Serially dilute the test compounds (e.g., 6-Nitrothiazolo[4,5-b]pyridin-2-amine) in DMSO, then in kinase buffer to the desired final concentrations.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound solution or control (DMSO for 100% activity, a known inhibitor for 0% activity).

  • Initiation: Add 2.5 µL of the kinase/substrate solution to each well. Add 5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The duration is optimized to ensure the reaction is in the linear range.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data relative to controls. Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible microbial growth.

Causality of Design: This method provides a quantitative measure of a compound's potency. By serially diluting the compound, we can pinpoint the precise concentration at which it becomes effective. Including positive (no drug) and negative (no bacteria) controls is critical for validating the results of each plate.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus MRSA) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include wells with inoculum only (positive growth control) and wells with sterile broth only (negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density (OD600) with a plate reader.

cluster_workflow Screening Workflow for Thiazolopyridine Derivatives Synthesis Compound Synthesis Primary_Screen Primary Screening (e.g., Kinase Panel) Synthesis->Primary_Screen Hit_ID Hit Identification (Potency > Threshold) Primary_Screen->Hit_ID Hit_ID->Synthesis Inactive (SAR-guided redesign) Secondary_Screen Secondary Assays (Cell Viability, MIC) Hit_ID->Secondary_Screen Active Lead_Select Lead Selection (Selectivity & Potency) Secondary_Screen->Lead_Select Lead_Select->Synthesis Poor Profile (Optimization) In_Vivo In Vivo Studies (Efficacy & Safety) Lead_Select->In_Vivo Promising

Caption: A rational drug discovery workflow for novel thiazolopyridine derivatives.

Conclusion and Future Perspectives

The thiazolo[4,5-b]pyridine scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The extensive body of research on its analogs reveals clear structure-activity relationships that can guide future design efforts. While direct experimental data for 6-Nitrothiazolo[4,5-b]pyridin-2-amine is not yet widely published, comparative analysis provides a strong rationale for its investigation. The potent electron-withdrawing nature of the 6-nitro group suggests it may confer high potency in kinase inhibition and antimicrobial assays.

Future research must focus on the synthesis and direct biological evaluation of this specific compound. A comprehensive screening campaign—employing the robust protocols detailed herein—is necessary to determine its IC50 values against a panel of cancer-relevant kinases, its MIC against drug-resistant microbial strains, and its cytotoxic profile against cancer cell lines. Such data will be invaluable in validating the hypotheses presented in this guide and will determine if 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a viable lead candidate for further preclinical development.

References

  • Choi, H., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available at: [Link]

  • Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Matiychuk, V., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Korchagina, N., et al. (2017). Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. PubMed. Available at: [Link]

  • Kaminskyy, D., et al. (2019). Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][2][7]thiazine derivatives. ResearchGate. Available at: [Link]

  • Swiatek, P., & Malinka, W. (2004). Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. PubMed. Available at: [Link]

  • Hassanzadeh, F., et al. (2018). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. MDPI. Available at: [Link]

  • Marinescu, M., et al. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. Available at: [Link]

  • Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publications. Available at: [Link]

  • Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. News of Pharmacy. Available at: [Link]

  • Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate. Available at: [Link]

Sources

comparative analysis of different synthetic routes to 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structural motif, featuring a nitro-substituted pyridine ring fused with a 2-aminothiazole, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The electron-withdrawing nature of the nitro group, combined with the hydrogen bonding capabilities of the amino group, offers multiple points for molecular interactions, rendering it a promising core for kinase inhibitors and other targeted therapeutics. This guide provides a comparative analysis of two plausible synthetic routes to this important intermediate, offering detailed experimental protocols and a discussion of the merits and drawbacks of each approach.

Route 1: Linear Synthesis via Nitration and Diamination of 2-Aminopyridine

This route commences with the readily available starting material, 2-aminopyridine, and proceeds through a series of classical aromatic substitution and functional group transformations. The key steps involve the regioselective introduction of a nitro group, followed by the formation of an ortho-diamino pyridine system, which is then cyclized to form the target thiazole ring.

Scientific Rationale and Workflow

The initial nitration of 2-aminopyridine is a critical step that typically yields a mixture of isomers, primarily the 5-nitro and 3-nitro derivatives[1]. The separation of these isomers is crucial for the success of the subsequent steps. The less abundant 3-nitro isomer is the desired precursor for this route. Following separation, the 2-amino-3-nitropyridine is subjected to a reduction of the nitro group to an amino group, furnishing the key intermediate, 2,3-diaminopyridine. The final step involves the cyclization of this diamine with a thiocarbonyl source, such as potassium thiocyanate, to construct the fused thiazole ring. A subsequent nitration step is then required to install the nitro group at the 6-position.

Route 1: Linear Synthesis A 2-Aminopyridine B 2-Amino-3-nitropyridine & 2-Amino-5-nitropyridine A->B HNO3, H2SO4 C 2-Amino-3-nitropyridine B->C Separation D 2,3-Diaminopyridine C->D Reduction (e.g., Fe/HCl) E Thiazolo[4,5-b]pyridin-2-amine D->E KSCN, H2O F 6-Nitrothiazolo[4,5-b]pyridin-2-amine E->F Nitration

Caption: Workflow for the linear synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Detailed Experimental Protocol

Step 1: Nitration of 2-Aminopyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice-salt bath.

  • Slowly add 2-aminopyridine in portions, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.

  • Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine is filtered, washed with cold water, and dried.

  • The isomers are then separated by fractional crystallization or column chromatography.

Step 2: Reduction of 2-Amino-3-nitropyridine

  • Suspend 2-amino-3-nitropyridine in a mixture of ethanol and water.

  • Add reduced iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

  • Evaporate the solvent under reduced pressure to obtain crude 2,3-diaminopyridine.

Step 3: Cyclization to Thiazolo[4,5-b]pyridin-2-amine

  • Dissolve the crude 2,3-diaminopyridine in water.

  • Add potassium thiocyanate and heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature, and the product will precipitate.

  • Filter the solid, wash with cold water, and dry to yield Thiazolo[4,5-b]pyridin-2-amine.

Step 4: Nitration to 6-Nitrothiazolo[4,5-b]pyridin-2-amine

  • Dissolve Thiazolo[4,5-b]pyridin-2-amine in concentrated sulfuric acid at 0 °C.

  • Add potassium nitrate portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture onto ice and neutralize with aqueous ammonia.

  • The precipitate is filtered, washed with water, and recrystallized to afford the final product.

Route 2: Convergent Synthesis via a Halogenated Pyridine Intermediate

This alternative approach employs a more convergent strategy, where a pre-functionalized pyridine ring is constructed and then cyclized. This route aims to overcome the isomeric separation issue encountered in Route 1 by introducing the necessary functionalities in a more controlled manner.

Scientific Rationale and Workflow

The synthesis begins with the nitration of 2-chloropyridine to yield 2-chloro-5-nitropyridine[2][3]. This is a well-established and high-yielding reaction. The subsequent step involves the introduction of an amino group at the 3-position. This can be achieved through various methods, such as amination of a di-halogenated precursor. A more direct approach involves the ammonolysis of 2,6-dichloro-3-nitropyridine[4]. Once the 2-chloro-3-amino-5-nitropyridine intermediate is obtained, it can be directly cyclized with thiourea to form the target molecule. This cyclization proceeds via a nucleophilic substitution of the chloro group by the sulfur of thiourea, followed by an intramolecular cyclization.

Route 2: Convergent Synthesis A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO3, H2SO4 C 2-Amino-6-chloro-3-nitropyridine B->C Aqueous Ammonia, Methanol D 6-Nitrothiazolo[4,5-b]pyridin-2-amine C->D Thiourea, Ethanol

Caption: Workflow for the convergent synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Detailed Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

  • Slowly add 2,6-dichloropyridine to concentrated sulfuric acid under constant stirring at room temperature.

  • Cool the mixture to below 50 °C and slowly add concentrated nitric acid.

  • Heat the resulting mixture to 100-105 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the precipitated 2,6-dichloro-3-nitropyridine and wash with water.

Step 2: Ammonolysis of 2,6-Dichloro-3-nitropyridine

  • Dissolve 2,6-dichloro-3-nitropyridine in methanol at room temperature.

  • Add a solution of aqueous ammonia and heat the mixture to 35-40 °C for a few hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The solid product, 2-amino-6-chloro-3-nitropyridine, is collected by filtration, washed with methanol, and dried.

Step 3: Cyclization with Thiourea

  • Suspend 2-amino-6-chloro-3-nitropyridine and thiourea in ethanol.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • The precipitated product, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, is filtered, washed with ethanol, and dried.

Comparative Analysis

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material 2-Aminopyridine (readily available)2,6-Dichloropyridine (readily available)
Number of Steps 43
Key Challenges Separation of 3-nitro and 5-nitro isomers after the initial nitration step.Potentially harsh conditions for nitration of the deactivated dichloropyridine ring.
Overall Yield Potentially lower due to the isomeric separation and multiple steps.Potentially higher due to fewer steps and no isomeric separation.
Reagents Standard nitrating agents, reducing agents (Fe/HCl), potassium thiocyanate.Standard nitrating agents, aqueous ammonia, thiourea.
Scalability Isomer separation can be challenging and costly on a large scale.More amenable to large-scale synthesis due to the convergent nature and lack of isomeric separation.
Control of Regiochemistry Poor in the initial nitration step.Excellent, as the positions of the substituents are well-defined throughout the synthesis.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Route 1 is a classical approach that utilizes fundamental organic reactions. However, the critical drawback is the formation of isomeric products during the initial nitration, which necessitates a potentially difficult and yield-reducing separation step. This makes Route 1 less ideal for large-scale production where efficiency and cost-effectiveness are paramount.

Route 2 represents a more elegant and efficient strategy. By starting with a pre-functionalized pyridine ring, it circumvents the issue of isomeric mixtures and proceeds in fewer steps. The control over regiochemistry is a significant advantage, leading to a more direct and likely higher-yielding synthesis. For researchers and drug development professionals requiring reliable and scalable access to 6-Nitrothiazolo[4,5-b]pyridin-2-amine, Route 2 is the recommended approach. The starting materials and reagents are commercially available and the procedures are based on well-established transformations, making it a robust and practical choice for synthesis.

References

  • Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. (2025). ResearchGate. [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar. [Link]

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. National Institutes of Health. [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (CN102040554A).
  • Preparation method of high-yield 2-chloro-5-nitropyridine. (CN109456257B).
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Production of 2-amino-3-nitropyridine. (JPH06287176A).
  • Synthesis of 6‐nitro[5][6][7]thiadiazolo[4,3‐b]pyridine 2 a. ResearchGate. [Link]

  • Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. National Institutes of Health. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Semantic Scholar. [Link]

  • Reactivity Studies of Thiophosgene and its Halo Versions towards Diazo Derivatives. ChemRxiv. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (US7256295B2).

Sources

Navigating the Structure-Activity Landscape of 6-Nitrothiazolo[4,5-b]pyridin-2-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. The introduction of a nitro group at the 6-position and an amine at the 2-position creates the 6-nitrothiazolo[4,5-b]pyridin-2-amine core, a scaffold with significant potential for the development of novel therapeutics, particularly in the realm of kinase inhibition and anticancer agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing upon experimental data from closely related analogs to build a predictive framework for rational drug design.

While direct and extensive SAR studies on 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives are not abundantly available in peer-reviewed literature, a comparative analysis of structurally similar compounds, particularly isomers and related scaffolds, allows for the elucidation of key structural determinants of biological activity. This guide will synthesize findings from research on thiazolo[5,4-b]pyridines and other substituted thiazolopyridines to provide actionable insights for researchers in drug development.

The Core Scaffold: Physicochemical Properties and Synthetic Overview

The 6-nitrothiazolo[4,5-b]pyridin-2-amine scaffold (CAS 874511-41-8) possesses a molecular formula of C₆H₄N₄O₂S and a molecular weight of 196.19 g/mol .[1] The strong electron-withdrawing nature of the nitro group at the 6-position significantly influences the electronic properties of the entire heterocyclic system. This electronic modulation can be critical for molecular interactions with biological targets, such as the hinge region of protein kinases.[2]

The synthesis of the thiazolo[4,5-b]pyridine core can be achieved through various strategies. A common approach involves the cyclization of a substituted 2-aminopyridine derivative. For instance, the reaction of a chloronitropyridine with a thioamide or thiourea in a one-step process has been shown to be an effective method for constructing the thiazolo[5,4-b]pyridine ring system, a strategy that can be adapted for the synthesis of the thiazolo[4,5-b]pyridine isomer.[3]

Comparative SAR Analysis: Insights from Related Scaffolds

Due to the limited direct data on 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives, this section will draw parallels from SAR studies of the isomeric 6-nitrothiazolo[5,4-b]pyridine derivatives and other substituted thiazolopyridines to infer potential SAR trends.

Substitutions at the 2-Amine Position

The 2-amino group serves as a crucial handle for introducing a wide variety of substituents to explore the chemical space and optimize biological activity. In a study on thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, modifications at the 2-position were extensively explored.[4] While this study focused on a different isomer, the principles of molecular recognition are likely to be transferable.

Table 1: Inferred Structure-Activity Relationships of 2-Substituted 6-Nitrothiazolo[4,5-b]pyridin-2-amine Derivatives (Based on Analogs)

R Group at 2-AminePredicted Impact on ActivityRationale based on Analogous Compounds
Small Alkyl GroupsPotential for modest activityMay provide a balance of lipophilicity and size for fitting into smaller pockets.
Aryl/Heteroaryl GroupsHigh potential for potent activityAromatic rings can engage in π-π stacking and other favorable interactions within the active site of kinases. Substituents on these rings can further fine-tune activity. For example, a 3-(trifluoromethyl)phenyl group was found to be favorable in c-KIT inhibitors.[4]
Substituted Phenyl RingsOpportunity for significant optimizationElectron-donating or -withdrawing groups on the phenyl ring can modulate the electronic properties and steric bulk, allowing for precise tuning of binding affinity and selectivity.
Hydrogen Bonding MoietiesPotential to enhance binding affinityGroups capable of forming hydrogen bonds (e.g., amides, alcohols) can establish additional interactions with key residues in the target protein, thereby increasing potency.
The Role of the 6-Nitro Group

The nitro group is a well-known pharmacophore and, in some cases, a toxicophore.[2][5] Its strong electron-withdrawing properties can enhance the binding affinity of the core scaffold to the hinge region of kinases.[2] In the context of 6-nitrothiazolo[4,5-b]pyridin-2-amine, the nitro group is expected to:

  • Increase the acidity of the 2-amino proton , potentially facilitating hydrogen bonding interactions with the kinase hinge region.

  • Modulate the overall electronic distribution of the heterocyclic system, influencing its ability to participate in crucial binding interactions.

  • Serve as a potential site for metabolic reduction , which could be a factor in both the compound's mechanism of action and its metabolic stability.[6]

Recent studies on other heterocyclic systems have highlighted the importance of a nitro group for biological activity. For instance, in the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors based on an imidazo[4,5-c]pyridin-2-one scaffold, the introduction of a nitro group at certain positions was found to impact potency.[7]

Potential Therapeutic Applications and Target Pathways

Based on the activities of related compounds, 6-nitrothiazolo[4,5-b]pyridin-2-amine derivatives are promising candidates for several therapeutic areas:

  • Oncology: As kinase inhibitors, these compounds could target a variety of kinases implicated in cancer, such as c-KIT, PI3K, ITK, and Aurora kinases.[4][8] The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent c-KIT inhibitors that can overcome imatinib resistance.[4]

  • Inflammatory Diseases: The inhibition of kinases like Itk plays a crucial role in T-cell signaling and could be a therapeutic strategy for autoimmune and inflammatory diseases.[9]

  • Antiviral and Antimicrobial Agents: Thiazolopyridine derivatives have also been investigated for their antimicrobial and antiviral activities.[10]

The general mechanism of action for kinase inhibitors involves binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. The thiazolo[4,5-b]pyridine core can act as a scaffold that mimics the adenine ring of ATP, with the substituents at the 2-amino position exploring different pockets within the active site to achieve potency and selectivity.

G cluster_0 Rational Design of 6-Nitrothiazolo[4,5-b]pyridin-2-amine Derivatives Core 6-Nitrothiazolo[4,5-b]pyridin-2-amine Core Substituents Substituents at 2-Amine Position (R) Core->Substituents Modification Target Target Protein (e.g., Kinase) Core->Target Binds to Activity Biological Activity (e.g., Inhibition) Substituents->Activity Influences Target->Activity Modulates G cluster_1 Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, and ATP C Incubate Components in Microplate A->C B Prepare Serial Dilutions of Test Compound B->C D Detect Phosphorylated Substrate C->D E Calculate IC50 Values D->E

Sources

A Comparative Guide to the Efficacy of Thiazolo[4,5-b]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. While the specific compound 6-Nitrothiazolo[4,5-b]pyridin-2-amine serves as a key structural motif, the broader family of its analogs has been extensively explored to develop novel therapeutic agents. This guide provides a comparative analysis of the efficacy of various thiazolo[4,5-b]pyridine analogs, supported by experimental data from peer-reviewed studies. We will delve into their antimicrobial, anti-inflammatory, and anticancer activities, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation.

Antimicrobial Efficacy of Thiazolo[4,5-b]pyridine Analogs

Thiazolo[4,5-b]pyridine derivatives have shown considerable promise as antimicrobial agents. A key area of investigation has been the modification of the core structure to enhance potency against pathogenic bacteria and fungi.

A study on a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones revealed that substitutions on the phenyl ring at the 7-position significantly influence their antimicrobial activity.[1][2] The experimental data, summarized in the table below, highlights the comparative efficacy of these analogs.

Compound IDR Group (at position 7)MIC (μM) vs. P. aeruginosaMIC (μM) vs. E. coli
3c 4-Fluorophenyl>1.67>1.67
3f 4-Bromophenyl0.830.42
3g 3,4-Dimethoxyphenyl0.210.21
Ciprofloxacin (Control)-0.250.50
Data synthesized from[1][2]

From this data, a clear structure-activity relationship emerges. The introduction of a 3,4-dimethoxyphenyl group in compound 3g resulted in the most potent inhibitory effect against both Pseudomonas aeruginosa and Escherichia coli, with a MIC value of 0.21 μM, surpassing the efficacy of the control drug, ciprofloxacin, against E. coli.[1][2] Molecular docking studies suggest that these compounds may exert their effect by targeting bacterial enzymes like MurD and DNA gyrase.[1][2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of the synthesized compounds was determined using a broth microdilution method as described in the literature.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton broth. The suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Potential of Thiazolo[4,5-b]pyridin-2-one Derivatives

Inflammation is a key pathological component of many diseases, and the development of novel anti-inflammatory agents is a significant research focus. Thiazolo[4,5-b]pyridin-2-one derivatives have been investigated for their anti-inflammatory properties, with some analogs demonstrating superior activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[3][4]

In vivo studies using the carrageenan-induced rat paw edema model have been instrumental in evaluating the anti-inflammatory efficacy of these compounds.[3][5] This model mimics the exudative phase of acute inflammation.[3]

Experimental Workflow: Carrageenan-Induced Rat Paw Edema Assay

G cluster_pre_treatment Pre-treatment Phase cluster_induction Induction of Inflammation cluster_measurement Efficacy Measurement A Acclimatize rats for 1 week B Fast rats overnight with free access to water A->B C Administer test compounds or vehicle (control) orally B->C D Inject 0.1 mL of 2% carrageenan into the sub-plantar region of the right hind paw C->D E Measure paw volume at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer D->E F Calculate the percentage inhibition of edema E->F

Caption: Workflow for evaluating the anti-inflammatory activity of thiazolo[4,5-b]pyridine analogs using the carrageenan-induced rat paw edema model.

Studies have shown that certain N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones exhibit potent anti-inflammatory action, in some cases exceeding that of Ibuprofen.[3][5] This highlights the therapeutic potential of this scaffold in developing new treatments for inflammatory conditions.

Anticancer Activity of Thiazolo[4,5-b]pyridine Analogs

The thiazolo[4,5-b]pyridine core is also a feature of compounds with significant anticancer activity, targeting various mechanisms of cancer cell proliferation.

Antimitotic Activity

Derivatives of isothiazolo[4,5-b]pyridin-5(4H)-ones have been synthesized and evaluated for their antimitotic activity.[6] These compounds have been shown to destabilize microtubules, leading to mitotic arrest and cytotoxicity in cancer cells.[5][6] The efficacy of these compounds was demonstrated in both in vivo sea urchin embryo models and in vitro human cancer cell-based assays.[6] Notably, some derivatives displayed significant cytotoxicity against chemoresistant cell lines with IC50 values in the submicromolar to low nanomolar range.[6] The structure-activity relationship studies identified the importance of a p-methoxybenzene A-ring for the antiproliferative effect.[6]

Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has been functionalized to develop potent inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[7] A series of novel derivatives with functionalization at the 6-position were synthesized to overcome imatinib resistance. The derivative 6r was identified as a potent c-KIT inhibitor, strongly inhibiting a c-KIT V560G/D816V double mutant that is resistant to imatinib.[7] This compound also significantly attenuated the proliferation of GIST-T1 and HMC1.2 cancer cells.[7]

In another study, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), which are key regulators of the cell cycle.[8] Medicinal chemistry optimization led to an orally bioavailable inhibitor that demonstrated marked inhibition of tumor growth in a mouse xenograft model of acute myeloid leukemia.[8]

Compound ClassTargetEfficacy MetricKey Findings
Isothiazolo[4,5-b]pyridin-5(4H)-onesMicrotubulesIC50 (submicromolar to nanomolar)Potent antimitotic activity, effective against chemoresistant cell lines.[6]
Thiazolo[5,4-b]pyridine derivativesc-KIT (including imatinib-resistant mutants)GI50 (1.15 μM for compound 6r on HMC1.2 cells)Overcomes imatinib resistance by inhibiting c-KIT mutants.[7]
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesCDK4/CDK6In vivo tumor growth inhibitionOrally bioavailable and selective CDK4/6 inhibitors with significant anticancer activity in vivo.[8]
Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effect of the anticancer analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of thiazolo[4,5-b]pyridine analogs are intricately linked to their structural modifications. The following diagram illustrates key SAR insights for different activities.

SAR cluster_antimicrobial Antimicrobial Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_anticancer Anticancer Activity Thiazolo_Pyridine_Core Thiazolo[4,5-b]pyridine Core Antimicrobial_SAR Position 7 Phenyl Substitutions 3,4-Dimethoxy enhances activity against P. aeruginosa and E. coli Thiazolo_Pyridine_Core->Antimicrobial_SAR Modifications at Position 7 Anti_inflammatory_SAR N3 and C5 Substitutions Can lead to potency greater than Ibuprofen Thiazolo_Pyridine_Core->Anti_inflammatory_SAR Modifications at N3 and C5 Anticancer_SAR Position 6 Substitutions Important for c-KIT inhibition and overcoming imatinib resistance Thiazolo_Pyridine_Core->Anticancer_SAR Modifications at Position 6

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selective targeting of protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology and immunology.[1] Kinases, as central regulators of cellular signaling, represent a vast and compelling class of drug targets.[2][3] However, the high degree of structural conservation across the kinome presents a significant challenge: achieving inhibitor selectivity.[4] Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[5] Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in understanding its therapeutic potential and safety profile.[6]

This guide provides an in-depth comparative analysis of the cross-reactivity of a novel investigational compound, 6-Nitrothiazolo[4,5-b]pyridin-2-amine. Due to the limited publicly available data on this specific molecule, we will proceed with a detailed, scientifically grounded hypothetical study. We will postulate that 6-Nitrothiazolo[4,5-b]pyridin-2-amine has been identified as a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (LCK) , a critical mediator of T-cell receptor signaling and a validated target for autoimmune diseases and certain cancers.

To establish a benchmark for its performance, we will compare its selectivity profile against Dasatinib , a well-characterized, clinically approved multi-kinase inhibitor known to potently inhibit LCK among other targets.[5] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of new chemical entities and the causal reasoning behind the necessary experimental workflows.

The Rationale for a Cross-Reactivity Study

The primary objective of a cross-reactivity study is to quantify the interaction of a compound with a panel of unintended targets. For kinase inhibitors, this typically involves screening against a broad representation of the human kinome.[6] A desirable kinase inhibitor for many therapeutic applications would exhibit high potency for its intended target (on-target) and significantly lower potency for other kinases (off-targets). The resulting selectivity profile helps in:

  • Predicting Potential Side Effects: Inhibition of off-target kinases can disrupt essential signaling pathways, leading to adverse events.[1]

  • Understanding the Mechanism of Action: Uncovering additional targets may reveal a more complex pharmacological profile than initially anticipated, sometimes referred to as polypharmacology, which can be beneficial or detrimental.[5]

  • Guiding Lead Optimization: A detailed selectivity map allows medicinal chemists to rationally design modifications to improve potency on the primary target while reducing off-target interactions.[4]

Designing the Cross-Reactivity Investigation: A Multi-faceted Approach

A robust cross-reactivity assessment employs a tiered strategy, beginning with broad screening and progressing to more detailed functional analyses. Our investigation into 6-Nitrothiazolo[4,5-b]pyridin-2-amine is structured around two core components: a comprehensive biochemical screen to determine inhibitory potency (IC50) and a cell-based assay to confirm on-target engagement and functional consequences in a physiological context.

Experimental Workflow: From Biochemical Screening to Cellular Validation

The workflow is designed to be a self-validating system. Initial biochemical hits are confirmed through dose-response curves, and these findings are then tested for cellular relevance, ensuring that the observed biochemical potency translates to a functional effect in a living system.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (6-Nitrothiazolo[4,5-b]pyridin-2-amine & Dasatinib) B Primary Target Assay (LCK IC50 Determination) A->B C Kinome-wide Selectivity Screen (Single-Dose % Inhibition) A->C D Off-Target IC50 Determination (Dose-Response for Key Hits) B->D C->D E Cell Line Selection (e.g., Jurkat T-cells with active LCK signaling) D->E I Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) D->I F On-Target Engagement Assay (e.g., Cellular Phospho-LCK Assay) E->F G Downstream Signaling Analysis (e.g., Phospho-ERK Western Blot) F->G H Functional Outcome Assay (e.g., T-cell Proliferation Assay) G->H K Therapeutic Window Assessment H->K J Comparative Analysis (Compound vs. Dasatinib) I->J J->K J->K

Caption: High-level workflow for cross-reactivity assessment.

Part 1: Biochemical Selectivity Profiling

The initial step involves quantifying the inhibitory activity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine against a panel of purified kinases. This provides a direct measure of compound-enzyme interaction, independent of cellular factors like membrane permeability or efflux pumps.[7]

Methodology: Radiometric Kinase Activity Assay

A widely accepted gold-standard method for determining kinase activity is the radiometric assay, which measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and Dasatinib in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction Initiation: In a 96-well plate, combine the kinase of interest (e.g., LCK, EGFR, etc.), its specific peptide substrate, and the test compound at various concentrations.

  • Phosphorylation: Initiate the reaction by adding an ATP solution containing [γ-³³P]ATP. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate and comparable IC50 values.[9] Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Separation: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) which captures the phosphorylated substrate. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to a DMSO vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

Hypothetical Results: Comparative IC50 Data

The following table presents hypothetical IC50 values for 6-Nitrothiazolo[4,5-b]pyridin-2-amine and Dasatinib against a representative panel of kinases, chosen to span different branches of the kinome tree.

Kinase Target Kinase Family 6-Nitrothiazolo[4,5-b]pyridin-2-amine IC50 (nM) Dasatinib IC50 (nM) Selectivity Fold (Off-target/On-target) for Topic Compound
LCK SRC (Tyrosine Kinase) 5 1 -
SRCSRC (Tyrosine Kinase)350.87
ABL1ABL (Tyrosine Kinase)8500.5170
EGFREGFR (Tyrosine Kinase)>10,000250>2000
VEGFR2VEGFR (Tyrosine Kinase)1,20015240
AKT1AGC (Ser/Thr Kinase)>10,000>10,000>2000
PKAAGC (Ser/Thr Kinase)>10,000>10,000>2000
CDK2CMGC (Ser/Thr Kinase)4,5003,200900
PI3KαLipid Kinase>10,000>10,000>2000
Interpretation of Biochemical Data

The data reveals that 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a potent inhibitor of its primary target, LCK, with an IC50 of 5 nM. Crucially, it demonstrates a clear selectivity profile.

  • Intra-family Selectivity: It shows a 7-fold selectivity for LCK over the closely related SRC kinase. This is a critical parameter, as inhibiting multiple SRC family members can have broader biological consequences.

  • Inter-family Selectivity: The compound is significantly less potent against kinases from other families, such as ABL1 (170-fold selective), VEGFR2 (240-fold selective), and shows minimal to no activity against EGFR, AKT1, PKA, and PI3Kα at concentrations up to 10 µM.

  • Comparison with Dasatinib: Dasatinib, as expected, is a highly potent inhibitor of LCK, SRC, and ABL1, confirming its multi-kinase inhibitor profile.[5] In contrast, 6-Nitrothiazolo[4,5-b]pyridin-2-amine presents a more focused inhibition profile, which could translate to a more favorable safety profile by avoiding the broad inhibition of kinases like ABL1 and VEGFR2.

To quantify this selectivity, a metric such as the Selectivity Score (S-score) can be calculated.[11] For instance, S(100 nM) would be the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 100 nM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity. Based on the table, our hypothetical compound would have a much better (lower) S-score than Dasatinib.

Part 2: Cellular On-Target Engagement and Functional Assays

Biochemical assays, while precise, do not fully recapitulate the complex environment of a living cell.[7] Factors such as cell permeability, intracellular ATP concentrations (which are typically much higher than in biochemical assays), and the presence of scaffolding proteins can all influence a compound's efficacy.[9] Therefore, validating biochemical findings in a relevant cellular model is essential.

Methodology: Cellular Phospho-LCK Assay

This assay measures the ability of the compound to inhibit LCK activity within intact cells by quantifying the phosphorylation of LCK at its activation loop (Tyrosine 394).

Step-by-Step Protocol:

  • Cell Culture and Plating: Culture Jurkat cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% FBS. Plate the cells in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine or Dasatinib for 2 hours.

  • Cell Stimulation: Stimulate the T-cell receptor pathway to activate LCK. This can be achieved by treating the cells with anti-CD3 and anti-CD28 antibodies for 15 minutes.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Detection (ELISA-based): Use a sandwich ELISA format. A capture antibody specific for total LCK is coated on the plate. After adding the cell lysate, a detection antibody that specifically recognizes phosphorylated LCK (pY394) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Measure the luminescent signal, which is proportional to the amount of phosphorylated LCK. Normalize the data to untreated, stimulated cells and calculate the IC50 value for the inhibition of cellular LCK phosphorylation.

Hypothetical Results: Biochemical vs. Cellular Potency

A crucial aspect of drug development is the correlation between biochemical and cellular activity. A significant drop-off in potency from a biochemical to a cellular assay (a large "cellular shift") can indicate issues with cell permeability, efflux, or high plasma protein binding.

Compound Biochemical LCK IC50 (nM) Cellular pLCK IC50 (nM) Cellular Shift (Cellular/Biochemical)
6-Nitrothiazolo[4,5-b]pyridin-2-amine55010
Dasatinib155
Interpretation of Cellular Data

The hypothetical cellular data indicates that 6-Nitrothiazolo[4,5-b]pyridin-2-amine effectively inhibits LCK activity in a cellular context, with an IC50 of 50 nM. The 10-fold shift from its biochemical potency is within an acceptable range for early-stage drug candidates and suggests reasonable cell permeability and ability to engage its target in the presence of high intracellular ATP concentrations. Dasatinib shows a slightly smaller shift, which is consistent with its known properties as an effective cellular agent.

This cellular on-target validation provides confidence that the biochemical selectivity profile is likely to be relevant in a physiological setting. The next logical step would be to assess the compound's effect on downstream signaling and a final functional outcome, such as T-cell proliferation, to confirm that target engagement translates into the desired biological response.

G TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT/SLP-76 ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 RAS_MAPK Ras-MAPK Pathway PLCg1->RAS_MAPK Proliferation T-Cell Proliferation RAS_MAPK->Proliferation Inhibitor 6-Nitrothiazolo [4,5-b]pyridin-2-amine Inhibitor->LCK

Caption: Simplified LCK signaling pathway and point of inhibition.

Conclusion and Future Directions

This comparative guide, through a detailed hypothetical study, illustrates a robust framework for assessing the cross-reactivity of a novel kinase inhibitor, 6-Nitrothiazolo[4,5-b]pyridin-2-amine. Our analysis suggests that this compound is a potent and, critically, a selective LCK inhibitor when compared to the broader-spectrum activity of Dasatinib.

Key Takeaways:

  • Biochemical Profiling is Foundational: A broad kinase screen is the essential first step to map the selectivity landscape of a new compound.

  • Cellular Validation is Non-Negotiable: Confirming on-target activity in a relevant cellular model is crucial to ensure that biochemical potency translates to physiological function.

  • The Comparator Compound Provides Context: Benchmarking against a known agent, such as a clinically approved drug, provides an invaluable perspective on the relative selectivity and potential advantages of the investigational compound.

The favorable selectivity profile of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in this hypothetical scenario would strongly support its continued development. The next phases of investigation would involve expanding the off-target screening to include non-kinase targets (e.g., GPCRs, ion channels), conducting in vivo efficacy studies in relevant disease models, and initiating formal toxicology assessments. By diligently applying the principles and methodologies outlined in this guide, researchers can build a comprehensive understanding of a compound's activity, paving the way for the development of safer and more effective targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from BMG LABTECH website. [Link]

  • Sakamoto, J. H., et al. (2022). Selective Inhibitor Design for Kinase Homologs Using Multiobjective Monte Carlo Tree Search. Journal of Chemical Information and Modeling, 62(23), 5946–5957. [Link]

  • Lochner, M., et al. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(19), 11356. [Link]

  • Vogt, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1022–1026. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • ResearchGate. (2025). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from ResearchGate. [Link]

  • Wu, P., et al. (2024). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 16(5), 949. [Link]

  • Banerjee, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1546–1563. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website. [Link]

  • O’Shea, J. J., et al. (2023). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery, 22(7), 555–575. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from Creative Diagnostics website. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from Enzymlogic website. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology website. [Link]

  • Carlomagno, F., et al. (2012). Kinase targets and anti-targets in cancer poly-pharmacology. ecancermedicalscience, 6, 251. [Link]

  • PubChem. (n.d.).[5][8]Thiazolo[4,5-b]pyridin-2-amine. Retrieved from PubChem. [Link]

  • American Elements. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. Retrieved from American Elements. [Link]

  • AZoLifeSciences. (2025). Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Retrieved from AZoLifeSciences. [Link]

  • Milburn, D., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1637–1643. [Link]

  • PubChem. (n.d.). 6-Methylisothiazolo[4,5-b]pyridin-3-amine. Retrieved from PubChem. [Link]

Sources

A Head-to-Head Performance Analysis: Benchmarking 6-Nitrothiazolo[4,5-b]pyridin-2-amine Against Established p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting p38 MAPK

The mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of a vast array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Among these, the p38 MAPK pathway has been extensively characterized as a central mediator of inflammation and the cellular response to environmental stressors.[1][2] Dysregulation of the p38 MAPK cascade is implicated in the pathogenesis of numerous inflammatory diseases, such as rheumatoid arthritis and chronic obstructive pulmonary disease, as well as in certain cancers.[3][4][5] This central role in disease pathology has rendered p38 MAPK a high-value target for therapeutic intervention.

The thiazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating inhibitory activity against various protein kinases.[6][7][8] Given this precedent, we hypothesize that the novel compound, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, may exert its biological effects through the inhibition of a key signaling kinase. This guide outlines a comprehensive, multi-tiered experimental strategy to rigorously evaluate the inhibitory potential and selectivity of 6-Nitrothiazolo[4,5-b]pyridin-2-amine against the p38α MAPK isoform, a well-validated drug target.

To establish a clear performance benchmark, we will compare its activity against two well-characterized, potent, and structurally distinct p38 MAPK inhibitors: Doramapimod (BIRB 796) and Ralimetinib (LY2228820) .[4][9] Doramapimod is a highly potent, allosteric inhibitor, while Ralimetinib is an ATP-competitive inhibitor that has been evaluated in clinical trials for advanced cancer.[4][9] This comparative framework will provide critical insights into the potency, mechanism of action, and potential therapeutic utility of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

The p38 MAPK Signaling Cascade: A Visual Overview

The p38 MAPK pathway is a tiered kinase cascade activated by cellular stressors and inflammatory cytokines.[2] Upon activation, p38 MAPK phosphorylates a range of downstream substrates, including other kinases and transcription factors, leading to a cellular response. The diagram below illustrates a simplified representation of this critical signaling pathway.

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 ATF2 Transcription Factors (e.g., ATF-2) p38_MAPK->ATF2 Inflammation Inflammatory Gene Expression MK2->Inflammation ATF2->Inflammation Ralimetinib Ralimetinib Ralimetinib->p38_MAPK Test_Compound 6-Nitrothiazolo [4,5-b]pyridin-2-amine Test_Compound->p38_MAPK Doramapimod Doramapimod Doramapimod->p38_MAPK

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

Experimental Benchmarking Workflow

Our evaluation will proceed through a logical, two-stage process designed to first establish direct biochemical potency and then to validate this activity within a cellular context. This approach ensures a comprehensive understanding of the compound's performance.

benchmarking_workflow Start Start Biochemical_Assay Stage 1: Biochemical Potency (Luminescent Kinase Assay) Start->Biochemical_Assay Determine_IC50 Determine IC50 Values Biochemical_Assay->Determine_IC50 Cell_Based_Assay Stage 2: Cellular Activity (Phospho-p38 ELISA) Determine_IC50->Cell_Based_Assay Assess_Cellular_Potency Assess Cellular Potency & Cytotoxicity Cell_Based_Assay->Assess_Cellular_Potency Data_Analysis Comparative Data Analysis Assess_Cellular_Potency->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Two-stage workflow for benchmarking inhibitor performance.

Stage 1: Biochemical Potency Assessment

The initial and most direct measure of a compound's inhibitory potential is through a cell-free, biochemical assay. This allows for the precise determination of the half-maximal inhibitory concentration (IC50) by measuring the compound's ability to inhibit the enzymatic activity of purified p38α kinase.

Methodology: ADP-Glo™ Luminescent Kinase Assay

The ADP-Glo™ Kinase Assay is a robust method for quantifying kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] The assay is performed in two steps: first, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the kinase activity.

Experimental Protocol

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human p38α kinase to a working concentration in kinase buffer.

    • Prepare a substrate solution containing a p38-specific substrate (e.g., ATF-2) and ATP in kinase buffer.

    • Prepare serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, Doramapimod, and Ralimetinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).

    • Add 2 µL of the p38α kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Stage 2: Cellular Activity Assessment

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to determine if the compound can effectively penetrate the cell membrane and inhibit the target kinase in a physiological environment.

Methodology: Cell-Based Phospho-p38 MAPK ELISA

This assay measures the level of phosphorylated p38 MAPK at Thr180/Tyr182, a direct indicator of its activation state within the cell.[11][12] Cells are treated with an activator to induce p38 phosphorylation, and the inhibitory effect of the compounds on this activation is quantified.

Experimental Protocol

  • Cell Culture and Plating:

    • Culture a suitable human cell line (e.g., HeLa or THP-1 monocytes) in appropriate growth medium.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, Doramapimod, and Ralimetinib for 1 hour.

    • Stimulate p38 activation by adding a known activator, such as Anisomycin or Lipopolysaccharide (LPS), to the media and incubate for 30 minutes.

  • Cell Lysis and ELISA:

    • Aspirate the media and fix the cells with a formaldehyde solution.

    • Wash the wells and add a permeabilization buffer.

    • Block non-specific binding sites.

    • Add a primary antibody specific for phospho-p38 (Thr180/Tyr182) and incubate for 1-2 hours.

    • Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.

    • Wash again and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the absorbance readings to stimulated (positive control) and unstimulated (negative control) wells.

    • Plot the normalized data against inhibitor concentration to determine the cellular IC50 value.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo®) should be run to ensure that the observed inhibition is not due to cell death.

Comparative Performance Data

The following table summarizes the expected performance data for the benchmark inhibitors and provides a template for the evaluation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

CompoundTargetMechanism of ActionBiochemical IC50 (p38α)Cellular IC50 (p-p38)
Doramapimod (BIRB 796) p38α, β, γ, δAllosteric (DFG-out)~38 nM (p38α)[9]To be determined
Ralimetinib (LY2228820) p38α, βATP-Competitive~5.3 nM (p38α)[4]To be determined
6-Nitrothiazolo[4,5-b]pyridin-2-amine p38α (Hypothesized)To be determinedTo be determinedTo be determined

Conclusion and Forward Outlook

This guide provides a robust and scientifically rigorous framework for the comprehensive benchmarking of 6-Nitrothiazolo[4,5-b]pyridin-2-amine. By directly comparing its biochemical and cellular potency against well-established inhibitors like Doramapimod and Ralimetinib, we can generate high-quality, reproducible data to assess its potential as a novel p38 MAPK inhibitor.

The successful execution of these experiments will elucidate the compound's potency, cellular efficacy, and provide a foundation for further preclinical development, including kinase selectivity profiling, pharmacokinetic studies, and in vivo efficacy models for inflammatory diseases. The insights gained from this head-to-head comparison are essential for making informed decisions in the drug discovery and development pipeline.

References

  • Natural brakes on inflammation could treat chronic diseases. (2026, January 16). News-Medical.Net. Retrieved January 19, 2026, from [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (2023, September 12). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). PubMed Central. Retrieved January 19, 2026, from [Link]

  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer. (n.d.). AACR Journals. Retrieved January 19, 2026, from [Link]

  • Synthetic strategies for thiazolopyridine derivatives. (2023, March 2). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (n.d.). ScienceDirect. Retrieved January 19, 2026, from [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. (n.d.). MedChemComm (RSC Publishing). Retrieved January 19, 2026, from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

  • Human/Mouse/Rat Phospho-ERK1/2, JNK, p38 MAPK Cell-Based ELISA Kit. (n.d.). RayBiotech. Retrieved January 19, 2026, from [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. (n.d.). Boster Bio. Retrieved January 19, 2026, from [Link]

Sources

In Vivo Validation of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: A Comparative Guide to Assessing Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the novel compound 6-Nitrothiazolo[4,5-b]pyridin-2-amine. Given the current absence of specific preclinical data for this molecule, we will leverage established research on the broader class of thiazolo[4,5-b]pyridine derivatives to propose a logical and scientifically rigorous validation pathway. This document will serve as a comparative guide, positioning 6-Nitrothiazolo[4,5-b]pyridin-2-amine within the competitive landscape of kinase inhibitors for oncology, a likely therapeutic area based on the activities of structurally related compounds.[1][2][3]

Introduction to 6-Nitrothiazolo[4,5-b]pyridin-2-amine and the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][4] Thiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5][6] Notably, several thiazole-containing molecules have been successfully developed as kinase inhibitors for cancer therapy, such as the FDA-approved drug Dasatinib.[1] The thiazolo[4,5-b]pyridine core, in particular, has been the subject of significant investigation, with derivatives showing promise as potent inhibitors of key signaling pathways in cancer.[2][3]

6-Nitrothiazolo[4,5-b]pyridin-2-amine is a novel entity within this class. While its specific molecular target(s) are yet to be elucidated, its structural similarity to known kinase inhibitors suggests a high probability of activity within this target family. This guide will therefore focus on a validation strategy centered on a hypothesized kinase inhibitor mechanism of action.

The Competitive Landscape: Kinase Inhibitors in Oncology

The development of kinase inhibitors has revolutionized cancer treatment.[7][8] As of early 2024, over 80 kinase inhibitors have received FDA approval, with hundreds more in clinical trials.[8] These inhibitors primarily target the ATP-binding site of kinases, playing a crucial role in regulating cell cycle progression, proliferation, and survival.[7][8]

A key challenge in this field is achieving selectivity to minimize off-target effects and associated toxicities.[9] For a new candidate like 6-Nitrothiazolo[4,5-b]pyridin-2-amine to be competitive, it must demonstrate a superior efficacy or safety profile compared to existing treatments for a specific cancer type.

Table 1: Comparison of Selected FDA-Approved Kinase Inhibitors

Kinase InhibitorPrimary Target(s)Approved Indications (Selected)Common Toxicities
ImatinibBCR-Abl, c-KIT, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal TumorsEdema, nausea, muscle cramps
ErlotinibEGFRNon-Small Cell Lung Cancer, Pancreatic CancerRash, diarrhea
PalbociclibCDK4/6HR+ Breast CancerNeutropenia, fatigue
VemurafenibBRAF V600EMelanomaArthralgia, rash, fatigue

This table serves as a benchmark against which the performance of 6-Nitrothiazolo[4,5-b]pyridin-2-amine will ultimately be measured.

Proposed Mechanism of Action and In Vitro Target Validation

Prior to initiating costly in vivo studies, robust in vitro characterization is essential. Based on the prevalence of kinase inhibition among thiazole derivatives, a primary hypothesis is that 6-Nitrothiazolo[4,5-b]pyridin-2-amine functions as a kinase inhibitor.

The following diagram illustrates a hypothetical mechanism where 6-Nitrothiazolo[4,5-b]pyridin-2-amine inhibits a key kinase (e.g., a cyclin-dependent kinase, CDK) in a cancer cell signaling pathway, leading to cell cycle arrest and apoptosis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK) Receptor->Signaling_Cascade Activates CDK_Complex Cyclin/CDK Complex Signaling_Cascade->CDK_Complex Promotes formation Transcription_Factors Transcription Factors CDK_Complex->Transcription_Factors Phosphorylates Apoptosis Apoptosis CDK_Complex->Apoptosis Inhibition leads to 6_Nitrothiazolo 6-Nitrothiazolo[4,5-b]pyridin-2-amine 6_Nitrothiazolo->CDK_Complex Inhibits Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Drives

Caption: Hypothesized signaling pathway for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

  • Kinase Panel Screening: An initial broad screening against a panel of several hundred kinases to identify primary targets and assess selectivity.

  • Biochemical Potency Assays: Determination of IC50 values for the identified target kinase(s) using methods like radiometric assays or fluorescence-based assays.[7]

  • Cell-Based Proliferation Assays: Evaluation of the compound's anti-proliferative activity across a panel of cancer cell lines (e.g., NCI-60) to determine GI50 values.[9]

  • Mechanism of Action Cellular Assays: Western blotting to assess the phosphorylation status of downstream targets of the putative kinase, cell cycle analysis by flow cytometry, and apoptosis induction assays (e.g., Annexin V staining).[10][11]

Designing the In Vivo Validation Study

Once promising in vitro activity and a clear mechanism of action are established, the next critical step is in vivo validation.

The following diagram outlines a typical workflow for the in vivo validation of a novel anti-cancer compound.

G start In Vitro Characterization (Potency, Selectivity, MoA) pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies start->pk_pd tox Maximum Tolerated Dose (MTD) Determination pk_pd->tox xenograft Xenograft Efficacy Study tox->xenograft biomarker Biomarker Analysis xenograft->biomarker data_analysis Data Analysis & Reporting biomarker->data_analysis end Go/No-Go Decision for Further Development data_analysis->end

Caption: Workflow for in vivo validation of a novel anti-cancer compound.

A. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

  • Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish a relationship between drug exposure and target engagement.

  • Protocol:

    • Administer a single dose of 6-Nitrothiazolo[4,5-b]pyridin-2-amine to a small cohort of rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage, intravenous injection).

    • Collect blood samples at multiple time points post-administration.

    • Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

    • For PD analysis, collect tumor and/or surrogate tissue samples at corresponding time points to measure the level of target inhibition (e.g., decreased phosphorylation of a downstream substrate) by Western blot or ELISA.[12]

B. Maximum Tolerated Dose (MTD) Determination

  • Objective: To identify the highest dose of the compound that can be administered without causing unacceptable toxicity.

  • Protocol:

    • Employ a dose-escalation study design in healthy rodents.

    • Administer increasing doses of 6-Nitrothiazolo[4,5-b]pyridin-2-amine to different cohorts of animals.

    • Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

    • The MTD is defined as the highest dose that does not induce significant morbidity or a predetermined level of body weight loss (e.g., >20%).

C. Xenograft Efficacy Study

  • Objective: To evaluate the anti-tumor efficacy of 6-Nitrothiazolo[4,5-b]pyridin-2-amine in a relevant cancer model.

  • Protocol:

    • Select an appropriate human cancer cell line based on the in vitro sensitivity profile and the expression of the target kinase.

    • Implant the cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (vehicle control, 6-Nitrothiazolo[4,5-b]pyridin-2-amine at one or more doses below the MTD, and a positive control group with a standard-of-care agent).

    • Administer the treatments according to a predetermined schedule (e.g., daily, once weekly).

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the animals and collect tumors for biomarker analysis.

Table 2: Key Endpoints for In Vivo Efficacy Studies

EndpointDescriptionMethod of Measurement
Tumor Growth Inhibition (TGI)The percentage reduction in tumor growth in treated animals compared to the vehicle control group.Caliper measurements of tumor dimensions.
Tumor RegressionA decrease in tumor size from the baseline measurement.Caliper measurements of tumor dimensions.
SurvivalThe prolongation of lifespan in treated animals compared to the control group.Monitoring and recording the date of morbidity/mortality.
Body WeightAn indicator of overall animal health and treatment tolerance.Regular weighing of the animals.
Biomarker ModulationChanges in the expression or activity of target-related molecules in tumor tissue.Immunohistochemistry (IHC), Western blot, qPCR.
Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to generate a robust data package that allows for a clear " go/no-go " decision for further development. The efficacy of 6-Nitrothiazolo[4,5-b]pyridin-2-amine should be critically compared to that of existing therapies for the chosen cancer model. A successful outcome would be the demonstration of superior or equivalent efficacy with a more favorable safety profile.

Conclusion

While 6-Nitrothiazolo[4,5-b]pyridin-2-amine is currently an uncharacterized compound, its thiazolo[4,5-b]pyridine core places it in a class of molecules with significant therapeutic potential, particularly in oncology. The experimental framework outlined in this guide provides a scientifically rigorous and logical pathway for its in vivo validation. By systematically evaluating its pharmacokinetic and pharmacodynamic properties, determining a safe dose range, and assessing its efficacy in a relevant preclinical cancer model, researchers can effectively ascertain the therapeutic potential of this novel agent and its standing in the competitive landscape of modern cancer therapies.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). Journal of Medicinal Chemistry.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025).
  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphoryl
  • Discovery and Validation of a Novel Class of Small Molecule Inhibitors of the CDC7 Kinase: Modulation of Tumor Cell Growth in Vitro and In Vivo. (2009). Blood.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2020).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023).
  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020).
  • (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. (2017). ResearchGate. 13.[1][9]Thiazolo[4,5-b]pyridin-2-amine. (n.d.). PubChem.

  • 874511-41-8|6-Nitrothiazolo[4,5-b]pyridin-2-amine. (n.d.). BLDpharm.
  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)
  • Synthesis of some new N3 substituted 6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. (2017).
  • Synthesis and anti-mitotic activity of 6,7-dihydro-4H-isothiazolo[4,5-b]pyridin-5-ones: In vivo and cell-based studies. (2017). PubMed.
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021).

Sources

A Spectroscopic Journey: The Characterization of 6-Nitrothiazolo[4,5-b]pyridin-2-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule and its synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of the potent pharmacological scaffold, 6-Nitrothiazolo[4,5-b]pyridin-2-amine, and its precursors. By examining the evolution of spectral features through the synthetic pathway, we can gain a deeper understanding of the molecule's electronic and structural properties.

The synthesis of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is a multi-step process, commencing with a commercially available starting material, which is then elaborated to a key diamino intermediate before the final ring closure. This guide will focus on the spectroscopic transformations from a key precursor, 2-amino-5-nitropyridine, to 2,3-diamino-5-nitropyridine, and finally, will predict the spectral characteristics of the target molecule, 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

The Synthetic Pathway: A Spectroscopic Roadmap

The journey to our target molecule involves key transformations that are readily tracked using spectroscopic methods. The general synthetic approach is outlined below.

Synthetic_Pathway cluster_0 Precursor 1 cluster_1 Precursor 2 cluster_2 Target Molecule A 2-Amino-5-nitropyridine B 2,3-Diamino-5-nitropyridine A->B  Nitration & Reduction/Amination C 6-Nitrothiazolo[4,5-b]pyridin-2-amine B->C  Cyclization with Thiocarbonyl Source

Caption: Synthetic route to 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Comparative Spectroscopic Analysis

A detailed comparison of the spectroscopic data of the precursors allows for a clear understanding of the chemical transformations occurring at each synthetic step.

¹H NMR Spectroscopy

Proton NMR provides valuable information about the electronic environment of the hydrogen atoms in a molecule.

CompoundAromatic Protons (δ, ppm)Amino Protons (δ, ppm)
2-Amino-5-nitropyridineH-3: ~6.6, H-4: ~8.2, H-6: ~8.8~6.8 (br s, 2H)
2,3-Diamino-5-nitropyridineH-4: 7.35-7.37 (m, 1H), H-6: 8.28-8.29 (m, 1H)[1]5.32 (br s, 2H, C3-NH₂), 6.99 (br s, 2H, C2-NH₂)[1]
Predicted: 6-Nitrothiazolo[4,5-b]pyridin-2-amineH-5: ~8.5, H-7: ~9.0~7.5 (br s, 2H)

Analysis of ¹H NMR Data:

  • From 2-Amino-5-nitropyridine to 2,3-Diamino-5-nitropyridine: The introduction of a second amino group at the C-3 position significantly alters the spectrum. The pyridine ring protons in 2,3-diamino-5-nitropyridine show a marked upfield shift compared to the starting material due to the electron-donating nature of the additional amino group. The appearance of two distinct broad singlets for the amino protons confirms the presence of two different amino environments.[1]

  • Predicted Spectrum of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: Upon cyclization to form the thiazole ring, we anticipate a downfield shift for the remaining two aromatic protons (H-5 and H-7) due to the influence of the fused heterocyclic system. The amino protons on the thiazole ring are expected to appear as a broad singlet in the region of 7.5 ppm.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecules.

CompoundAromatic Carbons (δ, ppm)
2-Amino-5-nitropyridineC-2: ~161, C-3: ~108, C-4: ~140, C-5: ~138, C-6: ~150
Predicted: 2,3-Diamino-5-nitropyridineC-2: ~155, C-3: ~120, C-4: ~135, C-5: ~140, C-6: ~145
Predicted: 6-Nitrothiazolo[4,5-b]pyridin-2-amineC-2 (Thiazole): ~165, C-3a: ~115, C-5: ~142, C-6: ~145, C-7: ~152, C-7a: ~158

Analysis of ¹³C NMR Data:

  • From 2-Amino-5-nitropyridine to 2,3-Diamino-5-nitropyridine: The introduction of the C-3 amino group is expected to cause a significant upfield shift for the C-2 and C-4 carbons and a downfield shift for the C-3 carbon.

  • Predicted Spectrum of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: The formation of the thiazole ring will introduce new carbon signals. The C-2 carbon of the thiazole ring is anticipated to be significantly downfield due to its attachment to two nitrogen atoms and a sulfur atom. The pyridine ring carbons will also experience shifts due to the fused ring system and the associated changes in electron density.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.

CompoundN-H Stretching (cm⁻¹)NO₂ Stretching (cm⁻¹)C=N, C=C Stretching (cm⁻¹)
2-Amino-5-nitropyridine3400-3200 (two bands)~1530 (asym), ~1350 (sym)1650-1550
Predicted: 2,3-Diamino-5-nitropyridine3450-3200 (multiple bands)~1525 (asym), ~1345 (sym)1640-1560
Predicted: 6-Nitrothiazolo[4,5-b]pyridin-2-amine3400-3200 (two bands)~1535 (asym), ~1355 (sym)1630-1550

Analysis of IR Data:

  • From 2-Amino-5-nitropyridine to 2,3-Diamino-5-nitropyridine: The presence of two amino groups in 2,3-diamino-5-nitropyridine is expected to result in a more complex N-H stretching region, with multiple overlapping bands. The nitro group stretches should remain prominent.

  • Predicted Spectrum of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: The IR spectrum of the final product will retain the characteristic N-H stretches of the amino group and the strong asymmetric and symmetric stretches of the nitro group. Additionally, new bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring are expected to appear.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
2-Amino-5-nitropyridineC₅H₅N₃O₂139.11140.04
2,3-Diamino-5-nitropyridineC₅H₆N₄O₂154.13155.06
6-Nitrothiazolo[4,5-b]pyridin-2-amineC₆H₄N₄O₂S196.19197.02

Analysis of Mass Spectrometry Data:

  • The progression of the synthesis is clearly marked by the increase in molecular weight from 139.11 g/mol for 2-amino-5-nitropyridine to 154.13 g/mol for 2,3-diamino-5-nitropyridine, and finally to 196.19 g/mol for the target compound. High-resolution mass spectrometry would allow for the confirmation of the elemental composition at each stage.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standard protocols are recommended.

NMR Spectroscopy

NMR_Workflow A Sample Preparation: ~5-10 mg of compound dissolved in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). B Addition of Internal Standard: Tetramethylsilane (TMS) at 0 ppm. A->B C Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. B->C D ¹H NMR Parameters: Sufficient number of scans for good signal-to-noise ratio. C->D E ¹³C NMR Parameters: Proton-decoupled mode with a sufficient relaxation delay. C->E F Data Processing: Fourier transformation, phase correction, and baseline correction. D->F E->F

Caption: Standard workflow for NMR analysis.

IR Spectroscopy (ATR)

IR_Workflow A Instrument Preparation: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). B Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. A->B C Sample Application: Place a small amount of the solid sample directly on the ATR crystal. B->C D Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. C->D E Data Processing: Perform background subtraction. D->E

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (ESI)

MS_Workflow A Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). B Infusion: Infuse the sample solution into the ESI source at a constant flow rate. A->B C Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. B->C D High-Resolution MS (Optional): For accurate mass measurement to confirm elemental composition. C->D

Caption: Workflow for Electrospray Ionization (ESI) Mass Spectrometry.

Conclusion

References

  • PubChem. 2-Amino-5-nitropyridine. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • NIST WebBook. 2-Amino-5-nitropyridine. Available at: [Link]

  • PubChem. 2,3-Diaminopyridine. Available at: [Link]

  • PubChem. 5-Nitropyridine-2,3-diamine. Available at: [Link]

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. Available at: [Link]

  • ResearchGate. Synthesis of 6‐nitro[1][2][3]thiadiazolo[4,3‐b]pyridine 2 a. Available at: [Link]

  • NIST WebBook. 2-Amino-5-nitropyridine. Available at: [Link]

  • Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Available at: [Link]

  • NIST WebBook. 2,3-Pyridinediamine. Available at: [Link]

  • ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Available at: [Link]

  • NIH National Center for Biotechnology Information. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Available at: [Link]

  • ResearchGate. Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Available at: [Link]

  • MDPI. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Available at: [Link]

  • ResearchGate. SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Available at: [Link]

  • ResearchGate. Synthesis of Thiazolo[4,5-d]pyridines. Available at: [Link]

  • TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available at: [Link]

  • NIH PubChem. [2][4]Thiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available at: [Link]

  • NIH National Center for Biotechnology Information. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Available at: [Link]

  • NIH National Center for Biotechnology Information. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. Available at: [Link]

  • PubChemLite. 6-methylthiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

  • PubChemLite. 6-methoxythiazolo[4,5-b]pyridin-2-amine. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Nitrothiazolo[4,5-b]pyridin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like 6-Nitrothiazolo[4,5-b]pyridin-2-amine are routine. However, the cradle-to-grave responsibility for these chemicals extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, grounded in scientific principles and regulatory awareness.

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Nitrothiazolo[4,5-b]pyridin-2-amine is publicly available at the time of this writing. The following guidance is synthesized from the known hazards of structurally similar compounds, particularly nitroaromatic and heterocyclic compounds, and general principles of chemical waste management. It is imperative that all disposal activities are conducted in strict accordance with local, state, and federal regulations, and under the supervision of trained environmental health and safety (EHS) professionals.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 6-Nitrothiazolo[4,5-b]pyridin-2-amine is the foundational step in its safe management. Based on its structure—a fused pyridine and thiazole ring system with nitro and amine functional groups—we can infer several key hazard characteristics. The nitroaromatic functionality suggests potential for thermal instability and, under certain conditions, explosive decomposition. The heterocyclic amine structure can impart toxicity.

A closely related analogue, 2-Amino-5-nitrothiazole, is classified as harmful if swallowed, causing skin and serious eye irritation.[1] Thermal decomposition of such compounds can release toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Inferred Hazard Profile for 6-Nitrothiazolo[4,5-b]pyridin-2-amine:

Hazard CategoryPotential RiskRationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on analogue data for 2-Amino-5-nitrothiazole.[1]
Skin/Eye Irritation Causes skin and serious eye irritation.Based on analogue data for 2-Amino-5-nitrothiazole.[1]
Thermal Instability May decompose violently upon heating.Characteristic of many nitroaromatic compounds.
Combustion Products Fire may produce toxic NOx and SOx gases.Inferred from elemental composition (N, S) and analogue data.[1]
Reactivity Incompatible with strong oxidizing agents, strong acids, and acid chlorides.Based on general chemical principles and analogue data.[1]

Part 2: Personal Protective Equipment (PPE) - The First Line of Defense

Given the inferred hazards, a robust PPE protocol is non-negotiable when handling 6-Nitrothiazolo[4,5-b]pyridin-2-amine waste.

  • Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling nitroaromatic compounds. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.

  • Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Part 3: Waste Segregation and Collection - Preventing Unwanted Reactions

Proper segregation is critical to prevent accidental and potentially hazardous reactions in the waste container.

  • Designated Waste Container: Use only compatible, clearly labeled, and sealable containers for the collection of 6-Nitrothiazolo[4,5-b]pyridin-2-amine waste. High-density polyethylene (HDPE) containers are generally suitable.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 6-Nitrothiazolo[4,5-b]pyridin-2-amine, contaminated lab supplies (e.g., weighing paper, gloves, TLC plates), in a designated solid waste container.

    • Liquid Waste: Solutions containing 6-Nitrothiazolo[4,5-b]pyridin-2-amine should be collected in a separate, designated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Incompatibility: Never mix 6-Nitrothiazolo[4,5-b]pyridin-2-amine waste with strong oxidizing agents (e.g., nitric acid, perchlorates), strong acids, or acid chlorides.[1]

Part 4: Disposal Methodologies

The selection of a disposal method depends on the quantity of waste, available facilities, and regulatory requirements. For a compound with the hazard profile of 6-Nitrothiazolo[4,5-b]pyridin-2-amine, high-temperature incineration is the most probable and recommended disposal route.

Method 1: High-Temperature Incineration (Preferred Method)

High-temperature incineration in a licensed hazardous waste facility is the most effective method for the complete destruction of 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

  • Mechanism: Incineration at temperatures typically above 850°C, with a sufficient residence time and in the presence of excess oxygen, will break down the molecule into less harmful gaseous products such as CO2, H2O, N2, and SO2. Modern incinerators are equipped with scrubbers and other pollution control devices to remove acidic gases like NOx and SOx before they are released into the atmosphere.

  • Procedure:

    • Package the segregated waste in containers approved by your institution's EHS department and the licensed waste disposal vendor.

    • Ensure the container is accurately labeled with the chemical name, "6-Nitrothiazolo[4,5-b]pyridin-2-amine," and appropriate hazard warnings.

    • Arrange for pickup by a certified hazardous waste disposal contractor.

Method 2: Chemical Treatment (For Small Quantities, with Caution)

Chemical neutralization should only be considered for very small, research-scale quantities and only by personnel with extensive experience in chemical degradation techniques. The lack of specific decomposition data for this compound makes this a higher-risk option.

  • Potential Approaches (Hypothetical - Not a Recommendation without further research):

    • Reduction of the Nitro Group: Chemical reduction of the nitro group to an amine can significantly reduce the hazardous properties of the compound. However, reagents for this purpose (e.g., sodium dithionite, iron in acidic solution) must be handled with care and the reaction conditions carefully controlled to avoid exothermic runaways. The final products would still require disposal as chemical waste.

    • Hydrolysis: The stability of the thiazolopyridine ring system to hydrolysis is not well-documented. Acidic or basic hydrolysis may be possible but could lead to the formation of other hazardous intermediates.[2][3][4]

Due to the lack of specific data, chemical treatment is not recommended without a thorough, substance-specific risk assessment and methods validation.

Biodegradation

While some nitroaromatic compounds can be biodegraded, this is typically a slow process and more applicable to dilute aqueous waste streams in specialized wastewater treatment facilities.[5][6] It is not a suitable method for the disposal of concentrated solid or liquid waste from a laboratory setting.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of 6-Nitrothiazolo[4,5-b]pyridin-2-amine waste.

DisposalWorkflow start Waste Generated: 6-Nitrothiazolo[4,5-b]pyridin-2-amine segregation Segregate Waste (Solid vs. Liquid) Avoid Incompatibles start->segregation container Use Designated, Labeled, and Sealed Waste Container segregation->container small_quant Small Research Quantity? container->small_quant large_quant Bulk/Routine Waste small_quant->large_quant No chem_treat Chemical Treatment (Expert Consultation Required) HIGH RISK small_quant->chem_treat Yes incineration Package for High-Temperature Incineration via Licensed Vendor large_quant->incineration end Dispose via EHS Protocol incineration->end chem_treat->incineration Treated Residue

Caption: Disposal Decision Workflow for 6-Nitrothiazolo[4,5-b]pyridin-2-amine.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Isolate: Prevent the spill from spreading by using absorbent materials or spill socks.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • PPE: Don the appropriate PPE as outlined in Part 2 before attempting any cleanup.

  • Cleanup:

    • For Solids: Carefully sweep or vacuum (with a HEPA filter-equipped vacuum) the solid material and place it in the designated solid waste container.

    • For Liquids: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into the designated solid waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like 6-Nitrothiazolo[4,5-b]pyridin-2-amine, where specific data may be limited, a cautious and informed approach is paramount. By understanding the inferred hazards, adhering to strict PPE and segregation protocols, and utilizing the expertise of EHS professionals for final disposal, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity.

References

  • Gautam, S., & Rawat, Z. (2023). Biological Treatment of Nitroaromatics in Wastewater. Water, 15(15), 2789. MDPI AG. Retrieved from [Link]

  • Saleh, I. A., & Tawabini, B. (2024). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Organics, 5(2), 173-201. MDPI AG. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555. [Link]

  • ResearchGate. (n.d.). Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview. Retrieved from [Link]

  • Schmidt, T. C., Steinbach, K., von Löw, E., & Stork, G. (1998). Highly polar metabolites of nitroaromatic compounds in ammunition wastewater. Chemosphere, 37(6), 1079–1090. [Link]

  • Fitzpatrick, P. F. (2012). Oxidation of Amines by Flavoproteins. Archives of biochemistry and biophysics, 520(2), 79–85. [Link]

  • Hawari, J., Monteil-Rivera, F., & Halasz, A. (2009). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental science & technology, 43(6), 2002–2007. [Link]

  • van der Vliet, A., Tuinstra, T. J., & Bast, A. (1990). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Chemical research in toxicology, 3(2), 123–128. [Link]

  • Chemistry LibreTexts. (2021, March 18). Hydrolysis Reactions. Retrieved from [Link]

  • Levine, R. L., Moskovitz, J., & Stadtman, E. R. (2000). Oxidation of methionine in proteins: roles in antioxidant defense and cellular regulation. IUBMB life, 50(4-5), 301–307. [Link]

  • Alkali Metals Limited. (n.d.). MSDS: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Hati, S., & Datta, D. (1996). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Journal of the Chemical Society, Perkin Transactions 2, (6), 1177–1180. [Link]

  • CEM Corporation. (n.d.). Hydrolysis Reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 21). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20644807,[1][7]Thiazolo[4,5-b]pyridin-2-amine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitrothiazolo[4,5-b]pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Nitrothiazolo[4,5-b]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.